Boc-L-thyronine
Description
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Properties
IUPAC Name |
(2S)-3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQLVQSODALTBB-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Utility of Boc-L-thyronine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-L-thyronine (Boc-L-thyronine), a critical synthetic intermediate in the fields of medicinal chemistry and biochemical research. We will dissect its molecular architecture, explore rational synthetic strategies, detail methods for structural confirmation, and illuminate its applications in the development of novel therapeutics and research tools.
Core Chemical Structure and Stereochemistry
This compound is a derivative of L-thyronine, the fundamental backbone of thyroid hormones. Its structure can be deconstructed into three key components: the thyronine core, the L-alanine side chain, and the N-terminal protecting group.
-
Thyronine Core: The defining feature is a diphenyl ether linkage—two phenyl rings connected by an oxygen atom. This core structure is the scaffold upon which biologically active thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are built through iodination of the phenyl rings.[1] L-thyronine itself is the non-iodinated parent compound.
-
L-Alanine Side Chain: Attached to one of the phenyl rings is an L-alanine side chain. The "L" designation refers to the stereochemical configuration at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which is the natural stereoisomer for amino acids in biological systems. This configuration is crucial for molecular recognition by enzymes and receptors.
-
N-α-tert-butoxycarbonyl (Boc) Group: The amine functional group of the L-alanine side chain is protected by a tert-butoxycarbonyl (Boc) group. This is a acid-labile protecting group, meaning it is stable under a wide range of reaction conditions but can be selectively removed using mild acids. Its purpose is to prevent the highly nucleophilic amine from participating in unintended side reactions, primarily during peptide bond formation.[2][3] This strategic protection is fundamental to its utility in multi-step organic synthesis.[3]
The combination of these features makes this compound an ideal building block for introducing the thyronine scaffold into more complex molecules.
Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃NO₆ | [4][5] |
| Molecular Weight | 373.40 g/mol | [4][5] |
| CAS Number | 1213135-25-1 | [4] |
| Appearance | Typically a white to off-white solid | [6] |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C)OC2=CC=C(C=C2)O |
Synthesis and Purification Strategy
The synthesis of this compound is not a trivial one-step process. It requires a carefully planned route to ensure the correct connectivity and to manage the various reactive functional groups. The most logical approach begins with the more readily available precursor, L-tyrosine, and involves two principal stages: N-terminal protection followed by the formation of the diphenyl ether bond.
The causality behind this strategy is rooted in selective protection. The amine group of L-tyrosine must first be masked by the Boc group to prevent it from interfering with the subsequent ether formation step.
Representative Synthetic Workflow
Caption: Synthetic pathway for this compound from L-Tyrosine.
Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology based on established chemical principles for Boc protection and ether synthesis.[1][7][8]
Step 1: N-α-Boc Protection of L-Tyrosine
-
Dissolve L-Tyrosine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to deprotonate the carboxylic acid and facilitate dissolution.[7][8]
-
Cool the solution in an ice bath (0 °C).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring vigorously. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Once the reaction is complete, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., 0.5 M HCl) to protonate the carboxylate of the product.
-
Extract the product, Boc-L-tyrosine, into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.[7]
Step 2: Diphenyl Ether Formation (Ullmann-type Coupling)
-
Dissolve the Boc-L-tyrosine from Step 1 in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a suitable arylating agent, such as a p-hydroxyphenyl derivative, and a copper catalyst (e.g., CuI) with a ligand.
-
Add a base, such as potassium carbonate (K₂CO₃), to facilitate the coupling reaction.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a workup by diluting with water and extracting the product into an organic solvent.
-
The crude product is then purified.
Step 3: Purification
-
The crude this compound is typically purified using flash column chromatography on silica gel.
-
A solvent gradient system, such as ethyl acetate in hexanes, is employed to separate the desired product from unreacted starting materials and byproducts.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield pure this compound.
Structural Elucidation and Analytical Characterization
Confirmation of the structure and assessment of purity are achieved through a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular framework. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition (C₂₀H₂₃NO₆).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, ensuring it is free from starting materials and byproducts.
Expected NMR Spectroscopic Data
| Technique | Expected Chemical Shift (ppm) | Assignment and Rationale |
| ¹H NMR | ~ 9.0 - 10.0 | Singlet, 1H (Phenolic -OH). Exchangeable with D₂O. |
| ~ 6.8 - 7.4 | Multiplets, 8H (Aromatic protons on both phenyl rings). | |
| ~ 5.0 | Broad doublet, 1H (Amide -NH). Exchangeable with D₂O. | |
| ~ 4.2 - 4.5 | Multiplet, 1H (Alpha-proton, -CH(NHBoc)-). | |
| ~ 2.9 - 3.2 | Multiplet, 2H (Beta-protons, -CH₂-Ar). | |
| ~ 1.4 | Singlet, 9H (tert-butyl protons of the Boc group). This is a highly characteristic signal.[7] | |
| ¹³C NMR | ~ 170 - 175 | Carbonyl carbon of the carboxylic acid (-COOH). |
| ~ 155 - 157 | Carbonyl carbon of the Boc group (-C=O). | |
| ~ 115 - 160 | Aromatic carbons. | |
| ~ 80 | Quaternary carbon of the Boc group (-C(CH₃)₃). | |
| ~ 55 | Alpha-carbon (-CH(NHBoc)-). | |
| ~ 37 | Beta-carbon (-CH₂-Ar). | |
| ~ 28 | Methyl carbons of the Boc group (-C(CH₃)₃). |
Applications in Research and Drug Development
This compound is not an end product but a versatile intermediate. Its value lies in its ability to be incorporated into larger molecules, primarily peptides and custom-synthesized thyroid hormone analogs.
A. Building Block in Peptide Synthesis
The primary application of this compound is as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS). The Boc group ensures that the amine terminus is unreactive during the coupling of the carboxylic acid to the growing peptide chain.[2]
Caption: Role of this compound in a Boc-SPPS cycle.
B. Synthesis of Thyroid Hormone Analogs
Researchers synthesize novel analogs of thyroid hormones to study their structure-activity relationships (SAR) and to develop isoform-selective ligands for thyroid hormone receptors (TRα and TRβ).[11][12] this compound serves as a key starting material for these syntheses. By chemically modifying the core structure (e.g., through iodination or addition of other functional groups), scientists can create compounds with tailored properties, such as:
-
Improved metabolic stability.
-
Selective binding to TRβ, which is a target for treating metabolic disorders like dyslipidemia with reduced cardiac side effects.[12]
-
Use as molecular probes to investigate hormone-receptor interactions.
C. Preparation of Labeled Compounds
This compound can be used to synthesize isotopically labeled versions (e.g., with ¹³C or ¹⁵N) of thyronine-containing molecules.[7] These labeled compounds are invaluable in metabolic studies, receptor binding assays, and as internal standards for quantitative mass spectrometry.
Conclusion
This compound is a strategically designed molecule whose structure is optimized for its role as a synthetic building block. The stable, yet selectively cleavable, Boc protecting group, combined with the biologically relevant L-thyronine core, makes it an indispensable tool for peptide chemists and drug discovery scientists. Its use facilitates the exploration of the complex biology of thyroid hormones and enables the rational design of next-generation therapeutics for a range of metabolic and endocrine disorders.
References
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Emmett, J. C., & Willard, A. K. (1988). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 31(1), 37-54. [Link]
-
de Castro, G. V., et al. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Orbital: The Electronic Journal of Chemistry, 7, 282-291. [Link]
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de Castro, G. V., et al. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. ResearchGate. [Link]
- Lin, H. Z., et al. (n.d.). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Provided by Google search results, direct link not available.
- Google Patents. (n.d.). TWI755628B - Method of synthesizing thyroid hormone analogs and polymorphs thereof.
-
VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. [Link]
- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Pradhan, K., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1148-1153. [Link]
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MySkinRecipes. (n.d.). Boc-3,5,3'-triiodo-L-thyronine. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
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- 12. researchgate.net [researchgate.net]
Introduction: Situating Boc-L-Thyronine in Synthetic and Medicinal Chemistry
An In-depth Technical Guide to the Core Chemical Properties and Characteristics of Boc-L-Thyronine
N-α-tert-Butyloxycarbonyl-L-thyronine (this compound) is a synthetically modified derivative of L-thyronine, the fundamental amino acid backbone of thyroid hormones. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the α-amino function of L-thyronine is a critical strategic maneuver in chemical synthesis. This modification temporarily masks the nucleophilicity of the amino group, thereby preventing unwanted side reactions during subsequent chemical transformations, most notably in the exacting process of peptide synthesis.[][2]
L-thyronine itself is a non-proteinogenic amino acid derivative central to the study of thyroid hormone metabolism, serving as the direct precursor to thyroxine (T4) and triiodothyronine (T3).[3] By controlling the reactivity of L-thyronine's amino group, this compound becomes an invaluable building block for researchers. It facilitates the precise, stepwise assembly of complex peptides containing the thyronine moiety, enabling detailed investigations into hormone-receptor interactions, the development of novel therapeutic peptides, and the synthesis of thyroid hormone analogs for metabolic research.[4] This guide provides a detailed examination of the core chemical properties, synthesis, characterization, and applications of this compound, offering a technical resource for its effective utilization in research and drug development.
Physicochemical and Structural Characteristics
The defining feature of this compound is the acid-labile Boc group, which imparts increased stability under neutral or basic conditions and enhances solubility in organic solvents compared to its parent amino acid, L-thyronine.[][5] These properties make it highly suitable for multi-step synthetic schemes, particularly in solid-phase peptide synthesis (SPPS).[6]
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(tert-butoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | Inferred from L-thyronine |
| Molecular Formula | C₂₀H₂₃NO₆ | Calculated |
| Molecular Weight | 373.40 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or slightly yellow powder | [5] |
| Solubility | Soluble in DMSO, sparingly soluble in Methanol. Expected to have good solubility in various organic solvents (e.g., DCM, Dioxane). Soluble in aqueous base. | [7] |
| Storage Conditions | Store at 2-8°C in a dry, dark place to ensure stability. | [5] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is most commonly achieved by reacting L-thyronine with di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions. This method is widely adopted for Boc protection of amino acids due to its high efficiency and the benign nature of its byproducts (tert-butanol and CO₂).
Causality of Experimental Choices
The choice of a biphasic solvent system (e.g., an aqueous base with an organic solvent like dioxane or THF) is deliberate. L-thyronine is soluble in the aqueous basic phase, where the deprotonated amino group is activated for nucleophilic attack. The (Boc)₂O reagent resides primarily in the organic phase. This setup controls the reaction rate and minimizes potential side reactions. Maintaining a basic pH (typically >10) is critical to ensure the amino group remains deprotonated and thus maximally reactive towards the electrophilic carbonyl carbon of the (Boc)₂O.
Detailed Synthesis Protocol
-
Dissolution: Dissolve L-thyronine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M sodium hydroxide (NaOH) solution. The volume should be sufficient to fully dissolve the starting material.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Extraction):
-
Remove the organic solvent (dioxane) under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer again to 0°C and acidify to a pH of 2-3 using a cold, dilute acid (e.g., 1 M HCl or citric acid). This step protonates the carboxylic acid, causing the this compound product to precipitate.
-
-
Isolation & Purification:
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent in vacuo to yield the crude product.
-
-
Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: A Comparative Analysis
Definitive characterization of this compound relies on standard spectroscopic methods. While specific spectra for this compound are not widely published, its expected spectral characteristics can be accurately inferred from data for the closely related and well-documented compound, Boc-L-tyrosine.[9][10]
-
¹H NMR (400 MHz, DMSO-d₆): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group as a singlet around 1.3-1.4 ppm (9H). Aromatic protons from the two phenyl rings will appear in the range of 6.6-7.3 ppm. The α-proton (α-CH) will be a multiplet around 4.0-4.2 ppm, and the β-protons (β-CH₂) will appear as multiplets between 2.7-3.0 ppm.[9] The key difference from Boc-L-tyrosine would be the more complex aromatic region due to the presence of the second phenoxy ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong, characteristic absorption bands. A broad peak from 2500-3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700-1730 cm⁻¹ is indicative of the C=O stretch from the carboxylic acid and the urethane of the Boc group.[10][11] Another key absorption will be the N-H stretch from the Boc-protected amine, typically around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 374.4, or the sodium adduct [M+Na]⁺ at m/z 396.4. A characteristic fragmentation pattern would involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da).[12][13]
Core Applications in Scientific Research
The utility of this compound spans peptide chemistry, endocrinology, and medicinal chemistry, primarily serving as a controlled precursor for more complex molecules.
Solid-Phase Peptide Synthesis (SPPS)
This compound is an essential reagent for incorporating the thyronine residue into a growing peptide chain using the Boc/Bzl SPPS strategy.[4] In this methodology, the N-α-Boc group serves as a temporary protecting group, which is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[6][14] This allows for the sequential elongation of the peptide on a solid support. The use of this compound ensures that the thyronine unit is added with its amino group protected, preventing self-polymerization and directing the coupling reaction to the desired N-terminus of the resin-bound peptide.[2]
Synthesis of Thyroid Hormone Analogs and Prodrugs
Researchers utilize this compound as a starting material for the synthesis of novel thyroid hormone analogs. The protected amino acid allows for selective modifications on the phenolic rings, such as targeted iodination or the addition of other functional groups, before the final deprotection of the amino acid moiety.[15] Furthermore, Boc-protected thyroxine has been explored as a prodrug strategy to achieve a more sustained release of the active hormone.[16] this compound serves as a non-iodinated control and precursor in the development of such therapeutic strategies.
Biochemical and Endocrinological Studies
The incorporation of this compound into synthetic peptides enables the creation of specific probes and inhibitors for studying thyroid hormone receptors and related metabolic pathways. These synthetic peptides can help elucidate the structural requirements for hormone-receptor binding and activation, providing critical insights for designing drugs to manage thyroid-related disorders.[17]
Key Experimental Protocol: Boc Group Deprotection
The removal of the Boc group is a fundamental step to liberate the free amine for subsequent coupling reactions or to yield the final, deprotected molecule. The standard and most reliable method employs trifluoroacetic acid (TFA).
Mechanism and Rationale
TFA is a strong acid that protonates the oxygen of the Boc group's carbonyl, initiating its cleavage. The resulting tert-butyl carbocation is highly reactive and can cause unwanted alkylation of sensitive residues like tryptophan or methionine. To prevent this, a "scavenger" such as triisopropylsilane (TIS) or anisole is added to the cleavage cocktail to trap the tert-butyl cation.[][2]
Step-by-Step Deprotection Protocol
-
Preparation: Dissolve the this compound-containing compound in a minimal amount of an appropriate solvent, typically dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage solution of 25-50% TFA in DCM (v/v). If the substrate contains sensitive residues, add 1-5% of a scavenger (e.g., TIS).
-
Reaction: Add the cleavage cocktail to the dissolved substrate at room temperature and stir for 30-60 minutes.[18] The reaction progress can be monitored by TLC.
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Precipitation: Add cold diethyl ether to the residue. The deprotected product, now an amine salt (trifluoroacetate salt), will precipitate out of the non-polar ether.
-
Isolation: Collect the solid product by filtration or centrifugation, wash with additional cold ether, and dry under vacuum.[19]
Boc Deprotection Workflow Diagram
Caption: Workflow for the acid-mediated deprotection of this compound.
Conclusion
N-α-tert-Butyloxycarbonyl-L-thyronine is a cornerstone intermediate for chemical and biomedical research centered on the thyroid hormone axis. Its strategic design, leveraging the acid-labile Boc protecting group, provides chemists with precise control over synthetic pathways. This enables the construction of complex peptides, the development of novel hormone analogs, and the detailed exploration of metabolic and endocrine systems. A thorough understanding of its chemical properties, synthesis, and reaction protocols, as detailed in this guide, is essential for its effective application in advancing pharmaceutical and biological sciences.
References
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Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Peptide synthesis and applications, 1-16. Retrieved from [Link]
- Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BOC-L-Tyrosine: A Versatile Intermediate for Chemical Research and Development. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings, 1(2), 1-2. Retrieved from [Link]
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Ho, S. J., et al. (2015). The Synthesis of 13C9-15N-Labeled 3,5-Diiodothyronine and Thyroxine. Thyroid, 25(6), 729-735. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supporting information_OBC_rev1. Retrieved from [Link]
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ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... Retrieved from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Pennington, M. W. (2013). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1047, 23-32. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Vairamani, M., et al. (1990). Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides. Organic Mass Spectrometry, 25(2), 97-100. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-tyr(boc)-OH. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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Peeters, R. P., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry, 66(5), 686-696. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). Retrieved from [Link]
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Foundational Principles: The Strategic Imperative of Amine Protection
An In-Depth Technical Guide to the Synthesis of N-Boc-L-Thyronine from L-Thyronine
This guide provides a comprehensive, scientifically grounded protocol for the synthesis of N-(tert-Butoxycarbonyl)-L-thyronine (N-Boc-L-thyronine) from its parent amino acid, L-thyronine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a framework for robust characterization and validation.
In the intricate field of peptide synthesis and the chemical modification of biomolecules, the selective protection of functional groups is a cornerstone of success. The amino group of an amino acid is a potent nucleophile, readily participating in reactions that would otherwise be undesirable during carboxyl group activation or side-chain modification. The tert-Butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenolysis, yet its facile removal under moderately acidic conditions.[1][2]
The reaction to install the Boc group proceeds via the nucleophilic attack of the deprotonated amino group of L-thyronine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is driven forward by the formation of the stable carbamate product and the decomposition of the unstable intermediate, tert-butoxycarbonic acid, into carbon dioxide and tert-butanol. The use of a base is critical to deprotonate the amine, thereby increasing its nucleophilicity.
Synthesis Workflow: From Starting Material to Purified Product
The following diagram outlines the comprehensive workflow for the synthesis, purification, and characterization of N-Boc-L-thyronine.
Caption: Workflow for the synthesis and analysis of N-Boc-L-thyronine.
Detailed Experimental Protocol
This protocol is designed based on established methods for the Boc-protection of analogous amino acids, such as L-tyrosine, and adapted for L-thyronine.[3][4]
Reagents and Equipment
| Reagent / Equipment | Grade / Specification | Purpose |
| L-Thyronine | ≥98% Purity | Starting Material |
| Di-tert-butyl dicarbonate | Reagent Grade | Boc Protecting Agent |
| Sodium Hydroxide (NaOH) | ACS Grade, Pellets | Base for Deprotonation |
| Potassium Bisulfate (KHSO₄) | ACS Grade, Solid | Acid for Workup/Neutralization |
| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction Solvent |
| n-Hexane or Diethyl Ether | ACS Grade | Crystallization/Pulping Solvent |
| Anhydrous Sodium Sulfate | ACS Grade, Granular | Drying Agent |
| Deionized Water | Type I or II | Solvent |
| Round-bottom flask | Appropriate size (e.g., 250 mL) | Reaction Vessel |
| Magnetic Stirrer & Stir Bar | - | Agitation |
| Ice Bath | - | Temperature Control |
| Separatory Funnel | - | Liquid-Liquid Extraction |
| Rotary Evaporator | - | Solvent Removal |
| Büchner Funnel & Filter Flask | - | Solid Filtration |
| Analytical Instruments | NMR Spectrometer, LC-MS, HPLC, Melting Point App. | Product Characterization |
Step-by-Step Synthesis Procedure
-
Dissolution of L-Thyronine: In a 250 mL round-bottom flask, suspend L-thyronine (1.0 eq) in deionized water (approx. 10-15 mL per gram of thyronine). With vigorous stirring, add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the L-thyronine is fully dissolved and the solution is strongly basic (pH ≈ 12). The formation of the sodium salt of L-thyronine significantly increases its aqueous solubility.[4]
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of (Boc)₂O and to minimize potential side reactions.
-
Boc Anhydride Addition: To the cooled, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15-20 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure complete conversion. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, acidifying it, extracting with EtOAc, and spotting against the starting material.
-
Acidification: After the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of potassium bisulfate (KHSO₄) with stirring until the pH of the solution reaches 2-3.[3] This step protonates the carboxylate, neutralizes excess base, and quenches the reaction. The N-Boc-L-thyronine product, being less water-soluble than its salt form, may precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x volume of the aqueous layer). The N-Boc-L-thyronine product is significantly more soluble in ethyl acetate than in the acidic aqueous phase.[4]
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (1 x volume) and then with a saturated brine solution (1 x volume). The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This should yield the crude N-Boc-L-thyronine as a viscous oil or foam.[3]
-
Purification by Crystallization: To the crude oily product, add a minimal amount of a non-polar solvent such as n-hexane or diethyl ether while stirring or sonicating to induce crystallization.[5]
-
Pulping: Once a solid has formed, add a larger volume of the same non-polar solvent (e.g., 10 times the volume/weight of the crude product) and stir the resulting slurry (pulping) at room temperature for 1-2 hours. This process washes away more soluble impurities.[5]
-
Final Product Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold n-hexane and dry it under high vacuum to a constant weight.
Product Characterization and Validation
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized N-Boc-L-thyronine.
Physicochemical Properties
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₂₀H₂₃NO₆
-
Molecular Weight: 373.40 g/mol
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for the successful validation of N-Boc-L-thyronine.
| Analysis Technique | Expected Results |
| ¹H NMR | A characteristic singlet peak integrating to 9 protons at δ ≈ 1.4 ppm (C(CH₃)₃). Aromatic protons of the two phenyl rings will appear in the δ 6.5-7.5 ppm region. The α-proton (CH) of the amino acid backbone will be a multiplet around δ 4.2-4.5 ppm. The β-protons (CH₂) will appear as multiplets around δ 2.8-3.2 ppm.[3][6] |
| ¹³C NMR | A characteristic signal for the nine equivalent methyl carbons of the Boc group at δ ≈ 28.5 ppm. A quaternary carbon signal for the Boc group's C(CH₃)₃ at δ ≈ 80 ppm. The Boc carbonyl carbon (C=O) will be around δ ≈ 155 ppm. Signals for the aromatic carbons and the amino acid backbone carbons (α-CH, β-CH₂, COOH) will also be present.[7][8] |
| Mass Spectrometry | ESI-MS (+): Expected [M+H]⁺ at m/z = 374.16, [M+Na]⁺ at m/z = 396.14. ESI-MS (-): Expected [M-H]⁻ at m/z = 372.14. In-source fragmentation may show a loss of the Boc group (100 Da) or isobutylene (56 Da).[9] |
| HPLC | A single major peak with purity ≥98% when analyzed using a suitable reversed-phase column (e.g., C18) and mobile phase (e.g., gradient of acetonitrile/water with 0.1% TFA).[5] |
| Melting Point | A sharp melting point range, characteristic of a pure crystalline compound. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Reagent Handling: Di-tert-butyl dicarbonate can cause irritation. Sodium hydroxide is corrosive. Potassium bisulfate is acidic. Handle all reagents in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. (n.d.). Journal of Biological Chemistry.
- Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings, 1(1), 1-2.
- Supporting information_OBC_rev1. (2016). The Royal Society of Chemistry.
- L-Thyronine. (n.d.). BOC Sciences.
- L-Thyroxine - Product Inform
- 3,3',5-Triiodo-L-thyronine - Product Inform
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tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
- Zheng, G. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
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Liothyronine Sodium. (n.d.). ChemBK. [Link]
- Sugiura, M., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2843.
- Shandong Jincheng Courage Chemical Co ltd. (2021). Crystallization method of Boc-amino acid.
- Norton, R. S., et al. (1996). 1H and 13C NMR relaxation studies of molecular dynamics of the thyroid hormones thyroxine, 3,5,3'-triiodothyronine, and 3,5-diiodothyronine. Journal of Medicinal Chemistry, 39(22), 4343-50.
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A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2007). ResearchGate. [Link]
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Experimental Procedures. (n.d.). The Royal Society of Chemistry. [Link]
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. [Link]
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Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3. (2004). Acta Crystallographica Section D: Biological Crystallography, 60(Pt 10), 1858–1860. [Link]
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Korevaar, T. I. M., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry, 66(4), 556–566. [Link]
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Tsujikawa, K., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 31(2), 269–275. [Link]
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Purification, crystallization and preliminary crystallographic analysis of archaeal 6-pyruvoyl tetrahydrobiopterin synthase homologue PH0634 from Pyrococcus horikoshii OT3. (2004). Acta Crystallographica Section D: Biological Crystallography, 60(Pt 10), 1855–1857. [Link]
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A comprehensive mass spectral library for human thyroid tissues. (2021). bioRxiv. [Link]
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Dimethyl 5-(tert-butyl 2-carbamoylpyrrolidine-1-carboxyloyl) benzene-1, 3-dioate. (n.d.). The Royal Society of Chemistry. [Link]
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Comprehensive Mass Spectral Libraries of Human Thyroid Tissues and Cells. (2023). Scientific Data, 10, 899. [Link]
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Berridge, N. J. (1945). The purification and crystallization of rennin. The Biochemical Journal, 39(2), 179–186. [Link]
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A Technical Guide to the Core Differences Between Boc-L-thyronine and L-thyronine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the fundamental distinctions between L-thyronine and its N-tert-butyloxycarbonyl (Boc) protected counterpart, Boc-L-thyronine. As a senior application scientist, the following sections are structured to deliver not just a comparative overview, but a functional understanding of why these differences are critical in experimental design, chemical synthesis, and biological application. We will explore the causality behind their divergent properties and provide actionable protocols for their use.
The Fundamental Distinction: Chemical Structure and its Implications
The core difference between L-thyronine and this compound lies in a single, yet profound, chemical modification: the presence of a tert-butyloxycarbonyl (Boc) protecting group on the primary amine of the L-thyronine backbone. This modification fundamentally alters the molecule's reactivity, solubility, and biological activity.
L-thyronine is an aromatic amino acid derivative that forms the basic structure of thyroid hormones.[1] Its primary amine is a nucleophilic and basic center, making it reactive in many chemical transformations.
This compound , on the other hand, has this reactive amine "masked" by the bulky, electron-withdrawing Boc group. This protection strategy is a cornerstone of modern organic synthesis, particularly in peptide chemistry, as it allows for selective reactions at other sites of the molecule without unintended interference from the amine group.[2]
Below is a diagram illustrating this fundamental structural difference.
Caption: Chemical structures of L-thyronine and this compound.
Comparative Physicochemical Properties
The addition of the Boc group significantly impacts the physicochemical properties of the thyronine molecule. These differences are critical for considerations in experimental design, such as solvent selection and purification strategies.
| Property | L-thyronine | This compound | Rationale for Difference |
| Molecular Formula | C₁₅H₁₅NO₄[3] | C₂₀H₂₃NO₆ | Addition of the C₅H₈O₂ Boc group. |
| Molecular Weight | 273.28 g/mol [3] | 373.4 g/mol | Increased mass from the Boc group. |
| Appearance | Slightly yellow powder[4] | Typically a white to off-white powder[5] | The Boc group can alter the crystalline structure. |
| Melting Point | ~255 °C[3] | Varies, but generally lower than L-thyronine. | The bulky Boc group can disrupt crystal lattice packing. |
| Solubility | Sparingly soluble in water; soluble in dilute acids and bases. | Generally insoluble in water; soluble in many organic solvents (e.g., DCM, THF, ethyl acetate).[6] | The nonpolar Boc group increases lipophilicity. |
| Reactivity of Amine | Nucleophilic and basic. | Non-nucleophilic and non-basic. | The lone pair of electrons on the nitrogen is delocalized into the carbonyl of the Boc group. |
| Stability | Stable under general conditions. | Stable to most nucleophiles and bases, but labile to strong acids.[7][8] | The carbamate linkage is susceptible to acid-catalyzed cleavage.[9] |
Biological Activity: A Tale of Two Molecules
The most significant functional difference between L-thyronine and this compound is their biological activity.
L-thyronine itself is the precursor to the biologically active thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] These hormones are crucial regulators of metabolism, growth, and development.[4] They exert their effects by binding to thyroid hormone receptors in the cell nucleus, which in turn regulate gene transcription.[10][11][12]
This compound , due to the modification of its primary amine, is biologically inert in the context of thyroid hormone signaling. The Boc group prevents the molecule from being recognized by the enzymes that convert it to T3 and T4, and it is unable to bind to thyroid hormone receptors. Its utility is not in its biological effect, but as a protected building block for the synthesis of more complex molecules, such as peptides or targeted drug conjugates, where the thyronine structure is a desired component.[13][14]
Caption: Contrasting biological fates of L-thyronine and this compound.
Applications in Research and Development
The distinct properties of L-thyronine and this compound dictate their applications in scientific research and drug development.
-
L-thyronine and its iodinated derivatives (T3 and T4) are primarily used in:
-
Endocrinology Research: To study the mechanisms of thyroid hormone action, metabolism, and their roles in various physiological and pathological states.
-
Drug Development: As lead compounds for the design of thyromimetics, which are molecules that mimic the effects of thyroid hormones, potentially for treating conditions like dyslipidemia.
-
Cell Biology: To investigate the effects of thyroid hormones on cell proliferation, differentiation, and metabolism.[15][16]
-
-
This compound is exclusively a tool for chemical synthesis, with key applications in:
-
Peptide Synthesis: As a protected amino acid for incorporation into peptide chains. This is crucial for creating peptides with specific biological activities that involve the thyronine structure.[17]
-
Combinatorial Chemistry: In the generation of libraries of compounds for high-throughput screening in drug discovery.
-
Synthesis of Complex Molecules: As a starting material for multi-step organic syntheses of targeted therapies or diagnostic agents.[18]
-
Experimental Protocols: The Boc Deprotection of this compound
A critical experimental procedure for any researcher using this compound is the removal of the Boc protecting group to yield the free amine of L-thyronine. This is a necessary step to unmask the reactive amine for subsequent reactions or to generate the final, biologically active (or potentially active) molecule. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[9][19]
Protocol: Acidic Deprotection of this compound using Trifluoroacetic Acid (TFA)
Objective: To quantitatively remove the Boc protecting group from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of this compound).
-
Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and add a stir bar. Purge the flask with nitrogen or argon.
-
Addition of TFA: Slowly add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture of TFA:DCM is common).[20] The addition should be done dropwise to control any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar product spot. Reaction times are typically 1-2 hours.[20]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed two to three times.
-
Isolation: The resulting product is the trifluoroacetate salt of L-thyronine. It can be used directly in the next step or further purified if necessary.
Causality and Trustworthiness of the Protocol:
-
Why TFA? TFA is a strong acid that effectively protonates the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to give the free amine.[9]
-
Why DCM? DCM is an excellent solvent for both the starting material and the reagents and is relatively inert under the reaction conditions.
-
Why Anhydrous Conditions? While not strictly necessary for the deprotection itself, using anhydrous solvent minimizes potential side reactions if other sensitive functional groups are present in the molecule.
-
Self-Validation: The completeness of the reaction can be easily validated by analytical techniques such as ¹H NMR (disappearance of the characteristic ~1.4 ppm singlet of the nine tert-butyl protons) or LC-MS (observation of the correct mass for the deprotected product).
Caption: Workflow for the deprotection of this compound.
Analytical Characterization
Distinguishing between L-thyronine and this compound analytically is straightforward due to their significant structural and mass differences.
-
High-Performance Liquid Chromatography (HPLC): Due to the increased lipophilicity of the Boc group, this compound will have a significantly longer retention time on a reverse-phase HPLC column compared to L-thyronine.[21]
-
Mass Spectrometry (MS): There will be a clear mass difference of 100.05 Da (the mass of the Boc group minus a proton) between the two compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most telling feature in the ¹H NMR spectrum of this compound is a large singlet peak at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. This peak is absent in the spectrum of L-thyronine.
Conclusion
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
PubChem. (n.d.). L-Thyronine. National Center for Biotechnology Information. [Link]
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DailyMed. (n.d.). LIOTHYRONINE SODIUM tablet. U.S. National Library of Medicine. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Liothyronine Sodium?[Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]
-
Probes & Drugs. (n.d.). LIOTHYRONINE. [Link]
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-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. [Link]
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Pediatric Oncall. (n.d.). Liothyronine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
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ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BOC-L-Tyrosine: A Versatile Intermediate for Chemical Research and Development. [Link]
-
MySkinRecipes. (n.d.). Boc-3,5,3'-triiodo-L-thyronine. [Link]
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-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
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ResearchGate. (2025). Determination of Liothyronine and Levothyroxine in Dietary Supplements by HPLC Using a Pre-column Derivative. [Link]
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Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. [Link]
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Oncohema Key. (2016). Thyroid Hormone Structure–Function Relationships. [Link]
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A Researcher's Guide to Sourcing and Validating Boc-L-Thyronine and Its Derivatives
An In-Depth Technical Guide for Drug Development and Biochemical Research
Introduction: Navigating the Nomenclature of Protected Thyroid Hormones
In the precise world of synthetic chemistry and drug development, the purity and structural integrity of starting materials are paramount. For researchers working with thyroid hormone analogs, peptide-drug conjugates, or developing novel therapeutics targeting thyroid hormone pathways, N-(tert-butoxycarbonyl)-L-thyronine (Boc-L-thyronine) and its iodinated derivatives are critical building blocks. However, the subtle but significant differences between L-thyronine, L-triiodothyronine (T3), and L-thyroxine (T4) can be a source of confusion when sourcing reagents.
This guide provides a comprehensive overview of the commercial landscape for this compound and its more commonly researched counterparts, Boc-L-triiodothyronine and Boc-L-thyroxine. It is designed to equip researchers, scientists, and drug development professionals with the expertise to select reliable suppliers and, crucially, to validate the quality of these reagents in-house.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids. Its role is to prevent the amine from participating in unwanted side reactions during multi-step syntheses, such as peptide synthesis. It can be readily removed under specific acidic conditions, making it a cornerstone of modern synthetic organic chemistry.
The foundational structure is L-thyronine. The biologically active thyroid hormones are its iodinated forms:
-
L-Triiodothyronine (T3): Contains three iodine atoms.
-
L-Thyroxine (T4): Contains four iodine atoms.
The following diagram illustrates the relationship between these key compounds.
Caption: Workflow for supplier selection and in-house quality control of research-grade reagents.
Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules, capable of separating the main compound from process-related impurities and degradation products. [1] Objective: To determine the percentage purity of the Boc-protected thyronine compound.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm or 254 nm
-
Gradient: A typical starting gradient would be 30% B, ramping to 95% B over 20 minutes, holding for 5 minutes, and then re-equilibrating at 30% B. This gradient should be optimized based on the specific compound.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Experimental Protocol 2: Structural Confirmation by ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for confirmation of the Boc group, the thyronine backbone, and the aromatic protons.
Objective: To confirm the chemical structure of the Boc-protected thyronine.
Instrumentation & Reagents:
-
NMR Spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis:
-
Boc Group: Look for a characteristic singlet peak around 1.4 ppm, integrating to 9 protons, which corresponds to the nine equivalent protons of the tert-butyl group.
-
Aromatic Protons: Identify the signals in the aromatic region (typically 6.5-8.0 ppm) and confirm their splitting patterns and integration, which will be specific to the iodination pattern (thyronine, T3, or T4).
-
Aliphatic Protons: Analyze the signals corresponding to the alpha- and beta-protons of the amino acid backbone.
-
Compare the obtained spectrum with a reference spectrum if available, or with predicted chemical shifts.
-
Experimental Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound, providing a fundamental check of its identity. [1] Objective: To verify the molecular weight of the Boc-protected thyronine.
Instrumentation & Reagents:
-
Mass spectrometer with an Electrospray Ionization (ESI) source
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic acid
-
Sample of this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of methanol or acetonitrile and water, typically containing 0.1% formic acid to promote ionization.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion peak [M+H]⁺. For example:
Conclusion
The successful application of this compound and its iodinated derivatives in research is critically dependent on the quality of the starting material. By carefully selecting suppliers that provide robust analytical documentation and by implementing a rigorous in-house validation workflow encompassing HPLC, NMR, and MS, researchers can ensure the scientific integrity of their work. This diligence mitigates the risk of experimental artifacts arising from impure or misidentified reagents and builds a foundation of trustworthiness and reproducibility in the resulting data.
References
-
Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers. Qingdao Fengchen Technology and trade. [Link]
-
Boc L Tyrosine (25G) - Cenmed Enterprises. Cenmed Enterprises. [Link]
-
boc-l-tyr-oh amino acids manufacturers - Corey Organics. Corey Organics. [Link]
-
Boc-3,5,3'-triiodo-L-thyronine - MySkinRecipes. MySkinRecipes. [Link]
-
Studies toward the synthesis of the L-thyroxine hormone. 14th Brazilian Meeting on Organic Synthesis. [Link]
-
THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. National Institutes of Health. [Link]
-
Resolution and binding site determination of D,L-thyronine by high-performance liquid chromatography... PubMed. [Link]
- CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents.
-
Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]
-
Certificate of Analysis: Ketoprofen | PDF - Scribd. Scribd. [Link]
-
Depletion of L-3,5,3'-Triiodothyronine and L-Thyroxine in Euthyroid Calf Serum for Use in Cell Culture Studies... ResearchGate. [Link]
Sources
A Comprehensive Technical Guide to Boc-L-Thyronine: Synthesis, Characterization, and Applications
This guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-L-thyronine (Boc-L-thyronine), a crucial derivative of the thyroid hormone precursor, L-thyronine. Designed for researchers, scientists, and professionals in drug development, this document delineates the fundamental properties, synthesis, purification, and characterization of this compound. Furthermore, it delves into its significant applications, particularly in peptide synthesis and as a building block in the development of novel therapeutics.
Core Compound Specifications
A foundational understanding of a compound begins with its essential identifiers and physicochemical properties. This compound is a synthetically modified amino acid, where the amino group of L-thyronine is protected by a tert-butoxycarbonyl (Boc) group. This protection is pivotal for its utility in controlled chemical syntheses.
| Property | Value | Source(s) |
| CAS Number | 1213135-25-1 | [1][2] |
| Molecular Formula | C₂₀H₂₃NO₆ | [1][2] |
| Molecular Weight | 373.40 g/mol | [1][3] |
| Synonyms | N-Boc-O-(4-hydroxyphenyl)-L-tyrosine, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid | [2] |
The Strategic Importance of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry.[] Its widespread use is attributable to its unique chemical properties that allow for the strategic protection and deprotection of amino groups. The Boc group is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, yet it can be readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[][5][6] This differential lability is the lynchpin of Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS).[6]
The introduction of the Boc group to L-thyronine enhances its solubility in organic solvents commonly used in synthesis and prevents unwanted side reactions at the amino terminus during peptide chain elongation.[7] This strategic protection allows for the specific and controlled incorporation of the thyronine moiety into complex peptide sequences, which is critical for the development of targeted therapeutics and research probes.[7]
Synthesis and Purification of this compound: A Methodological Overview
The synthesis of this compound typically involves the reaction of L-thyronine with a Boc-introducing reagent. A common and effective method is the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar Boc-protection reactions)
-
Dissolution: L-thyronine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group, making it nucleophilic. The pH is typically adjusted to be strongly basic (pH ≥ 12).[8]
-
Reaction: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable organic solvent (e.g., dioxane or THF), is added portion-wise to the stirred solution of L-thyronine. The reaction is typically conducted at room temperature.[8][9]
-
Workup: After the reaction is complete, the mixture is washed with a nonpolar organic solvent (e.g., hexane or ether) to remove unreacted (Boc)₂O and other nonpolar impurities. The aqueous layer is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., HCl or KHSO₄). This protonates the carboxylic acid, causing the this compound to precipitate or be extractable into an organic solvent.[8]
-
Extraction and Purification: The product is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[9]
-
Crystallization: The crude product is then purified by crystallization from an appropriate solvent system to yield pure this compound.[8]
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the thyronine backbone, the aromatic rings, and the tert-butyl group of the Boc protecting group. The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a hallmark of Boc-protected compounds.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, including the carbonyl carbons of the carboxylic acid and the Boc group, as well as the aromatic and aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to assess its purity. Techniques such as Electrospray Ionization (ESI) are commonly used. The expected mass-to-charge ratio ([M+H]⁺) for this compound would be approximately 374.41. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound. A reversed-phase column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like TFA. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Applications in Research and Drug Development
This compound is a valuable building block in several areas of scientific research and pharmaceutical development, primarily owing to its structural relationship to thyroid hormones.
Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS) to incorporate the thyronine residue into peptide chains.[7] This is particularly relevant in the synthesis of analogs of thyrotropin-releasing hormone (TRH) and other neuropeptides where the thyronine structure is of interest. The Boc group ensures that the amino terminus of the thyronine residue does not participate in the peptide bond formation until it is selectively deprotected.
Caption: The iterative cycle of Boc solid-phase peptide synthesis.
Development of Thyroid Hormone Analogs
This compound serves as a key precursor in the synthesis of various thyroid hormone analogs. These analogs are instrumental in studying the structure-activity relationships of thyroid hormone receptors (THRs) and in the development of selective THR modulators for the treatment of metabolic disorders, such as dyslipidemia and obesity, without causing adverse effects on the heart and other tissues.
Signaling Pathway Investigations
Thyroid hormones exert their effects through complex signaling pathways, primarily involving nuclear thyroid hormone receptors that act as ligand-activated transcription factors.[12] However, non-genomic actions mediated by membrane receptors like integrin αVβ3 are also recognized.[13] Synthetically accessible derivatives like this compound are crucial for creating labeled probes (e.g., fluorescent or radiolabeled) to investigate these signaling cascades, receptor binding kinetics, and cellular uptake mechanisms.
Caption: Simplified overview of genomic and non-genomic thyroid hormone signaling pathways.
Conclusion
This compound is a synthetically versatile and scientifically valuable compound. Its strategic design, incorporating the acid-labile Boc protecting group, makes it an indispensable tool for the precise construction of complex peptides and the synthesis of novel thyroid hormone analogs. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective application in advancing our knowledge of thyroid hormone biology and in the development of next-generation therapeutics for metabolic and endocrine disorders.
References
- Anderson, G. W., & McGregor, A. C. (1957). t-Butoxycarbonylamino acids and their use in peptide synthesis. Journal of the American Chemical Society, 79(22), 6180–6183.
-
Fengchen Group. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1. [Link]
- Flamant, F., & Gauthier, K. (2013).
- Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
PubChem. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630. [Link]
- Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. 14th Brazilian Meeting on Organic Synthesis.
-
ScienceOpen. Supporting Information. [Link]
-
The Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2011). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Cheng, S. Y., Leonard, J. L., & Davis, P. J. (2010). Molecular aspects of thyroid hormone actions. Endocrine reviews, 31(2), 139–170.
-
Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
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- 2. This compound | 1213135-25-1 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum [chemicalbook.com]
- 11. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Boc-L-thyronine in Organic Solvents
Abstract
N-α-tert-butoxycarbonyl-L-thyronine (Boc-L-thyronine) is a critical protected amino acid derivative used extensively in the solid-phase peptide synthesis (SPPS) of thyronine-containing peptides and as a precursor in the development of novel thyroid hormone analogs. The efficiency of synthetic reactions, purification schemes, and formulation strategies hinges on a comprehensive understanding of its solubility characteristics. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents. We explore the underlying molecular principles governing its solubility, present a robust, replicable protocol for experimental solubility determination, and provide a comparative analysis of its behavior in polar aprotic, polar protic, and nonpolar solvents. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling informed solvent selection to optimize experimental outcomes and streamline development workflows.
The Molecular Basis of this compound Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The molecular structure of this compound presents a fascinating case of competing functionalities that directly influence its solubility profile.
-
The Thyronine Core: The backbone of the molecule is the L-thyronine structure, which consists of two phenyl rings linked by an ether bond. This diphenyl ether structure is large, rigid, and predominantly nonpolar, contributing to favorable interactions with nonpolar and moderately polar solvents through van der Waals forces.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to the alpha-amino group is a bulky, sterically hindering moiety.[1] Its primary function is to prevent unwanted side reactions during peptide synthesis. From a solubility perspective, the Boc group is highly nonpolar (hydrophobic) and significantly increases the compound's affinity for less polar organic solvents compared to its unprotected L-thyronine counterpart.
-
Polar Functional Groups: Counterbalancing the nonpolar regions are two key polar groups: the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) group. These groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (like alcohols) and polar aprotic solvents (like DMF or DMSO).
The principle of "like dissolves like" is paramount. Solvents that can effectively interact with both the large nonpolar domains and the polar, hydrogen-bonding sites of this compound will exhibit the highest solvating power.
Experimental Determination of Thermodynamic Solubility
To ensure accuracy and reproducibility, a standardized method for determining solubility is essential. The "shake-flask" method, as described by Higuchi and Connors (1965), remains the gold standard for measuring thermodynamic (or equilibrium) solubility.[2] This method involves creating a saturated solution in the presence of excess solid solute and allowing it to reach equilibrium before measuring the concentration of the dissolved compound.
Self-Validating Protocol: The Shake-Flask Method
This protocol is designed to be a self-validating system, providing a reliable means to determine solubility in any given solvent.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or suitable glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~20-30 mg of the solid to 5 mL of the test solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. It is crucial to establish the time required to reach equilibrium; this can be determined by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[3]
-
Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).[4] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To eliminate any remaining microscopic particles, filter the aliquot through a 0.22 µm syringe filter directly into a clean analysis vial.[2] Be mindful of potential solute adsorption onto the filter material.[2]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions and use it to determine the precise concentration of this compound in the saturated supernatant. This concentration is the equilibrium solubility.
-
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for determining the equilibrium solubility of this compound.
Solubility Profile of this compound: A Comparative Analysis
While specific quantitative data for this compound is not widely published in a consolidated format, its solubility can be predicted and understood based on its structural similarity to other Boc-protected amino acids and related thyroid hormone derivatives like L-thyroxine and Liothyronine.[5][6][7] The following table summarizes the expected solubility behavior in various classes of organic solvents. The qualitative descriptions are based on general principles and data for analogous compounds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High to Very High | These solvents are strong hydrogen bond acceptors, effectively solvating the carboxylic acid and phenolic hydroxyl groups. Their polarity also interacts favorably with the diphenyl ether core. DMF and NMP are commonly used for peptide synthesis.[8][9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | DCM is a good solvent for many protected amino acids.[8] It effectively solvates the large, nonpolar Boc group and thyronine backbone, while having sufficient polarity to interact with the polar functional groups. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | These solvents have moderate polarity and can act as hydrogen bond acceptors. They offer a good balance for dissolving both the polar and nonpolar regions of the molecule. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Alcohols can act as both hydrogen bond donors and acceptors. However, the large nonpolar character of this compound limits its solubility in shorter-chain alcohols compared to more polar aprotic solvents. Solubility decreases as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol).[10] |
| Ketones | Acetone | Low to Moderate | Acetone is a polar aprotic solvent but is generally less effective at solvating the highly polar carboxylic acid group compared to solvents like DMF or DMSO. |
| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the strong intermolecular forces (especially hydrogen bonds) between this compound molecules in the solid state. |
Practical Implications and Solvent Selection
The choice of solvent is a critical decision that impacts multiple stages of research and development.
-
For Peptide Synthesis: High solubility is paramount for efficient coupling reactions in both solution-phase and solid-phase synthesis. DMF and NMP are the industry standards due to their excellent solvating power for protected amino acids and growing peptide chains.[8]
-
For Purification (Crystallization): A common strategy for purification is recrystallization.[2] This requires a solvent system where the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature. A binary solvent system, such as DCM/Hexanes or Ethyl Acetate/Hexanes , is often ideal. This compound would be dissolved in a minimal amount of the "good" solvent (DCM or Ethyl Acetate), and the "poor" solvent (Hexanes) would be added until turbidity is observed, followed by heating and slow cooling to induce crystallization.
-
For Analytical Characterization (NMR, HPLC): For analytical purposes, the solvent must completely dissolve the sample without interfering with the analysis. DMSO-d6 is an excellent choice for NMR spectroscopy due to its high solvating power. For HPLC, the mobile phase composition (e.g., Acetonitrile/Water) is dictated by the column and separation method, but the initial sample is often dissolved in DMSO or DMF .
-
For Storage (Stock Solutions): For long-term storage, the compound should be dissolved in a solvent that ensures its stability. DMSO and DMF are common choices for creating high-concentration stock solutions, which are typically stored at -20°C or -80°C.
Solvent Interaction Model
The diagram below conceptualizes the interactions between this compound and different solvent types.
Caption: Interactions governing this compound solubility in different solvent classes.
Conclusion
The solubility of this compound is a complex function of its unique molecular architecture, which features a balance of large, nonpolar domains and potent hydrogen-bonding groups. Polar aprotic solvents such as DMF, DMSO, and NMP demonstrate the highest solvating capacity, making them ideal for synthetic applications. Chlorinated and ether solvents offer moderate solubility, useful for specific purification and analytical techniques. Conversely, the compound exhibits poor solubility in nonpolar alkanes and limited solubility in polar protic solvents like lower-chain alcohols. By leveraging the theoretical principles and the robust experimental protocol detailed in this guide, researchers can make informed, strategic decisions regarding solvent selection, thereby enhancing the efficiency, yield, and success of their scientific endeavors involving this compound.
References
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Note: While the direct article isn't available, its description and application are widely cited in solubility literature[2][3][11]).
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]
-
World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. [Link]
-
Palivec, F., & Picha, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies, 8(4), 275-282. [Link]
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- 3. who.int [who.int]
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- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Boc-L-thyronine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Boc-L-thyronine
Abstract
This compound is a crucial, protected form of the amino acid L-thyronine, primarily utilized in specialized peptide synthesis and related biochemical research. The stability of this reagent is paramount for the success and reproducibility of synthetic protocols. This guide provides a comprehensive overview of the chemical nature of this compound, delineates its likely stability profile, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it equips researchers with the necessary experimental framework to conduct in-house stability assessments, ensuring the integrity of their starting materials.
Introduction: The Chemical Identity and Utility of this compound
L-thyronine is an amino acid characterized by a distinctive diphenyl ether side chain. Its derivatives are fundamental to endocrinological research. For its incorporation into peptide sequences via solid-phase or solution-phase synthesis, the α-amino group must be reversibly protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.
This compound (tert-butoxycarbonyl-L-thyronine) is thus the N-protected variant of L-thyronine. Its molecular structure combines the thyronine backbone with the acid-labile Boc protecting group, enabling its use as a building block in the controlled, stepwise assembly of peptides.
Key Molecular Information:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1213135-25-1 | [1] |
| Molecular Formula | C₂₀H₂₃NO₆ | [1] |
| Molecular Weight | 373.40 g/mol | [1][2] |
| Appearance | Typically a white to off-white powder | Inferred from similar compounds[3][4] |
The integrity of this molecule is critical; premature deprotection or side-chain degradation can lead to failed syntheses, impure products, and confounded experimental results.
The Cornerstone of Stability: Understanding the Boc Protecting Group
The stability of this compound is largely dictated by the chemical nature of the Boc group. This group is designed to be stable under a specific set of conditions while being easily removable under others.
-
Base and Nucleophile Stability : The Boc group is robust and stable under basic conditions (e.g., piperidine, NaOH) and in the presence of various nucleophiles.[] This characteristic is fundamental to many synthetic strategies, allowing for the deprotection of other protecting groups (like Fmoc) while the Boc group remains intact.[6]
-
Acid Lability : Conversely, the Boc group is highly sensitive to acidic conditions.[] It is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), which is a cornerstone of Boc-based peptide synthesis.[7] The mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.
This inherent acid sensitivity is the primary chemical liability of this compound. Accidental exposure to acidic environments is the most common cause of premature deprotection and sample degradation.
Caption: Acid-catalyzed deprotection of this compound.
Potential Degradation Pathways Beyond Deprotection
While acid-catalyzed deprotection is the principal stability concern, researchers must also consider other potential degradation pathways inherent to the thyronine structure, especially under long-term or improper storage conditions.
-
Oxidation : The phenolic hydroxyl group on the outer phenyl ring of the thyronine side chain is susceptible to oxidation. Exposure to atmospheric oxygen over long periods, especially if catalyzed by trace metal impurities or light, can lead to the formation of colored impurities.
-
Photodecomposition : Aromatic amino acids and their derivatives can be sensitive to UV light. While less reactive than tryptophan, the diphenyl ether moiety can still undergo photochemical degradation if exposed to direct light for extended durations.
-
Hydrolysis : Although the ether linkage in the thyronine side chain is generally stable, extreme pH and high temperatures could potentially lead to its cleavage over time. This is considered a minor risk under standard laboratory conditions.
Core Directive: Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices for sensitive, protected amino acids.
Table 1: Storage Condition Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-Term (>6 months): -20°CShort-Term (<6 months): 2-8°C | Reduces the rate of all potential chemical degradation pathways. A refrigerated environment is often sufficient for routine use.[4] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes the risk of oxidation of the phenolic side chain. |
| Container | Tightly sealed, amber glass vial or a container opaque to UV light. | Prevents degradation from moisture and light exposure.[3][8] |
| Dessication | Store in a desiccator or with a desiccant. | This compound is a powder that can be hygroscopic. Moisture can facilitate hydrolytic and other degradation reactions.[3] |
Safe Handling Workflow:
-
Equilibration : Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold powder.
-
Inert Atmosphere : If possible, handle the powder in a glove box or use a positive pressure of inert gas (Ar/N₂) when weighing and aliquoting.
-
Minimize Exposure : Weigh out the required amount quickly and securely reseal the main container immediately. Avoid leaving the container open on the bench.
-
Aliquoting : For frequently used reagents, consider preparing smaller, single-use aliquots from the main stock. This minimizes repeated warming/cooling cycles and exposure of the bulk material.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Purity and Stability Assessment via HPLC
Trustworthiness in research protocols requires self-validating systems. Researchers should not assume the purity of their reagents. A simple High-Performance Liquid Chromatography (HPLC) analysis is the most effective method to assess the purity of this compound and monitor its stability over time.[9]
Objective: To determine the purity of a this compound sample and identify the presence of the primary degradant (free L-thyronine).
Methodology: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water).
-
Prepare a reference standard of L-thyronine (the potential deprotected impurity) at 1 mg/mL.
-
Create a mixed sample containing both this compound and a small amount of the L-thyronine standard to confirm peak identification.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10-20% B, ramp to 90-95% B over 15-20 minutes. (This gradient must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Inject the this compound sample. The main peak corresponds to the intact product.
-
The Boc-protected form will be significantly more hydrophobic and thus have a longer retention time than the free L-thyronine.
-
Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For a formal stability study, this analysis would be repeated on the same batch of material at defined time points (e.g., T=0, 3 months, 6 months, 12 months) under specified storage conditions.[9]
-
Expected Outcome: A pure sample will show a single major peak (>98% by area). The presence of a significant earlier-eluting peak, corresponding to the retention time of the L-thyronine standard, indicates degradation via deprotection.
Conclusion
The stability of this compound is robust under proper storage conditions but is fundamentally challenged by its inherent sensitivity to acid. By implementing a stringent storage protocol—cold, dry, dark, and inert—researchers can significantly extend the shelf-life and preserve the integrity of this valuable reagent. The causality is clear: preventing exposure to acid, moisture, and excessive energy (light/heat) directly inhibits the primary degradation pathways. Regular analytical validation via HPLC provides a trustworthy, self-validating system, ensuring that the this compound used in synthesis is of the highest quality, thereby underpinning the reliability and success of the subsequent research.
References
-
Qingdao Fengchen Technology and trade. (n.d.). Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1. Retrieved from fengchengroup.com. [Link]
-
ChemicalBook. (2024). BOC-L-TYR(TBU)-OH. Retrieved from chem-bk.com. [Link]
-
Wessells, L. et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from organic-chemistry.org. [Link]
-
MySkinRecipes. (n.d.). Boc-3,5,3'-triiodo-L-thyronine. Retrieved from myskinrecipes.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Liothyronine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
National Institutes of Health. (2017). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. Scientific Reports. [Link]
-
Dalgaard, L., Hansen, J. J., & Pedersen, J. L. (1989). Resolution and binding site determination of D,L-thyronine by high-performance liquid chromatography using immobilized albumin as chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances. [Link]
-
Plaskett, L. G. (1962). Studies on the degradation of thyroid hormones in vitro with compounds labelled in either ring. Biochemical Journal. [Link]
-
Armstrong, D. W. (2025). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. ResearchGate. [Link]
-
Klebanoff, S. J., & Green, W. L. (1973). Degradation of thyroid hormones by phagocytosing human leukocytes. The Journal of Clinical Investigation. [Link]
-
Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Biochemical Sciences. [Link]
-
National Institutes of Health. (1973). Degradation of Thyroid Hormones by Phagocytosing Human Leukocytes. The Journal of Clinical Investigation. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. chemimpex.com [chemimpex.com]
- 6. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Spectroscopic Profile of Boc-L-Thyronine: A Technical Guide for Researchers
Introduction
N-tert-Butoxycarbonyl-L-thyronine (Boc-L-thyronine) is a protected derivative of L-thyronine, the deiodinated analog of the thyroid hormone thyroxine. Its role in synthetic peptide chemistry and as a building block in drug discovery necessitates a thorough understanding of its structural and physicochemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization and quality control of this crucial reagent.
This technical guide provides an in-depth overview of the expected spectroscopic data for this compound. While a comprehensive, publicly available dataset for this specific molecule is not readily found, this document synthesizes information from closely related analogs, such as Boc-L-tyrosine and iodinated thyronine derivatives, to present a robust and predictive spectroscopic profile. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and utilize this compound in their work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic amino acid backbone, the tert-butoxycarbonyl (Boc) protecting group, and the two aromatic rings. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to CH₂) | Protons on the inner phenyl ring, deshielded by the electron-withdrawing amino acid moiety. |
| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to CH₂) | Protons on the inner phenyl ring, coupled to the ortho protons. |
| ~7.20 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to ether) | Protons on the outer phenyl ring, influenced by the ether linkage. |
| ~6.90 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to ether) | Protons on the outer phenyl ring, coupled to the ortho protons. |
| ~5.00 | d, J ≈ 8.0 Hz | 1H | NH | Amide proton of the Boc group, coupling to the α-proton. |
| ~4.50 | m | 1H | α-CH | Chiral center proton, coupled to the NH and β-CH₂ protons. |
| ~3.10 | m | 2H | β-CH₂ | Diastereotopic protons adjacent to the aromatic ring and the chiral center. |
| 1.45 | s | 9H | C(CH₃)₃ | Singlet for the nine equivalent protons of the Boc group. |
| ~10-12 | br s | 1H | COOH | Carboxylic acid proton, often broad and may exchange with residual water. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O (Carboxylic Acid) | Typical chemical shift for a carboxylic acid carbon. |
| ~155 | C=O (Boc) | Carbonyl carbon of the carbamate group. |
| ~156 | Ar-C (para to ether) | Aromatic carbon bearing the hydroxyl group in the outer ring. |
| ~153 | Ar-C (para to CH₂) | Aromatic carbon bearing the ether linkage on the inner ring. |
| ~130 | Ar-CH (ortho to CH₂) | Aromatic carbons on the inner ring. |
| ~128 | Ar-C (ipso) | Aromatic carbon attached to the β-CH₂ group. |
| ~120 | Ar-CH (ortho to ether) | Aromatic carbons on the outer ring. |
| ~115 | Ar-CH (meta to CH₂) | Aromatic carbons on the inner ring. |
| ~118 | Ar-CH (meta to ether) | Aromatic carbons on the outer ring. |
| ~80 | C(CH₃)₃ | Quaternary carbon of the Boc group. |
| ~55 | α-CH | Carbon of the chiral center. |
| ~37 | β-CH₂ | Carbon adjacent to the aromatic ring. |
| ~28 | C(CH₃)₃ | Methyl carbons of the Boc group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3350 | Medium | N-H stretch | Amine (Boc) |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2975-2930 | Medium | C-H stretch | Aliphatic (Boc, backbone) |
| ~1710 | Strong | C=O stretch | Carboxylic Acid & Boc |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1240 | Strong | C-O stretch | Ether |
| ~1160 | Strong | C-O stretch | Boc group |
The broad O-H stretch of the carboxylic acid and the strong, overlapping C=O stretches around 1710 cm⁻¹ are key diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
For this compound (C₂₄H₂₃NO₆), the expected exact mass is approximately 421.1525 g/mol .
-
Electrospray Ionization (ESI-MS): In positive ion mode, the most prominent ion would be the protonated molecule [M+H]⁺ at m/z ≈ 422.1603. Adducts with sodium [M+Na]⁺ (m/z ≈ 444.1422) or potassium [M+K]⁺ may also be observed.
-
Fragmentation: A characteristic fragmentation pattern for Boc-protected amino acids is the loss of the Boc group or components thereof. Common neutral losses include isobutylene (56 Da) or the entire Boc group (100 Da).
-
[M+H - C₄H₈]⁺: m/z ≈ 366.1
-
[M+H - C₅H₉O₂]⁺: m/z ≈ 322.1
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For instance, in the synthesis of a related compound, 3,5-diiodo-Boc-OMe-¹³C₉-¹⁵N-L-thyronine, HRMS was used to confirm its identity with high accuracy[1].
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump.
-
Scan Range: m/z 100-1000.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the structural verification of this compound.
Conclusion
The structural integrity of this compound is paramount for its successful application in research and development. The combination of NMR, IR, and MS provides a comprehensive and orthogonal approach to its characterization. While direct, published spectra for this compound are scarce, the predictive data and methodologies presented in this guide, based on sound chemical principles and data from closely related analogs, offer a reliable framework for its identification. By following these guidelines, researchers can ensure the quality of their starting materials, leading to more robust and reproducible scientific outcomes.
References
-
THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Available at: [Link]
Sources
Methodological & Application
The Strategic Incorporation of Boc-L-Thyronine in Solid-Phase Peptide Synthesis: A Guide for Researchers
Introduction: The Significance of Thyronine in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhanced biological activity, improved metabolic stability, and novel therapeutic functions. L-Thyronine, a di-iodinated derivative of tyrosine and a key component of thyroid hormones, represents a particularly compelling building block for the synthesis of bioactive peptides. Peptides containing thyronine and its analogues are instrumental in endocrinological research and have potential applications in metabolic and cardiovascular diseases. The solid-phase peptide synthesis (SPPS) framework, particularly the Boc/Bzl strategy, provides a robust methodology for the precise assembly of these complex molecules.
This comprehensive guide provides detailed application notes and protocols for the effective use of Nα-Boc-L-thyronine in SPPS. We will delve into the nuanced aspects of its chemical properties, strategic side-chain protection, optimized coupling and deprotection cycles, and final cleavage from the solid support, ensuring the synthesis of high-purity thyronine-containing peptides.
Physicochemical Properties of Boc-L-Thyronine
A thorough understanding of the physicochemical properties of the amino acid derivative is fundamental to successful SPPS. Below is a summary of the key properties for this compound and its non-iodinated precursor, Boc-L-tyrosine, for comparative purposes.
| Property | This compound | Boc-L-Tyrosine |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | N-(tert-Butoxycarbonyl)-L-tyrosine |
| Molecular Formula | C₂₀H₁₉I₄NO₆ | C₁₄H₁₉NO₅ |
| Molecular Weight | 877.0 g/mol [1] | 281.30 g/mol [2] |
| CAS Number | 88404-22-2[1] | 3978-80-1[2] |
| Appearance | Off-white to pale yellow solid | White to off-white powder[3] |
| Solubility | Soluble in DMF, NMP, and DMSO. Sparingly soluble in DCM. | Soluble in DMF, NMP, and DMSO.[4] |
Strategic Considerations for this compound in SPPS
The successful incorporation of this compound into a peptide sequence hinges on a strategic approach that accounts for its unique structural features, namely the bulky, hydrophobic, and electron-rich di-iodinated diphenyl ether side chain.
Side-Chain Protection: A Critical Decision
The phenolic hydroxyl group of the thyronine side chain is a potential site for unwanted side reactions, such as O-acylation, during peptide coupling steps. While for short peptides containing tyrosine, this group can sometimes be left unprotected, for longer or more complex sequences, and especially for the more sensitive thyronine residue, side-chain protection is highly recommended to ensure high purity and yield.
In the context of Boc-SPPS, the choice of a side-chain protecting group must be compatible with the acid-labile nature of the Nα-Boc group. The protecting group must remain stable during the repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection, yet be readily removable during the final, more stringent acidolytic cleavage (e.g., with HF or TFMSA).[5]
Recommended Side-Chain Protecting Groups for this compound:
-
Benzyl (Bzl) Ether: A commonly used protecting group for the tyrosine hydroxyl function. However, it exhibits partial lability to the 50% TFA in DCM used for Boc deprotection, which can lead to premature deprotection and subsequent side reactions.[6] It is more suitable for the synthesis of shorter peptides where the cumulative exposure to TFA is limited.
-
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) Ether: This electron-withdrawing substituted benzyl ether offers enhanced stability to TFA compared to the unsubstituted Bzl group, making it a more robust choice for longer and more complex peptide syntheses.[5] It is readily cleaved by strong acids like HF.
-
2-Bromobenzylcarbonate (2-BrZ): This protecting group also provides increased acid stability over the simple benzyl ether and is compatible with final cleavage by HF or TFMSA.[5]
For the purposes of this guide, we will proceed with the assumption that a suitably protected this compound derivative, such as This compound(2,6-Cl₂Bzl)-OH , is being utilized to ensure maximal protection of the side chain throughout the synthesis.
Experimental Protocols
The following protocols are designed to provide a comprehensive workflow for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.
Resin Selection and First Amino Acid Coupling
The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).
-
For C-terminal peptide acids: Merrifield or PAM resins are the classical choices.
-
For C-terminal peptide amides: MBHA or BHA resins are recommended.
The first Boc-protected amino acid is typically coupled to the resin using established methods, such as the cesium salt method for Merrifield resins, to minimize racemization.
The Boc-SPPS Cycle for Thyronine Incorporation
The following diagram illustrates the iterative cycle for elongating the peptide chain, including the coupling of this compound.
Caption: Iterative cycle for Boc-SPPS.
Protocol 1: Single Coupling Cycle for this compound
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM. A short pre-wash (2-5 minutes) followed by a longer deprotection step (20-30 minutes) is recommended.
-
Note: The repetitive use of TFA can be harsh. Ensure proper handling in a fume hood.[7][8][9]
-
Filter and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid and byproducts.
-
-
Neutralization:
-
Neutralize the protonated N-terminus by treating the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM or DMF for 2 x 5 minutes.
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (2-4 equivalents) in DMF or NMP. Add DIEA (4-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects free primary amines.[10] A negative Kaiser test (beads remain yellow) indicates a complete reaction.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.
Final Cleavage and Deprotection
The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. Due to the presence of the sensitive iodinated thyronine residue, the choice of cleavage cocktail and scavengers is critical to prevent degradation.
Cleavage Cocktail Considerations for Thyronine-Containing Peptides:
The strong acid used for cleavage (typically HF or TFMSA in Boc-SPPS) generates reactive carbocations from the cleavage of protecting groups.[5] These can cause unwanted side reactions, such as alkylation of the electron-rich aromatic rings of thyronine. Therefore, a carefully selected scavenger cocktail is essential.
Recommended Cleavage Cocktail:
A robust cleavage cocktail for peptides containing sensitive residues like thyronine is "Reagent K" or a similar formulation.[11][12][13]
| Reagent | Percentage (v/v or w/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection solvent |
| Phenol | 5% | Scavenger for carbocations |
| Water | 5% | Scavenger, aids in peptide precipitation |
| Thioanisole | 5% | Scavenger for carbocations |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, prevents re-attachment of protecting groups |
Protocol 2: Final Cleavage of Thyronine-Containing Peptides
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum for at least 4 hours.
-
Cleavage Reaction:
-
Caution: This procedure should be performed in a specialized, well-ventilated apparatus (especially if using HF) by trained personnel.
-
Place the dried peptide-resin in the reaction vessel.
-
Cool the vessel to 0°C in an ice bath.
-
Slowly add the pre-chilled cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold (0°C) diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (3x) to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final, high-purity product.
Potential Challenges and Troubleshooting
-
Aggregation: The hydrophobic nature of the thyronine side chain may contribute to peptide aggregation during synthesis, leading to incomplete coupling or deprotection.
-
Mitigation: Use of chaotropic salts, higher coupling temperatures, or specialized resins like TentaGel can help disrupt aggregation.[4]
-
-
Side Reactions during Cleavage: The iodinated aromatic rings are susceptible to electrophilic attack.
-
Mitigation: The use of a comprehensive scavenger cocktail, as described above, is crucial. Anisole is another effective scavenger for protecting tryptophan and can be beneficial for thyronine as well.
-
-
Incomplete Deprotection/Coupling: The steric bulk of the thyronine side chain may hinder reaction kinetics.
-
Mitigation: Extend reaction times for both deprotection and coupling steps. A double coupling protocol for the amino acid following thyronine may be necessary.
-
Conclusion
The incorporation of this compound into synthetic peptides offers exciting possibilities for the development of novel therapeutics and research tools. By understanding its unique chemical properties, implementing a robust side-chain protection strategy, and optimizing coupling and cleavage conditions, researchers can successfully synthesize high-purity thyronine-containing peptides. The protocols and considerations outlined in this guide provide a solid foundation for navigating the challenges and unlocking the potential of this valuable non-canonical amino acid in the field of peptide science.
References
-
Corey Organics. (n.d.). boc-l-tyr-oh amino acids manufacturers. Retrieved from [Link]
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails. Retrieved from [Link]
-
PubChem. (n.d.). Boc-tyr(boc)-OH. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
- Houben-Weyl. (2002). Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Albericio, F., & Subirós-Funosas, R. (2012). Greener solvents for solid-phase synthesis. Future Medicinal Chemistry, 4(13), 1677-1688.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
- Fields, C. G., & Fields, G. B. (1991). Solid-phase peptide synthesis. Tetrahedron, 47(48), 9307-9337.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Roy, P., & Gupta, A. (2020). Synthesis of diiodotyrosine and its application in the generation of diketopiperazine analogues.
-
LookChem. (n.d.). Cas 76-05-1,Trifluoroacetic acid. Retrieved from [Link]
- Kumar, A., & de la Torre, B. G. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry, 23(3), 1346-1354.
- MDPI. (2023). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. Toxics, 11(5), 445.
- Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). A cleavage cocktail for methionine-containing peptides. Tetrahedron letters, 47(35), 6279-6281.
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Application Notes and Protocols: Boc-L-thyronine as a Versatile Building Block for Peptide Library Construction
Introduction: Expanding Chemical Diversity in Peptide Libraries with Boc-L-thyronine
The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of millions of compounds to identify novel therapeutic leads.[1] The incorporation of unnatural amino acids (UAAs) into these libraries dramatically expands the accessible chemical space, offering pathways to peptides with enhanced stability, improved potency, and novel functionalities.[2][3] L-Thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are crucial hormones that regulate metabolism.[4][5] Peptides containing these structures or their mimics are of significant interest for developing new therapeutic agents, particularly for metabolic diseases and endocrinological research.[6][7]
This guide details the application of N-α-(tert-butyloxycarbonyl)-L-thyronine (this compound) as a strategic building block for constructing peptide libraries. We will explore the advantages of the Boc/Bzl protection strategy for this specific amino acid, provide detailed, field-tested protocols for its incorporation using solid-phase peptide synthesis (SPPS), and outline a workflow for generating combinatorial libraries. The methodologies herein are designed to provide researchers, scientists, and drug development professionals with the technical foundation to confidently utilize this compound in their discovery campaigns.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for successful synthesis. This compound is a derivative of the L-tyrosine amino acid, featuring a distinctive diphenyl ether side chain.
| Property | Value | Source |
| CAS Number | 1213135-25-1 | [8][9] |
| Molecular Formula | C20H23NO6 | [8] |
| Molecular Weight | 373.40 g/mol | [8] |
| Appearance | White to off-white solid/powder | [10] |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | [] |
| Solubility | Soluble in DMF, DCM, Chloroform | [12] |
| Storage Conditions | 2-8°C, desiccated | [10] |
The Rationale for Boc Chemistry in Thyronine-Containing Peptide Synthesis
While Fmoc/tBu chemistry is prevalent in modern SPPS, the classical Boc/Bzl strategy offers distinct advantages for incorporating complex residues like this compound.[13][14]
-
Superior Solvation: The repeated acidic treatments with Trifluoroacetic Acid (TFA) in Boc-SPPS help to disrupt secondary structures and prevent peptide aggregation on the resin, a common challenge in synthesizing long or hydrophobic sequences.[15]
-
Orthogonality Concerns: The phenolic hydroxyl group on the thyronine side chain, analogous to tyrosine, can be susceptible to side reactions like O-acylation during coupling if left unprotected.[16] In a Boc/Bzl strategy, this group is typically left unprotected or protected with a benzyl ether, which is stable to the TFA used for Nα-Boc deprotection. The final cleavage with a strong acid like anhydrous Hydrogen Fluoride (HF) removes side-chain protecting groups and cleaves the peptide from the resin simultaneously.[14]
-
Robustness for Complex Libraries: The in-situ neutralization protocols developed for Boc chemistry are highly efficient and can lead to superior results for demanding syntheses, which are often encountered when building diverse libraries with complex UAAs.[13]
Core Protocol: Solid-Phase Incorporation of this compound
This protocol details a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support using standard Boc-SPPS methodology. The process relies on the graduated acid lability of the protecting groups: the Nα-Boc group is removed by moderate acid (TFA), while more stable side-chain protecting groups and the resin linker are cleaved only at the end with a strong acid (e.g., HF).[13][14]
Workflow Overview: The Boc-SPPS Cycle
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- 16. peptide.com [peptide.com]
Application Note & Protocol: Facile Deprotection of the Boc Group from N-Boc-L-thyronine
Abstract
This comprehensive guide provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-L-thyronine. The Boc group is a cornerstone of amine protection strategy, particularly in peptide synthesis, due to its stability in various conditions and its clean, acid-labile cleavage.[1][2] This document outlines the mechanistic principles, offers two robust, field-proven protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and includes critical guidance on reaction monitoring, product isolation, and troubleshooting. The methodologies are designed for researchers in synthetic chemistry and drug development, ensuring high yield and purity of the resulting L-thyronine amine salt.
Introduction: The Strategic Role of Boc Protection
In multi-step organic synthesis, particularly in the construction of peptides and complex molecules, the selective protection and deprotection of functional groups is paramount.[3] The tert-butyloxycarbonyl (Boc) group is an exemplary acid-labile protecting group for primary and secondary amines. Its steric bulk effectively shields the amine nitrogen from unwanted side reactions, yet it can be removed under mild acidic conditions that often leave other protecting groups, such as benzyl carbamates (Cbz) or esters, intact.[3][4]
For a molecule like L-thyronine, which contains a sensitive diphenyl ether linkage and iodinated aromatic rings, a reliable and clean deprotection method is crucial to preserve the integrity of the core structure. The standard method for Boc cleavage is acid-catalyzed hydrolysis, which proceeds efficiently to yield the free amine (as its corresponding acid salt), carbon dioxide, and isobutylene.[2][5] This application note details the most common and effective protocols for this transformation on N-Boc-L-thyronine.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is a classic example of an acid-catalyzed elimination reaction proceeding through a stable tertiary carbocation intermediate.[1][5] The process can be broken down into four key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[4][5]
-
C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂).[5] This is often observed as effervescence in the reaction mixture.[4]
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the acid in the medium, yielding the final product as a stable amine salt (e.g., trifluoroacetate or hydrochloride salt).[5]
The generated tert-butyl cation is typically quenched by deprotonation to form isobutylene gas or by reacting with scavengers or the solvent.[5][6]
Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This is the most widely used and reliable method for Boc deprotection. TFA is highly effective and its volatility simplifies the work-up process, as it can be easily removed under reduced pressure.[1]
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| N-Boc-L-thyronine | ≥98% Purity | Starting Material |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Deprotection Agent |
| Dichloromethane (DCM) | Anhydrous | Reaction Solvent |
| Diethyl Ether (Et₂O) | Anhydrous | Precipitation/Trituration Solvent |
| Round-bottom flask | - | Reaction Vessel |
| Magnetic stirrer and stir bar | - | Agitation |
| Rotary Evaporator | - | Solvent Removal |
| Buchner Funnel / Centrifuge | - | Product Isolation |
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-L-thyronine in anhydrous dichloromethane (DCM). A typical concentration is 0.1–0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA). A common solvent/TFA ratio is between 4:1 and 1:1 (v/v).[7] For many substrates, a 20-25% TFA in DCM solution is sufficient.[7][8]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress closely. Reaction times can vary from 30 minutes to 4 hours, depending on the substrate's steric and electronic properties.[8]
-
Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC). The product, L-thyronine TFA salt, is significantly more polar and will have a much lower Rf value than the Boc-protected starting material. Use a ninhydrin stain to visualize the primary amine product.[8][9] Alternatively, LC-MS can be used for precise monitoring.[10]
-
Work-up: Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual acid, co-evaporate the residue with additional DCM or toluene (2-3 times).[11]
-
Isolation: The resulting crude oil or solid is the L-thyronine trifluoroacetate salt. To obtain a solid product, add cold, anhydrous diethyl ether to the residue and stir or sonicate to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration or centrifugation. Wash the solid with cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum. The resulting L-thyronine TFA salt is typically of high purity and can be used directly in the next step.
Caption: Figure 2: Experimental Workflow for TFA-Mediated Deprotection.
Protocol 2: Hydrochloric Acid (HCl) in Organic Solvent
An excellent, often more economical alternative to TFA is using a solution of HCl in an organic solvent, such as 1,4-dioxane or ethyl acetate.[12][13] This method yields the hydrochloride salt of the amine, which can be advantageous for subsequent steps or for final product formulation.
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| N-Boc-L-thyronine | ≥98% Purity | Starting Material |
| HCl in 1,4-Dioxane (e.g., 4M) | Commercial Solution | Deprotection Agent |
| 1,4-Dioxane or Ethyl Acetate | Anhydrous | Reaction Solvent |
| Diethyl Ether (Et₂O) | Anhydrous | Precipitation Solvent |
Step-by-Step Procedure
-
Preparation: Dissolve N-Boc-L-thyronine in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate in a round-bottom flask.
-
Addition of HCl: To the stirring solution, add a commercial solution of 4M HCl in 1,4-dioxane. Typically, a large excess (5-10 equivalents) of HCl is used to drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature. The deprotected product, L-thyronine hydrochloride, is often insoluble in the reaction medium and may precipitate out as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.
-
Isolation: If a precipitate has formed, continue stirring for 1-2 hours to ensure complete reaction. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with the reaction solvent (dioxane or ethyl acetate) followed by diethyl ether to remove any unreacted starting material and impurities.
-
Work-up (if no precipitate): If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can then be triturated with diethyl ether to yield a solid, which is then collected by filtration.[13]
-
Purification: Dry the isolated solid under high vacuum to yield L-thyronine hydrochloride.
Troubleshooting Guide
| Observation / Problem | Probable Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient acid or reaction time.[8]2. Degradation of acid (e.g., TFA absorbed water).3. Steric hindrance around the amine.[8] | 1. Increase the concentration of acid (e.g., move from 25% to 50% TFA) or prolong the reaction time.2. Use fresh, high-purity acid.3. Consider gentle warming (e.g., to 40 °C), but monitor carefully for side reactions. |
| Product is an oil, not a solid | The amine salt may be hygroscopic or have a low melting point. It could also contain residual solvent. | 1. Ensure all volatile reagents (TFA, DCM) are thoroughly removed by co-evaporation.2. Triturate vigorously with a larger volume of cold, anhydrous anti-solvent (e.g., diethyl ether, pentane).3. Lyophilization from water/t-butanol can sometimes yield a solid powder. |
| Side Product Formation | Alkylation of electron-rich aromatic rings (e.g., the thyronine core) by the tert-butyl cation.[6] | Add a scavenger such as triethylsilane (TES) or thioanisole (1-2 equivalents) to the reaction mixture. These will trap the tert-butyl cation and prevent side reactions.[6] |
| Low Yield | 1. Product is partially soluble in the precipitation solvent.2. Mechanical losses during transfer and filtration. | 1. Ensure the precipitation solvent (ether) is ice-cold and use a sufficient volume.2. After filtration, re-concentrate the filtrate to check for any remaining product that can be recovered. |
Conclusion
The acid-catalyzed removal of the Boc protecting group from N-Boc-L-thyronine is a straightforward and high-yielding transformation critical for synthetic workflows. Both Trifluoroacetic Acid (TFA) in DCM and HCl in dioxane are highly effective methods, with the choice often depending on cost, desired salt form, and downstream applications. Careful monitoring by TLC or LC-MS ensures complete conversion, and proper work-up techniques provide the desired L-thyronine amine salt in high purity. By understanding the underlying mechanism and potential pitfalls, researchers can reliably and efficiently perform this essential deprotection step.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15482. Available at: [Link]
-
ResearchGate. Dual protection of amino functions involving Boc. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Available at: [Link]
-
Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information: General Procedure for the deprotection of the Boc-group. Available at: [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA Examples. Available at: [Link]
-
Ghosh, A., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups. The Journal of Organic Chemistry. Available at: [Link]
-
Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. Available at: [Link]
-
ResearchGate. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Available at: [Link]
-
ResearchGate. Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Available at: [Link]
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available at: [Link]
-
ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. Available at: [Link]
-
ResearchGate. Boc deprotection conditions tested. Available at: [Link]
-
ResearchGate. A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Available at: [Link]
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- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
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- 10. microsaic.com [microsaic.com]
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- 13. researchgate.net [researchgate.net]
Standard Operating Procedure for the Handling and Application of Boc-L-thyronine
Document ID: AN-BLT-2026-01
Abstract
This comprehensive guide provides a detailed standard operating procedure (SOP) for the safe and effective handling of N-tert-butyloxycarbonyl-L-thyronine (Boc-L-thyronine). Designed for researchers, scientists, and professionals in drug development and peptide synthesis, this document outlines the critical physicochemical properties, safety protocols, storage requirements, and application-specific methodologies. The protocols herein are structured to ensure experimental reproducibility and integrity, grounded in established principles of chemical safety and peptide chemistry.
Introduction: Understanding this compound
N-tert-butyloxycarbonyl-L-thyronine is a crucial derivative of L-thyronine, the fundamental backbone of thyroid hormones. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the primary amine is a cornerstone of modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). This protection strategy prevents the amine from participating in unwanted side reactions during peptide chain elongation, and its acid-labile nature allows for controlled deprotection under specific conditions.[][][] A thorough understanding of its properties is paramount for its successful application in the synthesis of thyropeptides and other complex molecules.
Key Applications:
-
Peptide Synthesis: Serves as a building block for the incorporation of the thyronine residue into peptide chains.
-
Drug Discovery: Utilized in the development of novel therapeutic peptides targeting metabolic and endocrine pathways.
-
Biochemical Research: Employed in studies of thyroid hormone metabolism and receptor interactions.[4]
Physicochemical and Safety Data
A foundational aspect of safe handling is a comprehensive understanding of the compound's properties and associated hazards. While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1213135-25-1) is not widely distributed, data from structurally similar compounds like Boc-L-thyroxine and general guidelines for Boc-protected amino acids allow for a robust safety assessment.
| Property | Data | Source(s) |
| Chemical Name | N-[(1,1-dimethylethoxy)carbonyl]-O-(4-hydroxyphenyl)-L-tyrosine | [5] |
| Synonyms | This compound, N-Boc-O-(4-hydroxyphenyl)-L-tyrosine | [5] |
| CAS Number | 1213135-25-1 | [5][6][7] |
| Molecular Formula | C₂₀H₂₃NO₆ | [5] |
| Molecular Weight | 373.40 g/mol | [5] |
| Appearance | Assumed to be a white to off-white or beige solid/powder. | Inferred from related compounds[8][9] |
| Solubility | Generally soluble in organic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols. Sparingly soluble in aqueous buffers. | Inferred from related compounds[10] |
| Stability | Stable under neutral or basic conditions. Sensitive to strong acids. | [][8] |
Hazard Identification and Precautionary Measures:
Based on the SDS for related compounds such as Liothyronine and general chemical handling principles, the following safety protocols are mandatory:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs.
-
Precautionary Statements:
-
P260: Do not breathe dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.
-
Body Protection: A lab coat is mandatory. For larger quantities, consider an apron or chemical-resistant suit.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a NIOSH-approved respirator is necessary.
Storage and Stability
The integrity of this compound is contingent upon proper storage to prevent degradation.
Long-Term Storage (Months to Years):
-
Temperature: Store at -20°C.
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Environment: Store in a dry, dark place. Boc-protected amino acids are generally stable for long periods under these conditions.
Short-Term Storage (Days to Weeks):
-
Temperature: Refrigerate at 2-8°C.
-
Protection: Protect from light and moisture.
Solution Stability:
-
Stock solutions in organic solvents like DMSO or DMF should be stored at -20°C or -80°C.
-
To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Aqueous solutions are not recommended for storage beyond one day.
Experimental Protocols
Preparation of Stock Solutions
The choice of solvent is critical and depends on the subsequent application. Due to the hydrophobic nature of the Boc group, organic solvents are generally required.
Protocol for a 10 mM Stock Solution in DMSO:
-
Preparation: In a certified chemical fume hood, weigh out 3.734 mg of this compound.
-
Dissolution: Add the solid to a 1 mL volumetric flask. Add approximately 0.8 mL of anhydrous DMSO.
-
Solubilization: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Final Volume: Bring the solution to the 1 mL mark with DMSO.
-
Storage: Aliquot into appropriate volumes in cryovials and store at -20°C or -80°C.
Rationale: DMSO is a versatile solvent for many Boc-protected amino acids and is compatible with many biological and chemical assays. Using anhydrous DMSO minimizes the risk of hydrolysis.
General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in the Boc-SPPS strategy. The following diagram and protocol outline its incorporation into a growing peptide chain.
Caption: Boc-SPPS cycle for incorporating this compound.
Step-by-Step Protocol:
-
Resin Preparation: Start with a resin-bound peptide chain where the N-terminal amino acid has been deprotected, yielding a free amine.
-
Coupling:
-
Dissolve this compound and a coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)) in an appropriate solvent like DMF or Dichloromethane (DCM).
-
Add this solution to the resin and allow the reaction to proceed for the optimized time (typically 1-2 hours).
-
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Deprotection:
-
To remove the Boc group from the newly added thyronine residue, treat the resin with a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50% v/v).[11]
-
The deprotection reaction is usually rapid, often completing within 30 minutes.
-
-
Washing: Wash the resin with DCM and Isopropanol (IPA) to remove the TFA and the cleaved Boc-group byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a base, such as Diisopropylethylamine (DIEA), in DCM. This regenerates the free amine, making it ready for the next coupling cycle.
Causality: The Boc group is stable to the basic conditions used for neutralization but is readily cleaved by the strong acid TFA. This "orthogonal" stability is the logical foundation of the Boc-SPPS strategy.[][8]
Quality Control
Ensuring the purity and identity of this compound is critical for the success of any synthetic procedure.
| Analytical Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and identification of impurities. | Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile. Detection: UV at 220-280 nm. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H NMR: Expect a characteristic singlet at ~1.4 ppm for the 9 protons of the Boc group. Other signals will correspond to the aromatic and aliphatic protons of the thyronine structure. |
| Mass Spectrometry (MS) | Molecular weight verification. | Technique: Electrospray Ionization (ESI). Expected Ion: [M+H]⁺ at m/z 374.15. |
Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 225 nm.
-
-
Analysis: Inject the sample and integrate the peak areas to determine the purity.
Rationale: This standard reverse-phase method is effective for separating Boc-protected amino acids from potential impurities, such as unreacted starting material or byproducts of synthesis.[4]
Waste Disposal and Decontamination
All waste materials containing this compound must be handled as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solids (e.g., weigh boats, filter paper, used PPE) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and washings, in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination: Clean all glassware and work surfaces with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]
-
PCCA. (n.d.). Safety Data Sheet: Liothyronine Sodium USP (T3). Retrieved January 19, 2026, from [Link]
-
BOC Sciences. (n.d.). BOC-amino acids. Retrieved January 19, 2026, from [Link]
-
Anaspec. (2021). Safety Data Sheet: Boc-L-thyroxine. Retrieved January 19, 2026, from [Link]
Sources
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- 7. scbt.com [scbt.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: The Role of Boc-L-Thyronine in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals in medicinal and peptide chemistry.
Abstract: This document provides a comprehensive technical guide on the applications of N-α-(tert-butyloxycarbonyl)-L-thyronine (Boc-L-thyronine) and its derivatives in medicinal chemistry. We move beyond simple definitions to explore its strategic use as a critical building block in solid-phase peptide synthesis (SPPS), a foundational scaffold for developing selective thyroid hormone receptor (TR) modulators, and a key component in innovative prodrug strategies. Detailed protocols, expert insights, and workflow visualizations are provided to enable researchers to effectively leverage this versatile molecule in their drug discovery programs.
Introduction: Beyond a Protected Amino Acid
L-thyronine and its iodinated analogues, thyroxine (T4) and triiodothyronine (T3), are endogenous hormones that regulate metabolism, development, and cardiovascular function.[1] Their profound physiological effects are mediated primarily through binding to nuclear thyroid hormone receptors (TRs), TRα and TRβ.[2] The differential tissue distribution of these receptor isoforms presents a classic medicinal chemistry challenge and opportunity: how to design ligands that selectively target one isoform to achieve therapeutic benefits while avoiding the side effects associated with activating the other. For instance, selective activation of TRβ is sought for treating dyslipidemia and obesity, whereas TRα activation is linked to potentially harmful cardiac effects.[2]
This is where the utility of This compound becomes paramount. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function, a cornerstone of classical peptide synthesis and organic chemistry.[][4][5] By masking the primary amine, this compound transforms the thyronine scaffold into a tractable and versatile building block, enabling chemists to:
-
Incorporate the thyronine structure into peptide sequences in a controlled, stepwise manner.[6][7]
-
Utilize the thyronine core as a scaffold for building novel small-molecule TR modulators.[8][9]
-
Develop prodrugs of thyroid hormones with improved pharmacokinetic profiles.[1][10]
This guide will detail the chemistry, protocols, and strategic considerations for these core applications.
Section 1: Application in Peptide & Peptidomimetic Synthesis
The most established application of this compound is in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). In this strategy, the Boc group provides temporary protection for the N-terminus, while more robust, acid-stable groups (often benzyl-based) protect amino acid side chains.[6] The Boc group is cleaved at each cycle with a moderate acid like trifluoroacetic acid (TFA), and the entire peptide is cleaved from the resin with a strong acid like anhydrous hydrogen fluoride (HF) in the final step.[7][11]
Causality Behind the Boc/Bzl Strategy:
The graduated acid lability is the key principle.[7] The Boc group is highly sensitive to ~50% TFA in dichloromethane (DCM), allowing for its selective removal without disturbing the side-chain protecting groups or the benzyl-based linker to the resin. These more stable groups require the much stronger acid, HF, for cleavage, ensuring the integrity of the peptide throughout the synthesis.[12]
Workflow for Boc-SPPS Incorporation of this compound
The following diagram outlines the iterative cycle for adding an amino acid, such as this compound, to a growing peptide chain on a solid support.
Caption: Iterative four-step cycle in Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of this compound via Manual Boc-SPPS
This protocol describes a representative manual synthesis for coupling this compound onto a resin-bound peptide chain using HBTU activation.
Materials:
-
Peptide-resin (e.g., on Merrifield or PAM resin)[12]
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v). Expert Insight: When sequences contain Trp or Met, add 0.5% dithioethane (DTE) as a scavenger to prevent side reactions from the tert-butyl cation generated during deprotection.[6][12]
-
Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v).[11]
-
Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA.
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.
Methodology:
-
Resin Swelling: Place the peptide-resin in a reaction vessel. Swell the resin in DCM for 30 minutes, then drain.
-
Boc Deprotection:
-
Add the Deprotection Solution to the resin and agitate for 2 minutes. Drain.[11]
-
Add a fresh portion of Deprotection Solution and agitate for 20-30 minutes. The solution may turn color, which is normal.[11]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and IPA (2x).[12]
-
Causality: The initial short treatment removes residual solvents and begins the deprotection, while the longer second treatment ensures complete removal of the Boc group. The washes are critical to remove TFA and the cleaved Boc group.
-
-
Neutralization:
-
Wash the resin with the Neutralization Solution for 2 minutes and drain. Repeat this step once.[11]
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.[11]
-
Causality: The deprotected N-terminal amine exists as a TFA salt, which is unreactive. Neutralization with a non-nucleophilic base like DIEA regenerates the free amine required for nucleophilic attack during coupling.[6]
-
-
Coupling Reaction (HBTU Activation):
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HBTU (2.95 eq.) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
Add DIEA (6 eq.) to the reaction vessel. Agitate at room temperature for 1-2 hours.
-
Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid of this compound to form an activated ester. This species is highly susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the amide bond. DIEA acts as the activation base.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[13]
-
Trustworthiness: This self-validating step is crucial for ensuring the fidelity of the peptide sequence before proceeding to the next cycle.
-
Section 2: Application in TR Modulator and Prodrug Development
The thyronine scaffold is a privileged structure for interacting with nuclear hormone receptors. This compound serves as a versatile starting material for creating isoform-selective TR agonists/antagonists and for designing prodrugs of T3 and T4.
Development of Selective TR Modulators
Researchers have successfully synthesized analogues of thyroid hormones, such as GC-1 (Sobetirome), which show selectivity for the TRβ isoform.[2][8][9] The synthesis of these complex molecules often involves multi-step organic reactions where the thyronine core is modified. A common strategy involves using a protected tyrosine derivative, which is later elaborated into the full thyronine structure. For example, a synthetic route to L-thyroxine (T4) begins with L-tyrosine, which is protected first at the amine with a Boc group and then at the carboxylic acid as a methyl ester.[14] This protected intermediate, N-Boc-L-tyrosine methyl ester, can then undergo further reactions like iodination and ether linkage formation, demonstrating the foundational role of Boc protection in these synthetic campaigns.[14][15]
Caption: Mechanism of a TRβ-selective modulator activating gene expression.
Prodrug Strategies
Thyroid hormones have a narrow therapeutic index. Prodrugs offer a way to improve their delivery and safety profile.[1] A prodrug is an inactive compound that is converted into an active drug within the body. Boc-L-thyroxine (Boc-T4) has been described as a prodrug designed for slow, sustained release of thyroxine after enzymatic activation in the body.[10] Another approach involves attaching amino acids or peptides to T3 or T4.[1] This strategy limits the rate of release of the active hormone to the rate of enzymatic cleavage of the amide bond, potentially reducing toxicity and dosing frequency.[1] this compound is a fundamental building block for synthesizing these peptide-based prodrugs using the SPPS methods described previously.
Quantitative Data Summary
The choice of protecting group and reaction conditions is critical in any synthesis. The following table summarizes key chemical properties and conditions relevant to the use of this compound and its parent compounds.
| Compound/Process | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristic / Condition | Source(s) |
| This compound | C₂₀H₂₃NO₆ | 373.40 | N-α-amine protecting group | [16] |
| Boc-L-thyroxine (Boc-T4) | C₂₀H₁₉I₄NO₆ | 877.00 | Prodrug of T4; acid-labile Boc group | [10] |
| Liothyronine (T3) | C₁₅H₁₂I₃NO₄ | 650.97 | Active thyroid hormone | [17] |
| Boc Deprotection | N/A | N/A | 50% TFA in DCM, 20-30 min | [11][12] |
| Final Cleavage (Boc/Bzl) | N/A | N/A | Anhydrous Hydrogen Fluoride (HF) | [11][12] |
Conclusion and Future Perspectives
This compound is a strategically vital reagent in medicinal chemistry, extending far beyond its role as a simple protected amino acid. Its application in SPPS enables the creation of complex thyronine-containing peptides and prodrugs with potentially enhanced therapeutic profiles. Furthermore, its use as a foundational scaffold in the total synthesis of novel, non-peptidic small molecules continues to fuel the development of selective TR modulators for metabolic and cardiovascular diseases. Future research will likely focus on leveraging the thyronine scaffold to design ligands with even greater isoform selectivity and tissue specificity, as well as developing more sophisticated drug delivery systems and conjugates built upon this versatile chemical entity.
References
- Benchchem. (n.d.). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis.
-
de Castro, G. V., Rocha, C. M. R., Sanches, V. L., Ribeiro, P. H. Z., Donate, P. M., de Laurentiz, R. da S., Polikarpov, I., & Sairre, M. I. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Orbital: The Electronic Journal of Chemistry, 7, 282-291. [Link]
- Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Gomara, M. J., & Haro, I. (2014). Methods and protocols of modern solid phase peptide synthesis.
- U.S. Patent No. US20070099841A1. (2007). Prodrugs of T3 and T4 with enhanced bioavailability.
-
de Castro, G. V., et al. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. ResearchGate. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Samara Journal of Science. (2023).
-
GenScript. (n.d.). Boc Chemistry. Retrieved from [Link]
- Baumgartner, B. G., Orpinell, M., Duran, J., Ribas, V., Burghardt, H. E., Bach, D., et al. (2007).
- Upadhyay, J., & Khandelwal, P. (2012). Selective thyroid hormone receptor modulators. Indian Journal of Endocrinology and Metabolism, 16(Suppl 2), S143–S146.
- Ocasio, C. A., Scanlan, T. S., & Jorgensen, E. C. (2002). Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives. Bioorganic & Medicinal Chemistry, 10(12), 3975-3985.
- Berrino, E., et al. (2023). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. European Journal of Medicinal Chemistry, 258, 115570.
- Marques, S. M., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 28(15), 5789.
- Sharma, A., et al. (2024). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Molecules, 29(3), 675.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Blucher Proceedings. (2015). Studies toward the synthesis of the L-thyroxine hormone.
-
National Center for Biotechnology Information. (n.d.). Liothyronine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. US20070099841A1 - Prodrugs of T3 and T4 with enhanced bioavailability - Google Patents [patents.google.com]
- 2. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 15. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. Liothyronine | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Boc-L-thyronine incorporation into bioactive peptides
Application Note & Protocol
Strategic Incorporation of Boc-L-Thyronine into Bioactive Peptides for Enhanced Function and Stability
Abstract
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. L-thyronine (T4), a critical thyroid hormone, represents a particularly interesting building block. Its unique diaryl ether structure can impart significant conformational constraints and introduce a valuable biophysical probe. This document provides a comprehensive guide for the strategic incorporation of N-α-Boc-L-thyronine into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). We detail optimized protocols, address the unique challenges posed by this sterically hindered amino acid, and outline robust methods for characterization and quality control, ensuring reliable and reproducible outcomes for researchers in pharmacology and peptide chemistry.
Introduction: The Rationale for Thyronine Peptidomimetics
L-thyronine and its derivatives are endogenous signaling molecules crucial for regulating metabolism, growth, and development. The incorporation of L-thyronine into a peptide backbone is a powerful strategy for several reasons:
-
Conformational Rigidity: The bulky, rigid structure of the thyronine side chain can lock the peptide backbone into a specific conformation. This can lead to higher receptor affinity and selectivity by pre-organizing the peptide into its bioactive shape.
-
Enhanced Stability: The unnatural side chain can confer resistance to enzymatic degradation by proteases, significantly extending the in-vivo half-life of the peptide therapeutic.
-
Modulation of Bioactivity: Introducing thyronine can create novel peptide analogs with altered (agonistic or antagonistic) signaling properties. For instance, incorporating thyronine into analogs of gonadotropin-releasing hormone (GnRH) has been explored to modify receptor binding and downstream signaling.
-
Biophysical Probes: The presence of iodine atoms makes thyronine a useful probe for certain types of biophysical analysis.
This guide focuses on the use of N-α-tert-butyloxycarbonyl (Boc) protected L-thyronine (this compound), a common building block for SPPS. We will address the primary challenge associated with its use: the steric hindrance of its bulky side chain, which can impede coupling efficiency.
Core Principles: Overcoming the Challenge of Steric Hindrance
The successful incorporation of this compound relies on a robust understanding of Solid-Phase Peptide Synthesis (SPPS) principles, particularly the coupling step. In SPPS, a peptide is assembled sequentially while anchored to an insoluble polymer support (resin).
The primary obstacle with this compound is the difficulty of forming a peptide bond between its carboxyl group and the free amine of the growing peptide chain on the resin. This is due to the sheer size of the thyronine side chain, which physically blocks access to the reactive sites.
Our strategy is built on two pillars:
-
High-Potency Activation: Employing highly efficient activating reagents is non-negotiable. These reagents convert the carboxylic acid of this compound into a highly reactive ester, which is more susceptible to nucleophilic attack by the peptide's N-terminal amine.
-
Reaction Condition Optimization: Extending reaction times, increasing reagent equivalents, and sometimes employing elevated temperatures can provide the necessary energy and time to overcome the steric barrier.
Workflow Overview: Boc-SPPS Cycle for Thyronine Incorporation
The following diagram illustrates the key steps in a single cycle of Boc-based SPPS, highlighting the critical coupling stage for this compound.
Application Notes & Protocols: Protecting Group Strategies for the Synthesis of Thyronine-Containing Peptides
Introduction: The Unique Challenge of Thyronine in Peptide Synthesis
The synthesis of peptides containing L-thyroxine (T4) and its analogs, collectively known as thyronines, presents a unique set of challenges to the peptide chemist. These molecules, crucial for regulating metabolism in vertebrates, are characterized by a diaryl ether linkage and a phenolic hydroxyl group, both of which necessitate careful consideration during the design of a synthetic strategy.[1][2][3] The reactivity of the phenolic hydroxyl group and the steric hindrance imposed by the bulky diaryl ether moiety demand a robust and orthogonal protecting group strategy to ensure the successful assembly of the desired peptide sequence without unwanted side reactions.[4][5][6]
This guide provides an in-depth analysis of protecting group strategies for the synthesis of thyronine-containing peptides, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, describe self-validating protocols, and provide authoritative references to support our recommendations.
Core Principles of Protecting Group Strategy for Thyronine
The successful synthesis of thyronine-containing peptides hinges on the principle of orthogonality .[7][8] This means that the protecting groups for the α-amino group, the C-terminal carboxyl group, and the side chains (including the thyronine phenolic hydroxyl) must be removable under distinct conditions that do not affect the other protecting groups.[9][10] The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu approaches.[8][11]
-
Boc/Bzl Strategy: Utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the Nα-amino protection and benzyl (Bzl)-based groups for side-chain protection.[8] Final deprotection and cleavage from the resin are typically achieved with strong acids like hydrofluoric acid (HF).[8]
-
Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[7][12][13] This is often the preferred method due to the milder conditions required for Fmoc group removal (piperidine in DMF) and final cleavage (trifluoroacetic acid).[13][14]
The choice of strategy will dictate the selection of the protecting group for the thyronine phenolic hydroxyl group.
Protecting the Phenolic Hydroxyl Group of Thyronine: A Comparative Analysis
The phenolic hydroxyl group of thyronine is nucleophilic and requires protection to prevent side reactions such as O-acylation during peptide coupling. The ideal protecting group should be stable throughout the synthesis and selectively removable at the final cleavage step.
| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Compatibility | Rationale & Insights |
| Benzyl (Bzl) | -CH₂-Ph | Williamson ether synthesis (e.g., Benzyl bromide, NaH) | Strong acid (HF, TFMSA), Catalytic Hydrogenolysis (H₂/Pd)[15][16][17] | Boc/Bzl | A classic choice, particularly in Boc-SPPS. Its removal with strong acids is concurrent with final peptide cleavage. Hydrogenolysis offers an orthogonal deprotection method but may not be compatible with other reducible groups in the peptide. |
| 2,6-Dichlorobenzyl (DCB) | -CH₂-C₆H₃Cl₂ | Williamson ether synthesis (e.g., 2,6-dichlorobenzyl bromide, NaH) | Strong acid (HF, TFMSA) | Boc/Bzl | The electron-withdrawing chlorine atoms increase the acid stability of the benzyl ether, preventing premature cleavage during the repetitive TFA treatments in Boc-SPPS. |
| Methyl (Me) | -CH₃ | Williamson ether synthesis (e.g., Methyl iodide, K₂CO₃) | Strong acid (HBr, BBr₃), Ether cleavage reagents | Not fully orthogonal with standard SPPS | While simple, its removal requires harsh conditions that can degrade the peptide. Often used for synthesizing permanently O-methylated thyronine derivatives.[18] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Reaction with isobutylene under acidic catalysis | Trifluoroacetic acid (TFA)[12][13] | Fmoc/tBu | Highly compatible with the Fmoc/tBu strategy as it is cleaved simultaneously with other tBu-based side-chain protecting groups during the final TFA cleavage step. |
Synthesis of Protected Thyronine Building Blocks
The successful incorporation of thyronine into a peptide sequence begins with the synthesis of the appropriately protected amino acid monomer. The general approach involves the protection of the α-amino and phenolic hydroxyl groups, leaving the carboxyl group free for activation and coupling.
Workflow for the Synthesis of Fmoc-L-Thyronine(tBu)-OH:
Caption: Synthesis of Fmoc-L-Thyronine(tBu)-OH.
Protocol 1: Synthesis of Nα-Fmoc-O-tert-butyl-L-thyronine (Fmoc-Thy(tBu)-OH)
This protocol outlines the synthesis of the Fmoc-protected thyronine derivative with a tert-butyl ether protecting the phenolic hydroxyl group, suitable for Fmoc/tBu SPPS.
Materials:
-
L-Thyronine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Isobutylene
-
Dichloromethane (DCM)
-
Sulfuric acid (concentrated)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Fmoc Protection of the α-Amino Group:
-
Dissolve L-Thyronine in a 10% NaHCO₃ solution in water.
-
Add a solution of Fmoc-OSu in dioxane dropwise while maintaining the pH at 8.5-9.0 with additional NaHCO₃ solution.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude Fmoc-L-Thyronine-OH.
-
-
tert-Butyl Protection of the Phenolic Hydroxyl Group:
-
Dissolve the crude Fmoc-L-Thyronine-OH in DCM.
-
Cool the solution to -10°C and add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution for several hours at -10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/EtOAc) to obtain pure Fmoc-L-Thyronine(tBu)-OH.
-
Solid-Phase Peptide Synthesis (SPPS) of Thyronine-Containing Peptides
The Fmoc/tBu strategy is the most common approach for the SPPS of thyronine-containing peptides.[19] The following workflow and protocol detail the incorporation of Fmoc-Thy(tBu)-OH into a growing peptide chain on a solid support.
Workflow for Fmoc/tBu SPPS of a Thyronine-Containing Peptide:
Caption: Fmoc/tBu SPPS Cycle for Thyronine Peptides.
Protocol 2: Incorporation of Fmoc-Thy(tBu)-OH into a Peptide Sequence via SPPS
This protocol describes a single coupling cycle for the incorporation of Fmoc-Thy(tBu)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
Fmoc-Thy(tBu)-OH
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF.
-
If the N-terminal amino acid is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-6 times) to remove piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Thy(tBu)-OH (e.g., 4 equivalents relative to resin loading) and HBTU (e.g., 3.9 equivalents) in DMF.
-
Add DIPEA (e.g., 8 equivalents) to the amino acid solution and allow to activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Thy(tBu)-OH solution to the washed peptide-resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the peptide-resin extensively with DMF (5-6 times) to remove unreacted reagents and by-products.
-
-
Monitoring and Next Cycle:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).
-
Proceed to the deprotection step for the newly added Fmoc-Thy(tBu)-OH to continue with the next coupling cycle.
-
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. In the Fmoc/tBu strategy, this is achieved with a trifluoroacetic acid (TFA) "cocktail" containing scavengers to prevent side reactions.
Protocol 3: TFA Cleavage and Deprotection
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail, for example: 95% TFA, 2.5% TIS, 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Purification:
-
Pellet the peptide by centrifugation and decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion and Future Perspectives
The protecting group strategies outlined in this guide provide a robust framework for the successful synthesis of thyronine-containing peptides. The choice between the Boc/Bzl and Fmoc/tBu strategies will depend on the specific requirements of the target peptide and the available synthetic instrumentation. The Fmoc/tBu approach, with its milder deprotection conditions, is generally favored for its compatibility with a wider range of peptide sequences and modifications. As the field of peptide therapeutics continues to evolve, the development of novel protecting groups and synthetic methodologies will further enhance our ability to construct complex and challenging thyronine-containing peptides with high fidelity and yield.
References
- A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis - Benchchem. (URL: )
- Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. (URL: )
- Amino Acid Deriv
- Fmoc-Thr(tBu)-OH | Solid-phase Peptide synthesis | TargetMol. (URL: )
- CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google P
- Fmoc-Thr(tBu)-OH [71989-35-0] - Aapptec Peptides. (URL: )
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
- Overview of Solid Phase Peptide Synthesis (SPPS). (URL: )
- An In-depth Technical Guide to Protecting Groups in Peptide Synthesis - Benchchem. (URL: )
- Protecting Groups in Peptide Synthesis | Biosynth. (URL: )
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. (URL: [Link])
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL: )
-
Amino Acid-Protecting Groups - SciSpace. (URL: [Link])
-
Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. (URL: [Link])
- Mastering Protecting Groups in Peptide Synthesis - Pept... - SBS Genetech. (URL: )
-
Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar. (URL: [Link])
-
Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. (URL: [Link])
-
Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf. (URL: [Link])
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI. (URL: [Link])
-
Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PubMed. (URL: [Link])
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (URL: [Link])
-
(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. (URL: [Link])
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Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. (URL: [Link])
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Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (URL: [Link])
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Model Reactions for the Biosynthesis of Thyroxine. III. The Synthesis of Hindered Quinol Ethers and their Conversion to Hindered Analogs of Thyroxine1,2 - ACS Publications. (URL: [Link])
- Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers - Benchchem. (URL: )
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Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: [Link])
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - MDPI. (URL: [Link])
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A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - NIH. (URL: [Link])
-
Selective Cleavage of Benzyl Ethers - Organic Chemistry Portal. (URL: [Link])
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What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (URL: [Link])
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synthesis & cleavage of benzyl ethers - YouTube. (URL: [Link])
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Studies toward the synthesis of the L-thyroxine hormone.. (URL: [Link])
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benzyl ether cleavage - YouTube. (URL: [Link])
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Endocrinology | Synthesis of Thyroid Hormone - YouTube. (URL: [Link])
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Thyroid hormone synthesis and anti-thyroid drugs: A bioinorganic chemistry approach. (URL: [Link])
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Thyroid hormone synthesis - CUSABIO. (URL: [Link])
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Thyroid Hormone Synthesis | T3 - T4 - YouTube. (URL: [Link])
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Application Notes and Protocols: Boc-L-thyronine in the Synthesis of Thyroid Hormone Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1] The synthesis of thyroid hormone analogs is a cornerstone of medicinal chemistry, aimed at developing isoform-selective agonists or antagonists for the thyroid hormone receptors (TRs) to treat a range of conditions, including metabolic disorders, and certain cancers.[2] This guide provides a comprehensive overview and detailed protocols for the use of N-tert-butyloxycarbonyl-L-thyronine (Boc-L-thyronine) as a pivotal starting material in the synthesis of these analogs. We will delve into the rationale behind experimental choices, provide step-by-step synthetic procedures, and discuss characterization and troubleshooting strategies.
Introduction: The Strategic Importance of this compound
The thyronine scaffold is the fundamental structure of thyroid hormones. Synthetic access to analogs with diverse substitution patterns is crucial for exploring structure-activity relationships (SAR).[2][3] The use of protecting groups is essential in multi-step organic synthesis to ensure chemoselectivity and prevent unwanted side reactions.[4][5][6]
This compound serves as an ideal precursor for several reasons:
-
Amine Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group of the thyronine backbone. It is stable under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups.[][8]
-
Chiral Integrity: Starting with the L-enantiomer of thyronine preserves the natural stereochemistry, which is often crucial for biological activity.
-
Versatility for Derivatization: The protected amino and carboxylic acid functionalities, along with the phenolic hydroxyl group, offer multiple points for chemical modification, allowing for the synthesis of a wide array of analogs.
This document will guide researchers through the effective utilization of this compound to generate novel thyroid hormone analogs.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C20H23NO6 | [9] |
| Molecular Weight | 373.40 g/mol | [9] |
| Appearance | White to off-white powder | [10] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. | [11] |
| Storage | Store at 2-8°C. Keep away from direct sunlight and moisture. | [12] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Synthetic Workflow Overview
The synthesis of thyroid hormone analogs from this compound generally follows a multi-step process. The specific sequence of reactions will depend on the desired final compound. A generalized workflow is depicted below.
Caption: General synthetic workflow for thyroid hormone analogs from Boc-L-tyrosine.
Experimental Protocols
The following protocols are illustrative examples for the synthesis of key intermediates and final analogs. Researchers should adapt these procedures based on the specific target molecule and available laboratory equipment.
Protocol 1: Synthesis of N-Boc-3,5-diiodo-L-tyrosine Methyl Ester
This protocol details the initial steps of protecting L-tyrosine and subsequent diiodination, a crucial step for building the thyronine core.[13]
Materials:
-
L-tyrosine
-
Thionyl chloride
-
Methanol (anhydrous)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Hydrogen peroxide (30% solution)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification:
-
In a round-bottom flask, suspend L-tyrosine (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-tyrosine methyl ester hydrochloride.
-
-
Boc Protection:
-
Dissolve the L-tyrosine methyl ester hydrochloride in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.5 eq) to neutralize the hydrochloride salt.
-
Add Boc₂O (1.1 eq) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, dilute the mixture with EtOAc and wash sequentially with 0.5 M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-tyrosine methyl ester.[13]
-
-
Diiodination:
-
Dissolve the N-Boc-L-tyrosine methyl ester (1.0 eq) in methanol.
-
Add iodine (2.2 eq) and 30% hydrogen peroxide (4.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3,5-diiodo-L-tyrosine methyl ester.[14]
-
Protocol 2: Synthesis of a this compound Analog via Diarylether Coupling
This protocol describes the formation of the characteristic diarylether linkage of the thyronine backbone.
Materials:
-
N-Boc-3,5-diiodo-L-tyrosine methyl ester (from Protocol 1)
-
A substituted phenol (e.g., 4-hydroxyphenylboronic acid for a T2 analog)
-
Copper(II) acetate
-
Pyridine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DCM
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup:
-
Flame-dry a round-bottom flask containing 4 Å molecular sieves under a stream of argon.
-
Add the substituted phenol (e.g., 4-(triisopropyl)silyloxyphenyl boronic acid, 2.5 eq), anhydrous DCM, DIPEA (5.0 eq), and pyridine (5.0 eq).[14]
-
Stir the mixture under argon for 10 minutes.
-
Add dry copper(II) acetate (1.0 eq).
-
-
Coupling Reaction:
-
Dissolve N-Boc-3,5-diiodo-L-tyrosine methyl ester (1.0 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture over 5 minutes.
-
Stir the reaction at room temperature under a dry air or argon atmosphere for 48 hours.[14]
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove solids.
-
Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, 10% sodium thiosulfate, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by high-performance flash chromatography (HPFC) or preparative HPLC to yield the this compound analog.
-
Protocol 3: N-Terminal Boc Deprotection
This is a critical step to liberate the free amine for further functionalization or to yield the final thyroid hormone analog.
Materials:
-
Boc-protected thyronine analog
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Work-up:
-
Remove the DCM and TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).
-
Add cold diethyl ether to precipitate the deprotected product as its TFA salt.
-
Isolate the solid by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
Caption: Workflow for Boc deprotection using TFA.
Characterization of Synthesized Analogs
The identity and purity of the synthesized compounds must be rigorously confirmed.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of covalent modifications. | Chemical shifts and coupling constants consistent with the target structure. Appearance/disappearance of signals corresponding to protecting groups and new functional groups. |
| Mass Spectrometry (HRMS, MS/MS) | Determination of molecular weight and confirmation of elemental composition. Fragmentation patterns can aid in structural confirmation. | A molecular ion peak corresponding to the calculated mass of the target compound.[14] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and purification of the final compound. | A single major peak for the purified compound, with purity typically >95%. |
| FT-IR Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for amides, carboxylic acids, phenols, and aromatic rings. |
| Optical Rotation | Confirmation of chiral integrity. | Measurement of the specific rotation to ensure that racemization has not occurred during synthesis.[10][19] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Boc Deprotection | Insufficient reaction time or TFA concentration. Steric hindrance around the Boc group. | Increase reaction time to 1-2 hours. Use a higher concentration of TFA (up to 100%). Consider using 4M HCl in dioxane as an alternative deprotection reagent.[16][17] |
| Low Yield in Coupling Reactions | Inactive catalyst. Poor quality of reagents or solvents. Steric hindrance of reactants. | Use fresh, high-purity reagents and anhydrous solvents. Increase the reaction temperature or time. Screen different coupling reagents or catalysts. |
| Side Reactions (e.g., Alkylation) | The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like tyrosine or tryptophan. | Add scavengers such as triethylsilane or thioanisole to the deprotection cocktail to trap the tert-butyl cation.[20] |
| Purification Difficulties | Similar polarity of product and byproducts. | Optimize the mobile phase for column chromatography. Consider using preparative HPLC for challenging separations. Recrystallization may be an option for crystalline solids. |
Conclusion
This compound is a versatile and indispensable building block for the synthesis of thyroid hormone analogs. The protocols and guidelines presented herein provide a solid foundation for researchers to develop novel compounds with potential therapeutic applications. A systematic approach to synthesis, purification, and characterization, coupled with proactive troubleshooting, will enable the efficient exploration of the vast chemical space of thyromimetics.
References
- THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. (n.d.).
-
Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. (1988). Journal of Medicinal Chemistry, 31(1), 37-54. Retrieved from [Link]
-
Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers. (n.d.). Fengchen Group. Retrieved from [Link]
-
SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. (n.d.). VU Research Repository. Retrieved from [Link]
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Purification and characterization of a membrane-associated 3,3',5-triiodo-L-thyronine binding protein from a human carcinoma cell line. (1986). Proceedings of the National Academy of Sciences, 83(13), 4672-4676. Retrieved from [Link]
-
Structure Elucidation and Characterization of Different Thyroxine Polymorphs. (2015). Angewandte Chemie International Edition, 54(36), 10468-10472. Retrieved from [Link]
-
Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives. (2003). Bioorganic & Medicinal Chemistry Letters, 13(12), 2025-2028. Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Purification of thyroxine and triiodothyronine for radioassay with sephadex. (1973). Clinica Chimica Acta, 46(2), 173-176. Retrieved from [Link]
-
Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Studies toward the synthesis of the L-thyroxine hormone. (2011). Blucher Proceedings, 1(2), 1-2. Retrieved from [Link]
-
Chapter 2 Thyroid Hormone Synthesis And Secretion. (2015, September 2). In Endotext. NCBI Bookshelf. Retrieved from [Link]
-
Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights. Retrieved from [Link]
-
26.7: Peptide Synthesis. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved from [Link]
-
Purification and characterization of thyroid transcription factor 2. (1995). Biochemical Journal, 305(3), 981-985. Retrieved from [Link]
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- 3. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Guide to Analytical Techniques for Monitoring Reactions with Boc-L-thyronine
Abstract: This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving N-α-tert-Butoxycarbonyl-L-thyronine (Boc-L-thyronine). As a critical building block in the synthesis of peptide-based therapeutics and thyroid hormone analogs, ensuring high-yield, high-purity outcomes is paramount. This guide offers detailed protocols and expert insights into the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time and endpoint analysis of reactions such as peptide coupling and Boc-group deprotection.
Introduction: The Role of this compound in Synthetic Chemistry
N-α-tert-Butoxycarbonyl-L-thyronine is a derivative of the L-thyronine amino acid, where the reactive α-amino group is temporarily masked by a tert-Butoxycarbonyl (Boc) protecting group.[1][2][3] This protection is essential to prevent unwanted side reactions, such as self-polymerization, during peptide synthesis and allows for the specific, controlled formation of peptide bonds.[3][4] this compound serves as a key intermediate in the laboratory synthesis of L-thyroxine (T4), a critical hormone produced by the thyroid gland, and its analogs.[5]
Effective reaction monitoring is the cornerstone of successful synthesis. It enables chemists to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions to maximize yield and purity. This guide details the practical application of four essential analytical techniques to provide researchers with a robust toolkit for monitoring reactions involving this important molecule.
Core Chemical Transformations & Monitoring Strategy
The two most frequent reactions involving this compound are peptide coupling and Boc deprotection. Understanding the chemical changes in these processes is key to selecting the appropriate analytical method.
-
Peptide Coupling: The carboxylic acid of this compound is activated and reacted with the free amine of another amino acid or peptide, forming a new peptide bond. Monitoring focuses on the consumption of the starting materials and the formation of the larger, coupled product.
-
Boc Deprotection: The Boc group is removed, typically under acidic conditions (e.g., using trifluoroacetic acid, TFA), to reveal the free α-amino group, which is then available for the next coupling step.[6][7][8] Monitoring focuses on the disappearance of the Boc-protected starting material and the appearance of the deprotected product.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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Troubleshooting & Optimization
Common side reactions during Boc-L-thyronine synthesis
Welcome to the technical support center for the synthesis of N-tert-butyloxycarbonyl-L-thyronine (Boc-L-thyronine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying mechanisms to proactively optimize your synthetic route.
I. Boc Protection of L-Tyrosine: Avoiding Common Pitfalls
The initial step of protecting the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group is crucial for the success of the subsequent iodination and coupling reactions. While seemingly straightforward, several side reactions can occur, leading to impurities and reduced yields.
FAQ 1: What are the most common side reactions during the Boc protection of L-tyrosine?
The primary side reactions during the Boc protection of L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O) include:
-
Di-Boc Protection: The formation of a di-Boc derivative where the phenolic hydroxyl group of tyrosine is also protected. This occurs due to the reactivity of the hydroxyl group under basic conditions.
-
Formation of tert-butyl esters: If the reaction is performed under conditions that favor esterification, the carboxylic acid of tyrosine can be converted to its tert-butyl ester.
-
Racemization: Harsh basic conditions or elevated temperatures can lead to the racemization of the chiral center of L-tyrosine, resulting in the formation of D-Boc-tyrosine.[1]
-
Formation of cyclic compounds and other impurities: While less common, various other impurities can arise depending on the specific reaction conditions and the purity of the starting materials.[2]
Troubleshooting Guide: Boc Protection
| Symptom | Possible Cause | Recommended Solution & Rationale |
| Unexpected peaks in LC-MS corresponding to Di-Boc product | Excess (Boc)₂O or prolonged reaction time. | Use a stoichiometric amount of (Boc)₂O (typically 1.0-1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Presence of tert-butyl ester impurity | Acidic contaminants or inappropriate solvent choice. | Ensure the reaction is performed under basic conditions (pH ~9-10). Use a suitable solvent system like a mixture of water and a miscible organic solvent (e.g., dioxane or THF).[3] |
| Detection of D-Boc-tyrosine by chiral HPLC | Harsh basic conditions or high temperature. | Maintain a controlled pH and perform the reaction at or below room temperature. Some methods suggest using milder bases like sodium bicarbonate.[1] |
Experimental Protocol: Optimized Boc Protection of L-Tyrosine
-
Dissolve L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution and stir until dissolved.[3]
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in dioxane to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 4 with a saturated solution of potassium bisulfate (KHSO₄).[3]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain Boc-L-tyrosine.
II. Iodination of Boc-L-Tyrosine: Controlling Selectivity
The regioselective iodination of the tyrosine ring is a critical step. The goal is to introduce two iodine atoms at the 3 and 5 positions of the phenolic ring.
FAQ 2: What are the primary challenges during the iodination of Boc-L-tyrosine?
The main challenges in this step are:
-
Over-iodination: The formation of mono-, tri-, and even tetra-iodinated products can occur if the reaction conditions are not carefully controlled. The synthesis of 3,3',5,5'-tetraiodo-N-Boc-OMe-L-thyronine has been reported, highlighting the possibility of further iodination on the second aromatic ring after the coupling reaction.[4]
-
Incomplete Iodination: Stopping the reaction prematurely can result in a significant amount of mono-iodinated tyrosine, which will complicate the subsequent coupling step.
-
Degradation of the Boc group: The acidic conditions sometimes employed for iodination can lead to premature cleavage of the Boc protecting group.
Troubleshooting Guide: Iodination
| Symptom | Possible Cause | Recommended Solution & Rationale |
| Presence of multiple iodinated species in the product mixture | Incorrect stoichiometry of the iodinating agent or suboptimal reaction time/temperature. | Use a precise amount of the iodinating agent (e.g., N-Iodosuccinimide or Iodine monochloride).[4] Monitor the reaction carefully by TLC or LC-MS to determine the optimal reaction time. |
| Significant amount of starting material or mono-iodinated product | Insufficient iodinating agent or short reaction time. | Increase the equivalents of the iodinating agent slightly or extend the reaction time. Ensure efficient stirring to promote homogeneity. |
| Detection of deprotected tyrosine | Use of harsh acidic conditions. | Employ milder iodination methods that do not require strong acids. The use of N-Iodosuccinimide (NIS) in a neutral solvent like dichloromethane is a common and effective approach.[4] |
Experimental Protocol: Di-iodination of Boc-L-Tyrosine Methyl Ester
Note: The methyl ester of Boc-L-tyrosine is often used to prevent side reactions with the carboxylic acid.
-
Dissolve Boc-L-tyrosine methyl ester (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add N-Iodosuccinimide (NIS) (2.0 eq) portion-wise to the stirred solution.[4]
-
Monitor the reaction by TLC. The reaction is typically complete within an hour.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate to yield the di-iodinated product.
III. Diaryl Ether Formation: The Ullmann and Chan-Lam Couplings
The formation of the diaryl ether bond is the cornerstone of thyronine synthesis. The two most common methods are the Ullmann condensation and the Chan-Lam coupling. Both have their own sets of potential side reactions.
FAQ 3: What are the major side reactions in the Ullmann-type synthesis of this compound?
The Ullmann condensation involves the copper-catalyzed reaction of Boc-L-diiodotyrosine with a substituted phenol. Key side reactions include:
-
Racemization: This is a significant concern, especially when using N-Boc protected amino esters. The conditions of the Ullmann coupling (elevated temperatures and basic environment) can promote racemization at the α-carbon.[5][6]
-
Homocoupling: The coupling of two molecules of the phenol or two molecules of the di-iodotyrosine can occur, leading to undesired byproducts.
-
Protodeiodination: The loss of one or both iodine atoms from the di-iodotyrosine starting material can happen, leading to the formation of mono-iodo or non-iodinated thyronine derivatives.
-
Low Yields: The reaction can be sluggish and require high temperatures, which can lead to degradation of the starting materials and products.
Troubleshooting Guide: Ullmann Condensation
| Symptom | Possible Cause | Recommended Solution & Rationale |
| Presence of diastereomers in the final product | Racemization during the coupling reaction. | Use N-trityl or N,N-dibenzyl protected amino esters, which have been shown to be less prone to racemization.[5] Alternatively, using the free carboxylic acid of Boc-diiodotyrosine can reduce racemization, although yields may be lower.[6] |
| Formation of homocoupled byproducts | Inefficient cross-coupling. | Optimize the copper catalyst, ligand, and base. The use of ligands like N,N-dimethylglycine can improve the efficiency and selectivity of the cross-coupling.[5][6] |
| Low conversion or degradation | High reaction temperature or inappropriate solvent. | Screen different solvents and try to lower the reaction temperature. The use of activating ligands can often allow for milder reaction conditions. |
FAQ 4: What are the common side reactions in the Chan-Lam coupling for this compound synthesis?
The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, typically using a boronic acid derivative of the second aromatic ring. However, it is not without its challenges:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of a byproduct and consumption of the starting material.[7]
-
Homocoupling of the boronic acid: The boronic acid can couple with itself to form a biaryl byproduct.[7]
-
Oxidation of the phenol: The phenolic starting material can be oxidized under the reaction conditions.[7]
-
Inconsistent Yields: The Chan-Lam coupling can be sensitive to the specific substrates, catalyst, and reaction conditions, sometimes leading to variable and low yields.[8]
Troubleshooting Guide: Chan-Lam Coupling
| Symptom | Possible Cause | Recommended Solution & Rationale |
| Significant amount of protodeboronated byproduct | Presence of moisture or acidic impurities. | Use anhydrous solvents and reagents. The addition of molecular sieves can help to remove trace amounts of water.[9] |
| Formation of biaryl homocoupled product | Suboptimal reaction conditions favoring homocoupling. | Adjust the stoichiometry of the reactants, the type of copper catalyst, and the base. Running the reaction under an oxygen atmosphere can sometimes improve the yield of the desired cross-coupled product.[9] |
| Low and inconsistent yields | Catalyst deactivation or poor substrate reactivity. | Screen different copper sources (e.g., Cu(OAc)₂) and bases. The purity of the boronic acid is critical; older samples may contain inactive boroxines.[8] |
Experimental Protocol: Copper-Promoted Diaryl Ether Synthesis (Chan-Lam Type)
-
To a solution of Boc-L-diiodotyrosine methyl ester (1.0 eq) and the corresponding arylboronic acid (1.5 eq) in an appropriate solvent (e.g., DCM), add powdered 4 Å molecular sieves.[9]
-
Add copper(II) acetate (Cu(OAc)₂) (1.0 eq) and a suitable base (e.g., triethylamine or pyridine).[9]
-
Stir the reaction mixture at room temperature under an ambient atmosphere. The reaction is often enhanced by exposure to air (oxygen).[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
IV. Deprotection of this compound
The final step is the removal of the Boc protecting group to yield L-thyronine. This is typically achieved under acidic conditions.
FAQ 5: What are the potential side reactions during the deprotection of this compound?
The main concern during the acid-mediated deprotection of the Boc group is the generation of a reactive tert-butyl cation. This can lead to:
-
Alkylation of the aromatic rings: The electron-rich aromatic rings of the thyronine backbone are susceptible to alkylation by the tert-butyl cation.
-
Cleavage of the diaryl ether bond: Under very harsh acidic conditions, the diaryl ether bond may be cleaved.
Troubleshooting Guide: Boc Deprotection
| Symptom | Possible Cause | Recommended Solution & Rationale |
| Presence of alkylated byproducts | Reaction of the tert-butyl cation with the product. | Use a scavenger, such as anisole or thioanisole, in the deprotection cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the desired product. |
| Cleavage of the diaryl ether bond | Use of excessively strong acid or high temperatures. | Use milder deprotection conditions, such as trifluoroacetic acid (TFA) in DCM at room temperature. Avoid prolonged reaction times and elevated temperatures. |
Experimental Protocol: Boc Deprotection with TFA
-
Dissolve this compound in dichloromethane (DCM).
-
Add a scavenger such as anisole (5-10% v/v).
-
Slowly add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.
-
Isolate the product by filtration or centrifugation.
V. Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the key reaction and side reaction pathways.
Caption: Side reactions in Ullmann and Chan-Lam couplings.
VI. References
-
Ma, D., & Xia, C. (2001). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. Organic letters, 3(16), 2583-2586.
-
Reddit discussion on Chan-Lam coupling reliability. (n.d.). r/OrganicChemistry. Retrieved from [Link]
-
CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents. (n.d.). Retrieved from
-
Pivalizza, C. G., et al. (2014). The synthesis of 13C9-15N-labeled 3,5-diiodothyronine and thyroxine. Journal of labelled compounds & radiopharmaceuticals, 57(11), 661-5.
-
Ma, D., & Xia, C. (2001). Mild and Nonracemizing Conditions for Ullmann-Type Diaryl Ether Formation Between Aryl Iodides and Tyrosine Derivatives. Request PDF. Retrieved from [Link]
-
ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, W., et al. (2021). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature communications, 12(1), 1-10.
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Li, W., et al. (2021). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.
-
New finding of the Chan-Lam coupling. (2018, March 14). Is life worth living?. Retrieved from [Link]
-
Impurity Profiling of Liothyronine Sodium by means of High-Resolution Mass Spectrometry, On-line H/D Exchange and UV/Vis Absorption. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting information_OBC_rev1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. (n.d.). ResearchGate. Retrieved from [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
Technical Support Center: Enhancing Boc-L-thyronine Coupling Reaction Yields
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with Boc-L-thyronine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions to improve reaction yields and product purity. This compound, with its sterically demanding diphenyl ether side chain, often presents unique hurdles in peptide synthesis. This guide offers a synthesis of field-proven insights and established chemical principles to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the coupling of this compound.
Q1: Why are coupling reactions with this compound notoriously difficult, often resulting in low yields?
A1: The primary challenge stems from significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the large, flexible diphenyl ether moiety of the thyronine side chain, physically obstructs the approach of the activated carboxyl group to the amine of the coupling partner. This steric clash slows down the reaction rate and can lead to incomplete reactions.[1][2]
Q2: What are the most common side reactions to be aware of during this compound coupling?
A2: Besides incomplete coupling, the main side reaction of concern is racemization.[1][3] Racemization, the loss of stereochemical integrity at the α-carbon, can occur through the formation of a 5(4H)-oxazolone intermediate, particularly with prolonged reaction times or the use of excess base.[1] Another potential issue is the formation of byproducts from the coupling reagents themselves. For instance, using dicyclohexylcarbodiimide (DCC) can lead to the formation of dicyclohexylurea (DCU), which can be difficult to remove.[4][5]
Q3: How critical is the choice of coupling reagent for this compound?
A3: The choice of coupling reagent is paramount. Due to the steric hindrance of this compound, high-efficiency coupling reagents are essential. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally preferred over carbodiimides like DCC or DIC alone.[4] These reagents rapidly form activated esters that are highly reactive, helping to overcome the steric barrier.
Q4: Can the solvent choice significantly impact the success of the coupling reaction?
A4: Absolutely. The solvent must effectively solvate the growing peptide chain (in solid-phase synthesis), the this compound, and the coupling reagents to prevent aggregation and ensure all components are available for reaction.[6] N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used. NMP is often considered superior for difficult couplings due to its excellent solvating properties.[1][6] Dichloromethane (DCM) is also used, particularly in solution-phase synthesis.[6] It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediate and reduce the yield.[7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during this compound coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Activation/Coupling: Steric hindrance of this compound is preventing effective coupling.[2] 2. Poor Reagent Solubility: this compound or coupling reagents are not fully dissolved.[6] 3. Hydrolysis of Activated Ester: Presence of moisture in the reaction.[7] 4. Suboptimal Coupling Reagent: The chosen reagent is not potent enough for this hindered amino acid. | 1. Optimize Coupling Reagent and Conditions: Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[3] Consider a "double coupling," where the coupling step is repeated with a fresh portion of activated this compound.[1] Extend the reaction time, monitoring carefully for racemization. 2. Improve Solubility: Use a better solvent like NMP or a mixture of DMF/DMSO.[1] Gentle warming can also improve solubility, but temperature must be carefully controlled to avoid side reactions. 3. Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 4. Reagent Selection: Refer to the Coupling Reagent Comparison table below to select a more appropriate reagent. |
| Presence of Racemized Product | 1. Prolonged Activation/Reaction Time: The activated this compound exists for too long, allowing for oxazolone formation.[1] 2. Excess Base: The use of too much tertiary amine base (e.g., DIPEA, NMM) can promote racemization.[1][3] 3. High Reaction Temperature: Elevated temperatures can accelerate racemization. | 1. Minimize Pre-activation Time: Add the coupling partner as soon as possible after activating the this compound. 2. Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction. Consider using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).[1] For some reagents, a base like collidine may be even better at suppressing racemization.[8] 3. Control Temperature: Run the reaction at room temperature or below (e.g., 0 °C), especially during the activation step. |
| Difficult Product Purification | 1. Byproducts from Coupling Reagents: Insoluble byproducts like DCU from DCC can contaminate the product.[4][9] 2. Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product. 3. Guanidinylation Side Products: Can occur with excess uronium/aminium reagents like HATU or HBTU. | 1. Choose Reagents with Soluble Byproducts: For solution-phase synthesis, EDC is a good alternative to DCC as its urea byproduct is water-soluble.[9] For solid-phase synthesis, reagents like HATU and HBTU produce byproducts that are easily washed away.[3] 2. Drive Reaction to Completion: Utilize the strategies outlined for "Low or No Product Formation." In solid-phase synthesis, consider capping unreacted amines with acetic anhydride to prevent the formation of deletion sequences, which can simplify purification.[10][11] 3. Use Appropriate Stoichiometry: Avoid using a large excess of the coupling reagent. Follow the recommended stoichiometry for your chosen reagent. |
Comparative Analysis of Common Coupling Reagents
The selection of an appropriate coupling reagent is a critical decision. The following table provides a comparative overview of commonly used reagents for challenging couplings.
| Coupling Reagent | Reagent Class | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very Fast | Low | Highly efficient for hindered couplings like this compound. Requires a non-nucleophilic base such as DIPEA.[4][11] |
| HBTU/TBTU | Aminium/Uronium Salt | Fast | Low | Cost-effective and reliable for many difficult couplings. Byproducts are generally soluble and easy to remove.[3][5][11] |
| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are typically less problematic than those from its predecessor, BOP. Very effective for sterically hindered amino acids.[3][5] |
| COMU | Aminium/Uronium Salt | Very Fast | Low | A third-generation uronium reagent with high solubility and an improved safety profile (does not contain potentially explosive HOBt). Often outperforms HBTU in difficult couplings.[3][11] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Low | A modern and safer alternative to DIC/HOBt, as Oxyma is not explosive. DIC/Oxyma is known for low racemization.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic and economical choice. The addition of HOBt is crucial to suppress racemization.[5][11] |
Experimental Protocol: Optimized this compound Coupling (Solution Phase)
This protocol provides a generalized starting point for the coupling of this compound to a primary or secondary amine in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amine coupling partner (1.0 - 1.2 equivalents)
-
HATU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine coupling partner (1.0-1.2 eq.), either neat or as a solution in a small amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Troubleshooting Workflow for this compound Coupling
The following diagram illustrates a logical workflow for addressing suboptimal results in your coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. file.globalso.com [file.globalso.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Boc-L-thyronine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of N-tert-butyloxycarbonyl-L-thyronine (Boc-L-thyronine) via silica gel column chromatography. The methodologies and troubleshooting advice herein are synthesized from established chromatographic principles and practical field experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Navigating Common Purification Hurdles
Purifying this compound, a protected amino acid derivative, can present unique challenges ranging from poor separation to complete retention on the column. This section addresses the most common issues in a question-and-answer format, providing a systematic approach to problem resolution.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving typical problems encountered during the column chromatography of this compound.
Caption: Troubleshooting workflow for this compound purification.
Q1: My spots are not separating on the column. What's wrong?
Answer: Poor separation is typically due to an incorrect mobile phase composition, overloading the column, or improper column packing.
-
Causality—Mobile Phase: The mobile phase (eluent) does not have the correct polarity to differentiate between your target compound and impurities. If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in no separation.[1] If it's not polar enough, all compounds may remain at the origin.
-
Troubleshooting Steps:
-
Re-evaluate with TLC: The most critical step is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.[2] The ideal system should give your desired compound an Rf value between 0.25 and 0.35.[2] This range ensures the compound interacts sufficiently with the stationary phase for separation to occur.
-
Check Sample Load: The ratio of silica gel to your crude sample mass should be at least 50:1.[3] Overloading the column exceeds its capacity, making it impossible to separate closely eluting compounds.
-
Ensure Proper Packing: Air bubbles or channels in the silica bed will lead to an uneven flow of the mobile phase, causing band widening and poor separation.[4] Always pack the column using a wet slurry method to ensure a homogenous stationary phase.[3]
-
Q2: My compound seems stuck at the top of the column and is not eluting.
Answer: This issue arises when the mobile phase is not polar enough to move the compound, or the compound has precipitated at the top of the column.
-
Causality—Polarity & Solubility: this compound, while less polar than its unprotected form, still possesses polar functional groups (carboxylic acid, ether linkages). A highly non-polar eluent, such as pure hexane, will not be strong enough to displace it from the polar silica gel.[5] Furthermore, if the sample was dissolved in a strong solvent (like pure methanol) and loaded onto a column running a weak solvent (like hexane/ethyl acetate), it can precipitate upon application when the loading solvent diffuses into the weaker mobile phase.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try moving to 7:3 or 5:5. A common eluent system for protected amino acids is Dichloromethane:Methanol; you can increase the percentage of methanol.[6][7]
-
Use a Sample Adsorption Method: To prevent precipitation, dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane). Add a small amount of silica gel (~1-2 times the mass of your crude product) to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column bed, ensuring the compound is introduced in a solid, non-precipitating form.
-
Q3: I'm observing significant peak tailing. How can I get sharp, symmetrical peaks?
Answer: Peak tailing for an acidic compound like this compound on standard silica gel is often caused by strong, non-ideal interactions between the compound's carboxylic acid group and basic sites on the silica surface.
-
Causality—Silica Interaction: Silica gel is weakly acidic, but it contains sites that can interact strongly with acidic or basic functional groups. The free carboxylic acid on this compound can engage in strong hydrogen bonding or acid-base interactions, causing a portion of the molecules to lag behind the main band, resulting in a "tail".
-
Troubleshooting Steps:
-
Add an Acidic Modifier: The most effective solution is to add a small amount of a volatile acid to your mobile phase. Typically, 0.5% to 1% acetic acid is sufficient. The modifier protonates the basic sites on the silica and ensures the carboxylic acid of your compound remains protonated, minimizing these strong, tail-inducing interactions and leading to sharper peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound purification?
Answer: Standard flash-grade silica gel (230–400 mesh) is the most common and effective stationary phase for this type of normal-phase chromatography.[6][8] Its polar surface provides the necessary selectivity for separating the moderately polar this compound from both more polar and less polar impurities.[8]
Q2: How should I prepare my sample before loading it onto the column?
Answer: The sample must be clear and free of particulates to avoid clogging the column. The best practice is to dissolve the crude material in the minimum possible volume of the initial mobile phase or a slightly stronger solvent. If solubility is an issue, use the dry loading method described in the troubleshooting section (Q2).
Q3: How do I choose a starting solvent system?
Answer: The selection process should always begin with TLC analysis.[2] A good starting point is to test solvent systems of varying polarity. Begin with a relatively non-polar mixture and increase polarity until the desired Rf of 0.25-0.35 is achieved.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[3] |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with low polarity (e.g., 95:5) and gradually increase the more polar component. Acetic acid (0.5%) can be added to improve peak shape.[6] |
| Sample Preparation | Minimal volume dissolution or dry loading onto silica gel | Prevents sample precipitation on the column and ensures an even starting band. |
| TLC Analysis | Target Rf: 0.25 - 0.35 | This Rf range provides the optimal balance of interaction and movement for effective separation on the column.[2] |
| Detection | UV lamp (254 nm) and/or KMnO₄ stain | The aromatic rings in thyronine are UV active.[6] Potassium permanganate stain visualizes most organic compounds. |
Detailed Protocol: Column Chromatography of this compound
This protocol assumes a crude sample of ~500 mg. Adjust silica and solvent volumes accordingly for different scales.
1. Preparation of the Mobile Phase
-
Based on prior TLC analysis, prepare at least 500 mL of your starting, low-polarity eluent (e.g., 95:5 Dichloromethane:Methanol + 0.5% Acetic Acid) and 500 mL of your final, higher-polarity eluent (e.g., 90:10 Dichloromethane:Methanol + 0.5% Acetic Acid). Degas the solvents if using an automated flash system.
2. Column Packing (Wet Slurry Method)
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool to the bottom outlet, followed by a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry by mixing ~25-30 g of silica gel with your starting eluent.[3]
-
With the column stopcock closed, pour the slurry into the column. Rinse the beaker with more eluent to transfer all the silica.
-
Open the stopcock and allow the solvent to drain, gently tapping the column to help the silica pack evenly and remove air bubbles.[4] Never let the top of the silica bed run dry.[9]
-
Once the bed has settled, add another thin layer of sand on top to protect the surface.
3. Sample Loading
-
Dissolve the ~500 mg crude this compound in 1-2 mL of dichloromethane.
-
Using a pipette, carefully apply the sample solution to the top of the silica bed, allowing it to absorb completely.
-
Rinse the sample flask with a small amount of eluent and add it to the column, again allowing it to absorb fully.
4. Elution and Fraction Collection
-
Carefully fill the top of the column with the starting eluent.
-
Begin elution by opening the stopcock, collecting the eluting solvent in fractions (e.g., 10-15 mL per test tube).
-
Start with 2-3 column volumes of the initial low-polarity eluent.
-
Gradually increase the solvent polarity according to your planned gradient by mixing in the higher-polarity eluent.
-
Throughout the process, monitor the separation by spotting fractions onto TLC plates, developing them, and visualizing under UV light.
5. Analysis and Product Isolation
-
Analyze the TLC plates of your collected fractions.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
References
-
Vertex AI Search Result[10] : Provides basic properties and handling information for Boc-L-Tyrosine, a related compound.
-
Vertex AI Search Result[11] : Details the utility of Boc-protected amino acids in peptide synthesis.
-
Vertex AI Search Result[12] : Discusses common challenges in peptide chromatography.
-
Vertex AI Search Result[13] : Explores issues like non-specific binding in peptide bioanalysis.
-
Vertex AI Search Result[6] : Describes purification of a Boc-protected lysine derivative using silica gel chromatography with a dichloromethane/methanol eluent. The Royal Society of Chemistry. [Link]
-
Vertex AI Search Result[7] : Details the purification of Boc-protected dipeptides on silica gel using a methanol in dichloromethane eluent. The Royal Society of Chemistry. [Link]
-
Vertex AI Search Result[9] : "Column Chromatography". Chemistry LibreTexts. [Link]
-
Vertex AI Search Result[3] : "Column chromatography". Wikipedia. [Link]
-
Vertex AI Search Result[5] : "Column chromatography". Khan Academy. [Link]
-
Vertex AI Search Result[2] : "How To Choose Solvent System For Column Chromatography?". Chemistry For Everyone via YouTube. [Link]
-
Vertex AI Search Result[1] : Discussion on the trial-and-error process of selecting a TLC solvent system. Reddit. [Link]
-
Vertex AI Search Result[14] : Practical example of troubleshooting TLC separation for a Boc-protected amine, including the use of additives like TEA. Reddit. [Link]
-
Vertex AI Search Result[8] : "Mastering Column Chromatography: Techniques and Tips". Chrom Tech, Inc.. [Link]
-
Vertex AI Search Result[4] : "Column Chromatography". Organic Chemistry Lab Techniques via YouTube. [Link]
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- 3. Column chromatography - Wikipedia [en.wikipedia.org]
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- 8. chromtech.com [chromtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. chemimpex.com [chemimpex.com]
- 12. quora.com [quora.com]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Solubility of Boc-L-thyronine
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into overcoming the common challenge of low solubility of Boc-L-thyronine in various reaction media. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound, a derivative of the thyroid hormone, presents a unique solubility profile due to its bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the large, relatively nonpolar thyronine side chain. While the Boc group is essential for selectively protecting the amino group during peptide synthesis and other chemical modifications, it significantly decreases aqueous solubility.[1] Concurrently, the free carboxylic acid group offers a handle for solubility manipulation through pH adjustment. Understanding this dual nature is key to troubleshooting solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound won't dissolve in my primary reaction solvent. What are the first steps I should take?
A1: Low solubility is a common hurdle. The initial approach should be systematic, starting with solvent selection and progressing to more involved techniques.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for this compound solubility.
Detailed Steps:
-
Consult a Solvent Solubility Chart: Begin by selecting an appropriate primary solvent. Boc-protected amino acids are generally more soluble in polar aprotic solvents. While specific quantitative data for this compound is not widely published, data from its parent compound, L-thyroxine, and related protected amino acids can provide a good starting point.[2][3]
Solvent Expected Solubility of this compound Rationale & Comments Dimethylformamide (DMF) Good to Moderate A common solvent for peptide synthesis that effectively solvates protected amino acids.[4] N-Methyl-2-pyrrolidone (NMP) Good to Moderate Often a superior alternative to DMF for difficult sequences due to its higher polarity and solvating power.[4][5] Dimethyl sulfoxide (DMSO) Good to Moderate A strong polar aprotic solvent, but use with caution as it can be difficult to remove and may oxidize sensitive residues.[4][6] Dichloromethane (DCM) Moderate to Low Often used in Boc-based synthesis; however, its lower polarity may not be sufficient for the large thyronine side chain.[4] Tetrahydrofuran (THF) Low Generally not a primary choice for dissolving Boc-amino acids, but can be a component in co-solvent systems.[7] Water Very Low/Insoluble The hydrophobic Boc group and thyronine side chain lead to poor aqueous solubility.[8] Methanol/Ethanol Low May have some limited solubility, but generally not sufficient for reaction concentrations. -
Employ Physical Dissolution Methods:
-
Gentle Heating: Warming the mixture to a temperature below 40°C can increase the rate of dissolution. Avoid excessive heat, which could lead to degradation or unwanted side reactions.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance solvation.[9]
-
If these initial steps are unsuccessful, it may be necessary to explore co-solvent systems or pH modification.
Q2: I'm still facing solubility issues even in DMF. Can I use a co-solvent?
A2: Yes, using a co-solvent system is a highly effective strategy for dissolving sparingly soluble protected peptides and their derivatives.[10] The addition of a second solvent can disrupt intermolecular forces that may lead to aggregation and improve the overall solvating environment.
Recommended Co-solvent Systems:
-
Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) with DCM or Trichloromethane (TCM): These fluorinated alcohols are excellent at disrupting hydrogen bonds and secondary structures that can cause aggregation.[10] A mixture of TFE/DCM or HFIP/DCM can be a powerful solvent system for very challenging cases.
-
DMSO in DMF: Adding a small percentage of DMSO to DMF can enhance the polarity of the medium and improve solubility. A 10-25% DMSO in DMF mixture is a good starting point.[4]
Experimental Protocol for Co-solvent System Testing:
-
Small-Scale Test: Before committing to your full-scale reaction, perform a small-scale solubility test.
-
Preparation: Weigh a few milligrams of this compound into a small vial.
-
Primary Solvent: Add a small volume of your primary solvent (e.g., DMF).
-
Co-solvent Addition: If the compound does not dissolve, add the co-solvent (e.g., TFE or DMSO) dropwise while vortexing.
-
Observation: Observe for dissolution. Note the approximate ratio of solvents required to achieve a clear solution.
-
Reaction Compatibility: Ensure that the chosen co-solvent is compatible with your downstream reaction conditions and reagents.
Q3: Can I use a base or an acid to improve the solubility of this compound?
A3: Yes, modifying the pH of the medium can significantly enhance the solubility of this compound by ionizing its free carboxylic acid group.
The Role of pH in Solubility:
Caption: Effect of pH on the ionization and solubility of this compound.
In a basic environment, the carboxylic acid is deprotonated to form a carboxylate salt, which is generally more soluble in polar solvents.
Protocol for Base-Mediated Dissolution:
This method is particularly useful for solution-phase peptide couplings where a tertiary amine base is already part of the reaction mixture.
-
Solvent and Base Selection: Choose a suitable solvent such as DMF. The base should be a non-nucleophilic tertiary amine like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).
-
Procedure: a. Suspend the this compound in the reaction solvent. b. Add the tertiary base dropwise while stirring. The amount of base should be at least stoichiometric to the this compound. c. Continue stirring until the solid dissolves.
-
Caution: Avoid using strong bases like sodium hydroxide if your reaction conditions are sensitive to them, as this could potentially lead to side reactions. For some amino acids, the use of excess base can increase the risk of racemization.[11]
An alternative approach for dissolving amino acids in organic solvents involves using a combination of a strong acid and a tertiary base in DMF. This creates a solvent system with an apparent pH that can effectively dissolve the amino acid.[12]
Q4: My this compound seems to be forming a gel or a precipitate during the reaction. What is happening and how can I prevent it?
A4: The formation of a gel or precipitate during a reaction is often a sign of peptide aggregation.[5] This is a phenomenon where the peptide chains self-associate through intermolecular hydrogen bonds, leading to a highly ordered and insoluble structure. The bulky and hydrophobic nature of the thyronine side chain can contribute to this.
Strategies to Mitigate Aggregation:
-
Solvent Choice: As mentioned earlier, switching from DMF to NMP or using a DMSO/DMF co-solvent can help disrupt aggregation.[4]
-
Chaotropic Agents: In particularly difficult cases, the addition of chaotropic agents like lithium chloride (LiCl) to the reaction mixture can disrupt the hydrogen-bonding networks that lead to aggregation. A concentration of 0.1-0.5 M LiCl in DMF can be effective.
-
Lowering Concentration: Working at a more dilute concentration can sometimes prevent the onset of aggregation.
-
Temperature: While gentle heating can aid dissolution, in some cases, performing the reaction at a lower temperature can reduce the rate of aggregation.
Workflow for Addressing Aggregation:
Caption: Decision-making workflow for troubleshooting aggregation.
Summary of Key Recommendations
| Issue | Recommended Action | Rationale |
| Initial Poor Solubility | Use polar aprotic solvents (DMF, NMP, DMSO). Apply gentle heat or sonication. | These solvents have better solvating power for protected amino acids. Physical methods can overcome kinetic barriers to dissolution. |
| Persistent Solubility Issues | Employ co-solvent systems like TFE/DCM or DMSO/DMF. | Co-solvents can alter the polarity and hydrogen bonding properties of the medium, disrupting aggregation and improving solvation.[10] |
| Charged Nature of the Molecule | Add a non-nucleophilic base (DIEA, NMM) to ionize the carboxylic acid. | The resulting carboxylate salt is more soluble in polar solvents.[11] |
| In-reaction Precipitation/Gelling | Switch to NMP, add a chaotropic agent (LiCl), or lower the concentration. | These strategies disrupt the intermolecular hydrogen bonds that cause aggregation.[4] |
By systematically applying these troubleshooting strategies, you can effectively overcome the solubility challenges associated with this compound and ensure the success of your chemical reactions.
References
-
Fengchen Group Co., Ltd. (n.d.). Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers. Qingdao Fengchen Technology and Trade Co., Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Liothyronine. PubChem. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
VIVO Pathophysiology. (n.d.). Chemistry of Thyroid Hormones. Colorado State University. Retrieved from [Link]
- Singh, P., et al. (2025). Structure Elucidation and Characterization of Different Thyroxine Polymorphs.
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
- Klomp, J., et al. (2013). The Synthesis of 13C9-15N-Labeled 3,5-Diiodothyronine and Thyroxine. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 299-303.
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fields, G. B., & Noble, R. L. (1990). Procedures to Improve Difficult Couplings. In Solid Phase Peptide Synthesis: A Practical Approach (pp. 97-124). IRL Press.
- Ocasio, C. A., et al. (2002). Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives. Bioorganic & Medicinal Chemistry, 10(2), 333-346.
- PEPTLAB. (2024).
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 5(3), 5-10.
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
- Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings, 1(1), 1-2.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Gupta, J. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. Asian Journal of Pharmaceutics.
- Kimura, T., Takai, M., Masui, Y., Morikawa, T., & Sakakibara, S. (1982). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Chemistry, 20, 71-76.
- Clarke, C. J., et al. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 26(15), 4647.
- Alhalaweh, A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19445-19454.
- El-Faham, A., & Albericio, F. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Green Chemistry, 16(10), 4481-4487.
- Wang, X., et al. (2025). Solubility Behavior and Data Correlation of N-Boc-N′-nitro-l-arginine in 12 Neat and Binary Methanol + Water Solvent Systems at 283.15–323.15 K.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 109(6), 2455-2504.
- Gelber, S., et al. (1964). EFFECTS OF L-THYROXINE ON AMINO ACID INCORPORATION INTO PROTEIN IN MATURE AND IMMATURE RAT BRAIN. Journal of Neurochemistry, 11, 221-229.
-
National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-L-isoleucine. PubChem. Retrieved from [Link]
- Al-Haj, N. Q., et al. (2014). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Molecules, 19(5), 5925-5939.
Sources
- 1. Chemistry of Thyroid Hormones [vivo.colostate.edu]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cleavage Cocktails for Thyronine-Containing Peptides
Welcome to the Technical Support Center for the synthesis and purification of thyronine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the final cleavage step of these modified peptides. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthetic thyronine peptides.
Introduction: The Challenge of Thyronine Peptides
Thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are critical components in many biological studies and therapeutic candidates. However, their unique structure, characterized by a diphenyl ether linkage and iodine substituents, presents specific hurdles during solid-phase peptide synthesis (SPPS), particularly in the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. The primary challenges include preventing deiodination and preserving the stability of the diphenyl ether bond, both of which are susceptible to the harsh acidic conditions of cleavage. This guide provides expert insights and actionable protocols to mitigate these risks and optimize your cleavage strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cleavage of thyronine-containing peptides, offering probable causes and validated solutions.
Issue 1: Significant Deiodination Observed in Crude Peptide
Question: My mass spectrometry analysis of the crude peptide shows significant peaks corresponding to the loss of one or more iodine atoms. What is causing this, and how can I prevent it?
Answer:
Probable Cause: Deiodination is a common side reaction for iodinated residues during TFA cleavage. The strong acidic environment, coupled with reactive cationic species (carbocations) generated from the removal of protecting groups, can lead to the cleavage of the carbon-iodine bond on the thyronine side chain.
Solution: The key to preventing deiodination is to effectively quench the carbocations generated during cleavage using an optimized scavenger cocktail.
Recommended Actions:
-
Incorporate a Thiol Scavenger: Thiol-based scavengers are highly effective at reducing deiodination. 1,2-ethanedithiol (EDT) is a common choice.
-
Utilize Triisopropylsilane (TIS): TIS is a potent scavenger of trityl and other carbocations. Its inclusion is highly recommended.[1]
-
Optimize Scavenger Concentrations: A higher concentration of scavengers may be necessary. Start with a standard cocktail and increase the scavenger percentage if deiodination persists.
-
Control Cleavage Time and Temperature: Extended exposure to TFA can increase the incidence of side reactions. Aim for the shortest cleavage time necessary for complete deprotection (typically 2-4 hours at room temperature). Performing the cleavage at a lower temperature can also help suppress side reactions.
Optimized Cleavage Cocktail Protocol for Iodinated Peptides:
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 92.5% | Cleavage and deprotection |
| Water (H₂O) | 2.5% | Scavenger for tert-butyl cations |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for trityl and Pbf cations |
| 1,2-Ethanedithiol (EDT) | 2.5% | Reduces deiodination and protects Met/Cys |
This optimized cocktail provides a robust defense against the primary causes of deiodination.
Issue 2: Presence of Unexpected Adducts and Byproducts
Question: Besides deiodination, my HPLC and MS analyses show several other unexpected peaks. What are these, and how can I minimize their formation?
Answer:
Probable Causes: These impurities can arise from several sources:
-
Alkylation: Carbocations generated during cleavage can attach to nucleophilic residues like Tryptophan (Trp) or the thyronine aromatic rings.
-
Oxidation: Methionine (Met) and Cysteine (Cys) residues are prone to oxidation.
-
Incomplete Deprotection: Some protecting groups require longer cleavage times or specific scavengers for complete removal.
Solution: A well-formulated, multi-component scavenger cocktail is essential to suppress a broad range of side reactions.
Recommended "Universal" Cleavage Cocktail (Reagent K):
For complex peptides containing multiple sensitive residues, a more comprehensive cocktail like Reagent K is recommended.[2]
| Component | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
The Rationale Behind Reagent K Components:
-
Phenol: Protects Tyrosine and Tryptophan side chains.[1]
-
Thioanisole: Prevents oxidation of Methionine and aids in the removal of Arg(Pbf) protecting groups.[1]
-
EDT: Scavenges various carbocations and protects against deiodination.
-
Water & TIS (in other cocktails): Quench tert-butyl and trityl cations, respectively.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for the thyronine side-chain during SPPS?
The phenolic hydroxyl group of thyronine requires protection during SPPS to prevent side reactions like O-acylation.[3] The choice of protecting group should be orthogonal to the N-terminal Fmoc group, meaning it should be stable to the basic conditions used for Fmoc removal but labile to the final TFA cleavage.[4]
For Fmoc-based SPPS, the tert-butyl (tBu) group is the recommended protecting group for the thyronine hydroxyl function. It offers excellent stability during synthesis and is cleanly removed by TFA during the final cleavage step.
Q2: How stable is the diphenyl ether linkage in thyronine during TFA cleavage?
The diphenyl ether bond is generally stable to the standard TFA cleavage conditions used in SPPS. The primary concerns for thyronine residues are modifications to the aromatic rings (deiodination, alkylation) rather than cleavage of the ether linkage itself. However, prolonged exposure to very harsh acidic conditions should be avoided to ensure the integrity of the entire peptide.
Q3: How can I confirm the identity of impurities in my crude peptide?
High-resolution mass spectrometry (LC-MS/MS) is the most powerful tool for characterizing peptide impurities.[5][6] By analyzing the fragmentation patterns, you can identify modifications such as deiodination (mass loss of 126.9 Da per iodine atom), alkylation (e.g., addition of a tert-butyl group, +57 Da), and oxidation (+16 Da for Met or Cys).
Q4: What is a general step-by-step protocol for the cleavage of a thyronine-containing peptide?
Experimental Protocol: Standard Cleavage
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under vacuum for at least 4 hours.
-
Cocktail Preparation: Prepare the chosen cleavage cocktail fresh. For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Slowly add this solution to a 10-fold volume of cold diethyl ether to precipitate the peptide.[7][8]
-
Washing and Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) for HPLC and mass spectrometry analysis.
Visualizing the Workflow and Rationale
To further clarify the processes and logic described, the following diagrams illustrate the cleavage workflow and the critical role of scavengers.
Caption: A streamlined workflow for the cleavage and isolation of synthetic peptides.
Caption: The protective role of scavengers in preventing side reactions during TFA cleavage.
References
- Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-7.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
- Bibliomed. (2020). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Sciences and Research, 12(7), 933-939.
- Stathopoulos, P., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- van der Knaap, M., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry, 66(6), 804-814.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Chopra, I. J., & Teco, G. N. (1978). Sulfhydryl groups and the monodeiodination of thyroxine to triiodothyronine. Science, 199(4331), 904-906.
- Soldin, O. P., & Soldin, S. J. (2011). Thyroid hormone testing by tandem mass spectrometry. Clinical Biochemistry, 44(1), 89-94.
-
Waters Corporation. (n.d.). The UPLC™-MS/MS Analysis of Free Thyroxine (FT4) and Free Triiodothyronine (FT3) With a Simplified Equilibrium Dialysis and SPE Workflow for Clinical Research. Retrieved from [Link]
- Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1984.
-
K-State Research Exchange. (n.d.). Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US20070099841A1 - Prodrugs of T3 and T4 with enhanced bioavailability.
-
ResearchGate. (2015). Which solvent is suitable for polypeptide isolation after TFA cleavage? Diethylether or petroleum ether? Do you have any other solvent?. Retrieved from [Link]
- PubMed. (2018). Disruption of thyroid hormone levels by decabrominated diphenyl ethers (BDE-209) in occupational workers from a deca-BDE manufacturing plant.
-
ResearchGate. (2021). Ether Evaporation in Peptide Synthesis?. Retrieved from [Link]
- MDPI. (2024). Thyroid-Active Agents Triiodothyronine, Thyroxine and Propylthiouracil Differentially Affect Growth, Intestinal Short Chain Fatty Acids and Microbiota in Little Yellow Croaker Larimichthys polyactis. Fishes, 9(5), 183.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. peptide.com [peptide.com]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Identifying and removing impurities from Boc-L-thyronine
Welcome to the technical support center for Boc-L-thyronine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities during and after synthesis. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my crude this compound sample?
The impurity profile of this compound is heavily dependent on the synthetic route employed. However, most syntheses involve the protection of L-thyronine or the coupling of protected tyrosine derivatives.[1] Consequently, impurities typically arise from incomplete reactions, side reactions, or degradation.
Common Impurities in this compound Synthesis:
| Impurity Class | Specific Examples | Probable Origin |
| Starting Materials | L-thyronine, Boc-L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O) | Incomplete reaction during the protection or coupling stages.[2] |
| Side-Reaction Products | Di-Boc-L-thyronine, N-tert-butoxycarbonyl-L-thyronine tert-butyl ester | Over-protection or esterification, especially if conditions are not carefully controlled.[3] |
| Iodination Variants | Mono-, di-, or tri-iodinated thyronine species | Incomplete iodination during the synthesis of the thyronine backbone.[4][5] |
| Related Substances | Unidentified peaks on HPLC with similar UV spectra | Isomers, degradation products, or byproducts from coupling reactions.[6] |
| Process Reagents | Trifluoroacetic acid (TFA), Triethylamine (TEA), Dichloromethane (DCM) | Residual reagents or solvents used during synthesis and workup.[] |
| Degradation Products | De-iodinated species, products of oxidative degradation | Instability of the compound, particularly if exposed to light, high temperatures, or oxidative conditions.[2] |
Q2: My reaction appears complete by TLC, but HPLC analysis shows multiple impurity peaks. Why is there a discrepancy?
This is a common observation. Thin-Layer Chromatography (TLC) is an excellent, rapid tool for monitoring the disappearance of starting materials but has significantly lower resolution than High-Performance Liquid Chromatography (HPLC).[8]
-
Causality: Closely related impurities, such as isomers or compounds with very similar polarity to your product, may co-elute on a TLC plate, appearing as a single spot. HPLC, with its high-efficiency columns and gradient elution capabilities, can resolve these into distinct peaks.[9] For instance, an impurity present at a 2% level might be completely invisible on TLC but will be clearly quantifiable by HPLC.
Q3: My final product is a persistent oil or gum, not the expected solid. How can I induce crystallization?
Obtaining an oily product is a frequent issue with Boc-protected amino acids, often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.[10]
-
Expert Insight: First, ensure all volatile solvents are removed under a high vacuum for an extended period. If the product remains an oil, several techniques can be employed:
-
Seed Crystal Addition: If you have a small amount of solid material from a previous batch, adding a single seed crystal to the oil can initiate crystallization.[11]
-
Solvent Trituration/Pulping: Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., n-hexane, diethyl ether).[10] Stir the oily mixture vigorously. This process, known as trituration or pulping, can "shock" the product into precipitating as a solid while washing away impurities.[11]
-
Co-evaporation: Dissolve the oil in a suitable solvent (like ethyl acetate or DCM) and add a non-polar solvent (like hexane). Slowly remove the solvent on a rotary evaporator. The changing solvent environment can sometimes promote crystallization.
-
Q4: How should I properly store purified this compound to prevent degradation?
This compound, like many iodinated aromatic compounds, can be sensitive to light and temperature. To ensure long-term stability and prevent the formation of degradation impurities, store the purified, solid material in an amber vial at 4 °C.[12] For maximum stability, storing under an inert atmosphere (argon or nitrogen) is also recommended.
Troubleshooting and Purification Protocols
This section provides detailed workflows and step-by-step guides for identifying and removing impurities.
Workflow 1: Purity Assessment
The first step in any purification strategy is a robust analytical assessment to understand the impurity profile of your material.
Caption: Workflow for Purity Assessment of this compound.
Experimental Protocols
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)
This method is designed to provide high-resolution separation for accurate purity determination.[2][9]
-
System: An HPLC system with a UV-Vis detector is required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Sample Preparation: Prepare a ~1 mg/mL solution of your this compound in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis: Calculate purity by the area percentage method: (Peak Area of Product / Total Peak Area) * 100.
Protocol 2: Column Chromatography Purification
This protocol is effective for purifying gram-scale quantities of material from impurities with different polarities.[4]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 50% EtOAc).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions and monitor them by TLC to track the separation.
-
Gradually increase the percentage of ethyl acetate in the eluent to elute more polar compounds. Your product will elute at a specific solvent polarity.
-
-
Fraction Analysis:
-
Spot each collected fraction on a TLC plate.
-
Combine the fractions that contain the pure product (as determined by TLC).
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Workflow 2: General Purification Strategy
If analytical assessment reveals significant impurities, a structured purification strategy is necessary.
Caption: General Purification Strategy for this compound.
References
-
Pahnke, A., et al. (2016). The synthesis of 13C9-15N-labeled 3,5-diiodothyronine and thyroxine. Thyroid, 26(6), 856-863. Available at: [Link]
- Google Patents (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Chemistry Proceedings, 1(2), 1-2. Available at: [Link]
- Google Patents (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate Q&A. Available at: [Link]
-
Teledyne LABS (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]
-
Reischl, R., et al. (2017). Impurity Profiling of Liothyronine Sodium by Means of Reversed Phase HPLC, High Resolution Mass Spectrometry, On-Line H/D Exchange and UV/Vis Absorption. Journal of Pharmaceutical and Biomedical Analysis, 145, 334-343. Available at: [Link]
-
Zhao, Q., et al. (2022). Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Molecules, 27(13), 4234. Available at: [Link]
-
ResearchGate (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? ResearchGate Q&A. Available at: [Link]
Sources
- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurity profiling of liothyronine sodium by means of reversed phase HPLC, high resolution mass spectrometry, on-line H/D exchange and UV/Vis absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Managing Steric Hindrance with Boc-L-Thyronine in Peptide Synthesis
Welcome to the technical support center for navigating the challenges of incorporating Nα-Boc-L-thyronine into peptide sequences. L-thyronine, with its bulky diphenyl ether side chain, presents significant steric challenges that can impede peptide bond formation, leading to lower yields and purity. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven FAQs and troubleshooting protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes Boc-L-thyronine a "sterically hindered" amino acid in peptide synthesis?
The primary challenge arises from the three-dimensional structure of the L-thyronine side chain. It consists of two bulky phenyl rings linked by an ether bond. This large, non-planar structure physically obstructs the approach of an incoming activated amino acid to the N-terminus of the growing peptide chain (or vice-versa), a phenomenon known as steric hindrance.[1] This hindrance slows down the reaction kinetics of the peptide bond formation, often resulting in incomplete coupling reactions.
Q2: How do I know if the coupling of this compound was incomplete?
The most common and immediate method for detecting incomplete coupling in Solid-Phase Peptide Synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[2] This test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates that the N-terminal amine of the resin-bound peptide is still free and has not successfully coupled with the incoming this compound.
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling was successful, as the primary amine is now acylated and will not react with ninhydrin.
Q3: Are standard carbodiimide coupling reagents like DCC or DIC sufficient for this compound?
While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) were foundational in peptide synthesis, they are often inefficient for coupling sterically hindered amino acids.[3][4] Traditional activation methods involving carbodiimides can suffer from slow reaction rates and low yields when significant steric bulk is present.[4] For challenging couplings like those involving this compound, more potent, modern coupling reagents are strongly recommended.
Q4: What are the best types of coupling reagents for overcoming the steric hindrance of this compound?
To ensure efficient coupling, it is crucial to use high-activity, in-situ activating reagents. These are typically categorized as phosphonium salts or aminium/uronium salts, which generate highly reactive activated esters.[1]
-
Uronium/Aminium Salts: HATU, HCTU, and HBTU are highly effective. HATU, in particular, is often cited as one of the most efficient reagents due to the formation of a highly reactive OAt-ester and the anchimeric assistance provided by the pyridine nitrogen in its leaving group (HOAt).[3]
-
Phosphonium Salts: PyBOP and PyAOP are excellent choices. PyBOP has demonstrated high conversion rates in hindered systems.[1]
Q5: During the final acid cleavage, are there special precautions for a thyronine-containing peptide?
Yes. The Boc protecting group is removed with strong acid, typically Trifluoroacetic Acid (TFA), which generates a reactive tert-butyl cation.[5][6] The electron-rich aromatic rings of the thyronine side chain are susceptible to alkylation by this carbocation, creating unwanted side products.[7] Therefore, it is essential to use a "scavenger" cocktail during cleavage to trap these reactive species. Thioanisole, phenol, and water are common scavengers that protect sensitive residues.[7]
Troubleshooting Guides & Protocols
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Issue 1: Incomplete Coupling After First Attempt
Symptom: Your ninhydrin (Kaiser) test is strongly positive (deep blue beads) after a standard 1-2 hour coupling reaction with this compound.
Causality: The steric bulk of this compound has prevented the coupling reaction from reaching completion within the standard timeframe.
Solution: The most direct and effective solution is to perform an immediate second coupling (a "double coupling") with fresh reagents.[7] This provides a second opportunity for all available free amines to react.
-
After the first coupling, drain the reaction solvent from the synthesis vessel.
-
Wash the peptide-resin thoroughly with Dimethylformamide (DMF) (3 x 1 min) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of this compound (2-3 equivalents), a high-potency coupling reagent like HATU (2-3 equivalents), and a base such as DIEA (4-6 equivalents) in DMF.
-
Add the fresh coupling solution to the resin and allow it to react for an additional 1-2 hours.
-
After the second coupling, wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the reaction's completion. If it is now negative (yellow), you can proceed with the synthesis.
Issue 2: Persistently Low Coupling Efficiency & Deletion Sequences
Symptom: Despite double coupling, the Kaiser test remains positive, or your final LC-MS analysis shows a significant peptide deletion corresponding to the mass of thyronine.
Causality: This indicates a severe case of steric hindrance, potentially compounded by peptide aggregation on the solid support.[8] The chosen coupling reagent may not be sufficiently potent, or the solvent system may not be optimal for solvating the growing peptide chain.
Solution: Optimize the coupling conditions by switching to a more powerful reagent and/or modifying the solvent system.
Below is a diagram illustrating the decision-making process for troubleshooting a difficult coupling step.
Caption: Troubleshooting workflow for incomplete coupling.
For severely hindered couplings, a more potent reagent may be necessary. The table below compares common choices.[1][3]
| Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Typical Reaction Time | Key Advantages & Considerations |
| HATU | Uronium | 1 : 0.95 : 2 | 1-4 hours | Extremely fast and efficient, especially for hindered residues. Low racemization risk.[3] |
| HCTU | Uronium | 1 : 0.95 : 2 | 1-4 hours | More cost-effective than HATU with comparable efficiency. Byproducts are readily soluble. |
| PyBOP | Phosphonium | 1 : 1 : 2 | 2-6 hours | Robust and reliable. Byproduct (HMPA) from older BOP reagent is avoided.[3] |
| COMU | Uronium | 1 : 1 : 2 | 1-4 hours | Based on Oxyma Pure, which avoids potentially explosive HOBt/HOAt byproducts. High reactivity. |
-
NMP vs. DMF: N-methylpyrrolidone (NMP) is more polar than DMF and can be more effective at solvating growing peptide chains, helping to disrupt secondary structures that cause aggregation.[9]
-
Chaotropic Agents: For sequences prone to severe aggregation, adding 10-20% Dimethyl Sulfoxide (DMSO) to DMF or NMP can help break up aggregates and improve reaction kinetics.[7]
-
"Magic" Mixtures: In solution-phase synthesis, mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have been shown to be powerful solvents for sparingly-soluble protected peptides.[10]
Issue 3: Side Product Formation During Final Cleavage
Symptom: The crude peptide HPLC shows multiple unexpected peaks close to the main product peak, and mass spectrometry reveals additions of +56 Da (tert-butyl group).
Causality: The tert-butyl cation generated during TFA-mediated Boc deprotection has alkylated the electron-rich aromatic rings of the thyronine side chain.[5] This is a common side reaction for peptides containing Trp, Tyr, Met, Cys, and, by extension, Thyronine.[7]
Solution: Employ a cleavage cocktail containing a robust mixture of scavengers to capture the tert-butyl cations before they can react with the peptide.
Reagent K is a widely used cocktail for cleaving peptides with multiple sensitive residues.[7]
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it thoroughly under a vacuum.
-
Prepare the cleavage cocktail Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a specialized cleavage vessel.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum before purification by RP-HPLC.[]
| Scavenger | Typical % in Cocktail | Target Residue(s) | Mechanism of Action |
| Water | 5% | Trp (protects from oxidation) | Protonates the peptide and helps dissolve scavengers. |
| Phenol | 5% | Tyr, Trp, Thyronine | An electron-rich aromatic that acts as a competitive substrate for alkylation. |
| Thioanisole | 5% | Trp, Met, Thyronine | A soft nucleophile that effectively traps carbocations. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Trp, Cys | A scavenger that also helps to reduce any Met(O) back to Met. |
Visualizing the Core Challenge: Steric Hindrance
The diagram below illustrates the fundamental problem of steric hindrance during the coupling of this compound.
Caption: Steric hindrance from the bulky thyronine side chain.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine.
- Peptide synthesis troubleshooting using unnatural amino acids. Reddit.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Library of Medicine.
- Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide. Benchchem.
- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry. ResearchGate.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. National Library of Medicine.
- FAQ Peptide Purification. BOC Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. peptide.com [peptide.com]
- 10. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Boc-L-thyronine
Introduction: The Analytical Imperative for Boc-L-thyronine
In the landscape of peptide synthesis and pharmaceutical research, N-α-tert-butoxycarbonyl-L-thyronine (this compound) stands as a crucial, protected amino acid derivative. As a synthetic precursor to thyroid hormones and their analogues, its structural integrity and purity are not merely academic—they are foundational to the efficacy and safety of potential therapeutics.[1][2] The Boc protecting group facilitates controlled, sequential peptide bond formation, but its presence, along with the molecule's complex diaryl ether structure, necessitates rigorous analytical characterization.
This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the unambiguous structural elucidation and purity assessment of this compound. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare NMR with alternative analytical methods, offering a holistic perspective for researchers, scientists, and drug development professionals. The core principle of this guide is to establish a self-validating analytical system, ensuring the highest degree of confidence in your material.[3][4]
Part 1: Unambiguous Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure.[5] The chemical environment of each proton and carbon nucleus is translated into a distinct signal, offering a comprehensive fingerprint of the molecule.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
1. Sample Preparation:
-
Analyte & Concentration: Weigh approximately 10-20 mg of this compound for ¹³C NMR or 2-5 mg for ¹H NMR.[6][7] The goal is to achieve a concentration that provides a good signal-to-noise ratio without causing issues of solubility or viscosity.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.[6][7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar amino acid derivative and its exchangeable protons (from the carboxylic acid and N-H group), which will appear as broad signals. Methanol-d₄ (CD₃OD) is another good option.[8] The choice of solvent is critical as it influences chemical shifts.[9]
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube. Any solid particulates must be filtered to prevent distortion of the magnetic field, which would degrade spectral resolution.[7]
2. Spectrometer Setup & Acquisition:
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is crucial for accurate integration in quantitative NMR (qNMR).
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required, often taking 30-90 minutes.
-
Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
¹H and ¹³C NMR Spectral Interpretation
The following data are predicted based on the known spectra of the closely related analogue, Boc-L-tyrosine, with adjustments for the electronic effects of the second iodinated phenyl ring.[8][10]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment | Rationale |
| ~12.5 | br s | 1H | -COOH | Carboxylic acid proton, typically very broad and downfield. |
| ~9.5 | s | 1H | Ar-OH | Phenolic hydroxyl proton. |
| ~7.8 | d | 2H | Ar-H | Protons on the inner (alanyl-bearing) ring, ortho to the ether linkage. |
| ~7.1 | d | 1H | -NH- | Amide proton, coupled to the α-proton. |
| ~6.9 | d | 2H | Ar-H | Protons on the inner ring, meta to the ether linkage. |
| ~6.7 | d | 2H | Ar-H | Protons on the outer (hydroxyl-bearing) ring. |
| ~4.1 | m | 1H | α-CH | Alpha-proton, coupled to both the NH and β-protons. |
| ~2.9 | m | 2H | β-CH₂ | Diastereotopic β-protons, appearing as a complex multiplet. |
| 1.35 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, a characteristic singlet. |
Multiplicity: s = singlet, d = doublet, m = multiplet, br = broad.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Tentative Assignment | Rationale |
| ~173.5 | -C OOH | Carboxylic acid carbonyl carbon. |
| ~155.8 | -NHC O- | Carbonyl carbon of the Boc group. |
| ~152-155 | Ar-C | Aromatic carbons bonded to oxygen (C-O). |
| ~138-140 | Ar-C | Aromatic carbons bonded to iodine (C-I). |
| ~132-137 | Ar-C | Quaternary aromatic carbons. |
| ~115-130 | Ar-CH | Aromatic carbons bonded to hydrogen. |
| ~78.3 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~56.0 | α-C H | Alpha-carbon. |
| ~36.5 | β-C H₂ | Beta-carbon. |
| ~28.2 | -C(C H₃)₃ | Methyl carbons of the Boc group. |
Part 2: A Comparative Guide to Alternative Analytical Methods
While NMR is the gold standard for structure, a multi-faceted approach using orthogonal techniques is essential for a complete purity profile, particularly in a regulated drug development environment.[4]
Table 3: Comparison of Key Analytical Methods for this compound Characterization
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Function | Unambiguous structure elucidation, quantitation.[3][5] | Purity assessment, separation of impurities, chiral analysis.[4][11] | Molecular weight confirmation, impurity identification.[4] |
| Structural Info | Excellent (atomic connectivity, stereochemistry). | Poor (retention time only). | Good (molecular formula via high-res MS). |
| Chemical Purity | Good (qNMR for absolute purity). Can detect and quantify impurities if signals are resolved.[12] | Excellent (high resolution separation of closely related impurities). | Good (sensitive detection of impurities with different m/z). |
| Chiral Purity | Requires chiral solvating agents (complex). | Excellent (with a chiral stationary phase).[13] | Not directly applicable for enantiomers. |
| Quantitation | Absolute (qNMR with internal standard).[14] | Relative (area %); requires reference standard for absolute quantitation. | Poor for quantitation without isotopic labeling. |
| Sample Throughput | Lower, especially for ¹³C NMR. | High. | High. |
| Key Advantage | Definitive structural information without needing a specific reference standard. | Robust, high-resolution method for routine purity checks. | Extremely high sensitivity for trace impurity detection. |
The Synergy of a Multi-Technique Approach
A self-validating analytical workflow leverages the strengths of each technique to create a comprehensive and trustworthy characterization package:
-
Structure Confirmation: ¹H and ¹³C NMR are used to definitively confirm the chemical structure of the synthesized this compound, ensuring all atoms are in their expected positions.
-
Molecular Weight Verification: High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass that matches the theoretical value.
-
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is employed to determine the chemical purity, separating the main compound from any process-related impurities or degradation products.
-
Chiral Integrity: Chiral HPLC is used to confirm the enantiomeric purity, ensuring the absence of the unwanted D-isomer, which is critical for biological activity.
This orthogonal approach ensures that the material is not only structurally correct (NMR, MS) but also free from chemical and stereoisomeric impurities (HPLC).
Conclusion
For the analysis of this compound, ¹H and ¹³C NMR spectroscopy are indispensable tools. They provide an unparalleled depth of structural information that forms the bedrock of chemical identity confirmation. The causality is clear: the unique magnetic environment of each nucleus, dictated by the molecule's bonding and conformation, provides a direct and absolute structural signature.
However, in the rigorous context of pharmaceutical development, relying on a single technique is insufficient. A robust, self-validating system is achieved by integrating NMR with orthogonal methods like HPLC and MS. This integrated analytical strategy provides the highest level of confidence in the identity, purity, and quality of this compound, ensuring that this critical building block is fit for its purpose in the synthesis of next-generation therapeutics.
References
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Boc-3,5,3'-triiodo-L-thyronine. Retrieved from [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
- Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Royal Society of Chemistry. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Retrieved from [Link]
-
Osaka University. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
-
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
Journal of Labelled Compounds and Radiopharmaceuticals. (n.d.). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
SpectraBase. (n.d.). N-Boc-L-tyrosine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
-
MDPI. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (1996). 1H and 13C NMR relaxation studies of molecular dynamics of the thyroid hormones thyroxine, 3,5,3'-triiodothyronine, and 3,5-diiodothyronine. Retrieved from [Link]
-
ResearchGate. (2005). Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography. Retrieved from [Link]
-
MDPI. (2024). Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline. Retrieved from [Link]
-
MDPI. (n.d.). Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline. Retrieved from [Link]
-
Harvard University. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
-
ResearchGate. (2018). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]
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- 2. chemimpex.com [chemimpex.com]
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- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 10. BOC-L-Tyrosine(3978-80-1) 1H NMR [m.chemicalbook.com]
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A Comparative Guide to the Mass Spectrometry Characterization of Boc-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and development of thyromimetic drugs, the precise characterization of protected amino acids is paramount. N-tert-butyloxycarbonyl-L-thyronine (Boc-L-thyronine), a key intermediate, requires rigorous analytical scrutiny to ensure purity and structural integrity, which directly impacts the quality and efficacy of the final therapeutic agent. This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this compound, offering field-proven insights and supporting data to aid in method selection and implementation.
The Analytical Imperative: Why Mass Spectrometry?
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural information and High-Performance Liquid Chromatography (HPLC) excels at purity assessment, mass spectrometry (MS) offers unparalleled sensitivity and specificity for molecular weight confirmation and structural elucidation through fragmentation analysis. For a molecule like this compound, which combines a labile protecting group with a complex iodinated diphenyl ether core, MS, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful analytical tool.
Core Principles of this compound Mass Spectrometry
The mass spectrometric analysis of this compound is fundamentally influenced by two key structural features: the acid-labile Boc (tert-butyloxycarbonyl) protecting group and the thyronine backbone. Understanding the behavior of these moieties under typical ionization and fragmentation conditions is crucial for accurate data interpretation.
Ionization Techniques: A Comparative Overview
Electrospray ionization (ESI) is the most common and effective ionization technique for this compound and related thyroid hormone analogs.[1] ESI is a soft ionization method that typically generates protonated molecules [M+H]+ with minimal in-source fragmentation, making it ideal for accurate molecular weight determination. Alternative ionization methods, while less common for this specific application, have their own merits and drawbacks.
| Ionization Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Electrospray Ionization (ESI) | Soft ionization of analytes from a liquid solution. | High sensitivity, suitable for LC-MS, minimal fragmentation. | Potential for ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization of analytes in the gas phase. | Suitable for less polar compounds, can tolerate higher flow rates. | Can induce more in-source fragmentation than ESI. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization from a solid matrix. | Good for high molecular weight compounds, produces singly charged ions. | Less amenable to direct coupling with HPLC, potential for Boc group lability due to laser energy. |
For routine characterization, ESI in positive ion mode is the recommended starting point due to its high sensitivity and compatibility with reverse-phase liquid chromatography.
The Telltale Fragmentation of the Boc Group
A hallmark of the mass spectrometric analysis of Boc-protected compounds is the characteristic fragmentation of the Boc group itself. Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), two primary neutral losses are observed:
-
Loss of isobutylene (56 Da): This results from a McLafferty-type rearrangement, yielding a carbamic acid intermediate.
-
Loss of the entire Boc group (100 Da): This corresponds to the neutral loss of tert-butoxycarbonyl radical or successive losses of isobutylene and carbon dioxide.
These characteristic losses are invaluable diagnostic markers for confirming the presence of the Boc protecting group.
Experimental Workflow: LC-MS/MS Characterization of this compound
The following section details a robust and self-validating protocol for the characterization of this compound using a triple quadrupole mass spectrometer.
Experimental Protocol
1. Sample Preparation:
-
Dissolve this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow: As per instrument manufacturer's recommendations.
-
MS1 Scan: Scan for the expected protonated molecule of this compound.
-
MS2 Product Ion Scan: Select the protonated molecule as the precursor ion and apply collision energy to induce fragmentation.
Visualizing the Workflow
Caption: A streamlined workflow for the LC-MS/MS characterization of this compound.
Deciphering the Fragmentation Pattern of this compound
The MS/MS spectrum of this compound is a rich source of structural information. The fragmentation pattern can be logically deduced from the known fragmentation of the Boc group and the thyronine core.
Proposed Fragmentation Pathway
Upon collision-induced dissociation, the protonated this compound molecule is expected to undergo a series of fragmentation events. The primary fragmentations will likely involve the labile Boc group, followed by cleavages within the thyronine structure.
Caption: Proposed fragmentation pathway of protonated this compound in MS/MS.
The fragmentation of the thyronine core itself can be complex, often involving cleavage of the ether linkage and losses from the amino acid side chain. The presence of iodine atoms will also result in characteristic isotopic patterns that can aid in fragment identification.
Comparative Analysis with Alternative Techniques
While LC-MS/MS is a powerful tool, a comprehensive characterization of this compound often benefits from the complementary information provided by other analytical techniques.
| Analytical Method | Information Provided | Advantages | Limitations |
| LC-MS/MS | Molecular weight, structural information via fragmentation, high sensitivity. | High specificity and sensitivity, suitable for complex matrices. | Can be destructive, may not provide quantitative information without standards. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. | High confidence in molecular formula assignment. | Higher instrument cost. |
| ¹H and ¹³C NMR | Detailed structural information, stereochemistry, and quantitative analysis (qNMR). | Non-destructive, provides absolute structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| HPLC-UV | Purity assessment, quantification against a standard. | Robust, widely available, excellent for quantitative analysis. | Limited structural information, requires a chromophore. |
Conclusion
The mass spectrometric characterization of this compound, particularly using ESI-LC-MS/MS, offers a highly sensitive and specific method for verifying its molecular weight and elucidating its structure. By understanding the characteristic fragmentation patterns of the Boc protecting group and the thyronine core, researchers can confidently identify and characterize this critical synthetic intermediate. For a comprehensive analysis, integrating MS data with results from NMR and HPLC is recommended to ensure the highest level of quality control in drug development and peptide synthesis.
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Agilent Technologies. (n.d.). Sensitive Detection of Three Forms of Thyroid Hormone in Human Serum Using the Agilent 6490 Triple Quadrupole LC/MS System. Retrieved from [Link]
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SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]
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Waters Corporation. (n.d.). Amino Acid Analysis Solutions. Retrieved from [Link]
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Zhang, Y., Conrad, A. H., Thoma, R., & Conrad, G. W. (2006). Differentiation of monoiodothyronines using electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(3), 481–486. [Link]
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Galli, E., Saba, A., Marchini, M., et al. (2012). Detection of 3-Iodothyronamine in Human Patients: A Preliminary Study. The Journal of Clinical Endocrinology & Metabolism, 97(8), E1438–E1442. [Link]
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Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
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A Comparative Guide to the Synthetic Routes of Boc-L-thyronine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Boc-L-thyronine, a protected form of the thyroid hormone thyroxine (T4), is a critical building block in the synthesis of various thyromimetic compounds and other biologically active molecules.[1][2] The choice of synthetic route can significantly impact yield, purity, scalability, and cost. This guide provides an in-depth comparison of common synthetic strategies for this compound, offering experimental insights and data to inform your selection.
Introduction to Synthetic Strategies
The core challenge in synthesizing this compound lies in the stereoselective construction of the diaryl ether bond, a key feature of the thyronine structure. The most prevalent methods to achieve this are variations of the copper-catalyzed Ullmann condensation.[3][4] These routes typically begin with the readily available amino acid L-tyrosine, which undergoes a series of protection, iodination, and coupling steps. This guide will compare two prominent approaches: a classical Ullmann-type reaction and a more contemporary ligand-accelerated copper-catalyzed coupling.
Route 1: Classical Copper-Catalyzed Diaryl Ether Synthesis
This route represents a more traditional approach to the Ullmann condensation for forming the diaryl ether linkage. It typically requires elevated temperatures and stoichiometric amounts of a copper catalyst.
Experimental Workflow
Caption: Workflow for the classical synthesis of this compound.
Detailed Protocol
Step 1: Synthesis of N-Boc-L-tyrosine methyl ester [5]
-
L-tyrosine is suspended in methanol and cooled to 0°C.
-
Thionyl chloride is added dropwise, and the reaction is stirred to reflux to afford the L-tyrosine methyl ester.
-
After removing the solvent, the crude ester is dissolved in a suitable solvent, and di-tert-butyl dicarbonate ((Boc)₂O) is added in the presence of a base (e.g., NaHCO₃) to yield N-Boc-L-tyrosine methyl ester.[5]
Step 2: Synthesis of N-Boc-3,5-diiodo-L-tyrosine methyl ester [5]
-
N-Boc-L-tyrosine methyl ester is dissolved in a solvent mixture, often including water.
-
Iodine and 30% hydrogen peroxide are added, and the mixture is stirred at room temperature.
-
The diiodinated product is then isolated and purified.[5]
Step 3: Ullmann Condensation to form the Diaryl Ether [6]
-
N-Boc-3,5-diiodo-L-tyrosine methyl ester and a suitable aryl partner, such as 4-hydroxyphenylboronic acid, are dissolved in a solvent like dichloromethane (DCM).
-
A copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), is added as the catalyst, along with a base like pyridine.
-
The reaction is typically stirred at room temperature for an extended period (e.g., 48 hours) under an air atmosphere.[6]
Step 4: Hydrolysis to this compound
-
The crude N-Boc-L-thyronine methyl ester is dissolved in a solvent mixture such as THF/water.
-
An aqueous solution of a base, like lithium hydroxide (LiOH), is added to hydrolyze the methyl ester.
-
Acidic workup and purification yield the final this compound.
Route 2: Ligand-Accelerated Copper-Catalyzed Synthesis
Modern advancements in catalysis have introduced the use of ligands to accelerate copper-catalyzed cross-coupling reactions, allowing for milder reaction conditions and often improved yields.[7] This approach offers a more efficient alternative to the classical Ullmann condensation.
Experimental Workflow
Caption: Workflow for a ligand-accelerated synthesis of this compound.
Detailed Protocol
Step 1: Synthesis of N-Boc-L-tyrosine methyl ester [8]
-
L-tyrosine is treated with 2,2-dimethoxypropane and concentrated hydrochloric acid to protect the carboxylic acid as a methyl ester.
-
The crude methyl ester is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of sodium bicarbonate to yield N-Boc-L-tyrosine methyl ester.[8]
Step 2: Synthesis of N-Boc-3,5-diiodo-L-tyrosine methyl ester [8]
-
N-Boc-L-tyrosine methyl ester is dissolved in dichloromethane (DCM) and cooled to 0°C.
-
N-Iodosuccinimide (NIS) is added, and the reaction is monitored until completion.
-
The reaction is quenched with sodium thiosulfate solution, and the product is extracted and purified.[8]
Step 3: Ligand-Accelerated Diaryl Ether Formation [8]
-
In a dry reaction vessel under an inert atmosphere, a copper(II) salt (e.g., Cu(OAc)₂) and a suitable ligand (e.g., a phenanthroline derivative) are combined in a solvent like DCM.
-
N-Boc-3,5-diiodo-L-tyrosine methyl ester and a protected phenol, such as 4-(triisopropyl)silyloxyphenyl boronic acid, are added.
-
The reaction is stirred at room temperature, often for a shorter duration than the classical method.
Step 4: Deprotection Sequence [8]
-
The crude product from the coupling reaction is first treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the silyl protecting group from the phenol.
-
The resulting N-Boc-L-thyronine methyl ester is then hydrolyzed with a base like LiOH to afford the final this compound.[8]
Performance Comparison
| Parameter | Route 1: Classical Ullmann-Type | Route 2: Ligand-Accelerated Coupling |
| Key Reaction | Copper-catalyzed diaryl ether synthesis | Ligand-accelerated copper-catalyzed diaryl ether synthesis |
| Catalyst | Stoichiometric or high loading of Cu(II) salt | Catalytic amount of Cu(II) salt with a ligand |
| Reaction Conditions | Often elevated temperatures and long reaction times | Milder conditions (often room temperature) and shorter reaction times |
| Overall Yield | Moderate | Generally higher |
| Substrate Scope | Can be limited | Broader, more tolerant of functional groups |
| Scalability | Can be challenging due to harsh conditions | More amenable to scale-up |
Mechanistic Insights
The formation of the diaryl ether bond in both routes proceeds via a copper-catalyzed cross-coupling mechanism. In the classical Ullmann condensation, the reaction is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination then furnishes the diaryl ether and regenerates the copper(I) species.[9]
In the ligand-accelerated variant, the ligand plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle. The ligand can increase the solubility of the copper species and promote both the oxidative addition and reductive elimination steps, leading to a more efficient reaction at lower temperatures.[7]
Conclusion
Both synthetic routes presented here offer viable pathways to this compound. The classical Ullmann-type synthesis, while established, often suffers from harsh reaction conditions and moderate yields. The ligand-accelerated approach represents a significant improvement, offering milder conditions, shorter reaction times, and generally higher yields. For researchers seeking an efficient, scalable, and versatile synthesis of this compound, the ligand-accelerated copper-catalyzed coupling is the recommended strategy. The choice of specific ligand and reaction conditions can be further optimized to achieve the desired outcome for your specific application.
References
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- Richards, M. R., et al. "The Synthesis of 13C9-15N-Labeled 3,5-Diiodothyronine and Thyroxine." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 59, no. 1, 2016, pp. 27-33.
- Evans, D. A., Katz, J. L., & West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937-2940.
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Monfared, Z., et al. "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW." Organic reactions, vol. 81, 2013, pp. 1-139. [Link]
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Navigating the Nuances of Antibody Specificity: A Comparative Guide to Cross-Reactivity Studies of Antibodies Against Thyronine-Containing Peptides
The Critical Challenge of Cross-Reactivity with Thyronine-Containing Peptides
Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are small molecules derived from the amino acid tyrosine. Their structural similarity, differing only by a single iodine atom, presents a significant challenge for antibody specificity. An antibody raised against T4 may exhibit off-target binding to T3, or to other structurally related endogenous or exogenous molecules.[1][2] This lack of specificity can have profound implications in both research and clinical diagnostics, potentially leading to misinterpretation of a patient's thyroid status or inaccurate pharmacological data.[3]
Understanding and mitigating cross-reactivity is therefore not merely a technical consideration but a cornerstone of scientific rigor in this field. The choice between monoclonal and polyclonal antibodies, the design of the immunoassay, and the validation protocols employed all play crucial roles in achieving reliable and reproducible results.[4][5][6][7]
Strategic Choices in Antibody Selection: Monoclonal vs. Polyclonal
The initial step in any immunoassay is the selection of an appropriate antibody. Both monoclonal and polyclonal antibodies offer distinct advantages and disadvantages in the context of studying thyronine-containing peptides.
| Feature | Monoclonal Antibodies (mAbs) | Polyclonal Antibodies (pAbs) |
| Specificity | High, recognize a single epitope.[4][7] | Recognize multiple epitopes on the same antigen.[4][5] |
| Cross-Reactivity | Generally lower risk of cross-reactivity.[6] | Higher potential for cross-reactivity due to recognition of multiple epitopes, some of which may be shared with other molecules.[8] |
| Signal Amplification | May result in lower signal strength. | Can provide signal amplification due to binding at multiple sites.[4] |
| Batch-to-Batch Consistency | High consistency.[4][6] | Can exhibit batch-to-batch variability.[6] |
| Application Suitability | Ideal for quantitative assays where specificity is critical.[6][7] | Useful for detection in applications like Western Blotting where signal amplification is beneficial.[9] |
Expert Insight: For quantitative analysis of specific thyronine-containing peptides, monoclonal antibodies are generally the preferred choice due to their high specificity and batch-to-batch consistency.[6][7] However, polyclonal antibodies can be valuable for initial screening or for applications where capturing as much of the target as possible is the priority.
Experimental Workflow for Assessing Cross-Reactivity
A robust assessment of antibody cross-reactivity involves a multi-pronged approach. The following workflow outlines the key experimental stages, from initial screening to in-depth quantitative analysis.
Caption: A self-validating system for antibody specificity.
Conclusion
The rigorous evaluation of antibody cross-reactivity is an indispensable component of research involving thyronine-containing peptides. By carefully selecting antibodies, employing appropriate immunoassay techniques like competitive ELISA, and validating specificity with orthogonal methods such as Western blotting, researchers can ensure the accuracy and reproducibility of their findings. This comprehensive approach not only enhances the quality of individual studies but also contributes to the overall integrity of the scientific literature in endocrinology and drug development.
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
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Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]
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DRG International, Inc. (n.d.). Total Thyroxine (T4) ELISA. Retrieved from [Link]
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(n.d.). Total Thyroxine (T4) ELISA. Retrieved from [Link]
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Favresse, J., Burlacu, M. C., & Gruson, D. (2018). Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm. Endocrine Reviews, 39(5), 830–850. Retrieved from [Link]
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Zhao, R., Cui, M., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17031–17036. Retrieved from [Link]
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Zhao, R., Cui, M., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed, 30585698. Retrieved from [Link]
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ImmuSmol. (2014, March 3). Antibodies against small molecules. Retrieved from [Link]
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Assay Genie. (n.d.). Polyclonal Vs Monoclonal antibodies: Key features. Retrieved from [Link]
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RayBiotech. (n.d.). Thyroxine (T4) Competitive ELISA kit. Retrieved from [Link]
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Spencer, C. A. (2025, July 3). Assay of Thyroid Hormone and Related Substances. In Endotext. MDText.com, Inc. Retrieved from [Link]
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Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]
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CTK Biotech. (n.d.). TOTAL THYROXINE (T4) ELISA KIT. Retrieved from [Link]
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Technology Networks. (2023, December 19). Antibodies Explained: Monoclonal vs Polyclonal. Retrieved from [Link]
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Innovative Research. (n.d.). Mouse Thyroid Stimulating Hormone Chemiluminescent Immunoassay Kit. Retrieved from [Link]
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Zhao, R., Cui, M., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Retrieved from [Link]
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Dr.Oracle. (2025, September 29). What is the best immunoassay for thyroid function tests?. Retrieved from [Link]
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St John's Laboratory. (2025, June 27). Monoclonal antibodies VS polyclonal antibodies - Which to choose?. Retrieved from [Link]
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The Poetry of Twitter. (2025, May 20). Antibody Cross-Reactivity: A Hidden Variable in Life Sciences. Retrieved from [Link]
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Schodo, A., et al. (2018). Ten Basic Rules of Antibody Validation. PubMed Central, 18(2), 23. Retrieved from [Link]
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Issitt, P. D., & Anstee, D. J. (1998). Factors affecting the antigen-antibody reaction. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of serum Tg by Western blot. (A) Comparative analysis of.... Retrieved from [Link]
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tecnomedica tepuy. (n.d.). THYROID STIMULATING HORMONE (TSH) ENZYME IMMUNOASSAY TEST KIT. Retrieved from [Link]
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Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Retrieved from [Link]
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Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
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Kharrazian, D., & Vojdani, A. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. MDPI. Retrieved from [Link]
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Endo, Y., et al. (1987). Identification of a thyroid microsomal antigen by Western blot and immunoprecipitation. PubMed. Retrieved from [Link]
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Kharrazian, D., & Vojdani, A. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. PubMed. Retrieved from [Link]
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Antibodies.com. (2024, September 30). Antibody Applications and Validation. Retrieved from [Link]
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Marsden, C. J., et al. (2014). The Use of Antibodies in Small-Molecule Drug Discovery. PubMed, 24695620. Retrieved from [Link]
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Tseleni, S., et al. (2001). Antibodies cross-reacting with thyroglobulin and thyroid peroxidase are induced by immunization of rabbits with an immunogenic thyroglobulin 20mer peptide. PubMed, 11716386. Retrieved from [Link]
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(2025, September 12). T3 and T4 autoantibodies: emerging biomarkers for evaluating thyroid disorders. Retrieved from [Link]
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Kharrazian, D., & Vojdani, A. (2017). Immunological Reactivity Using Monoclonal and Polyclonal Antibodies of Autoimmune Thyroid Target Sites with Dietary Proteins. PubMed, 28894619. Retrieved from [Link]
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Immunechem. (n.d.). Thyroxine (T4) Antibody. Retrieved from [Link]
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Li, D., et al. (1996). Region-specific Anti-Thyroid Hormone Receptor (TR) Antibodies Detect Changes in TR Structure Due to Ligand-Binding and Dimerization. PubMed, 8645062. Retrieved from [Link]
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Li, Y., et al. (2025, June 12). T3 and T4 autoantibodies: emerging biomarkers for evaluating thyroid disorders. PubMed Central. Retrieved from [Link]
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Henry, M., Zanelli, E., & Malthiery, Y. (1993). Anti-human thyroid peroxidase and anti-human thyroglobulin antibodies present no cross-reactivity on recombinant peptides. PubMed Central. Retrieved from [Link]
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Chopra, I. J., et al. (1971). Production of antibodies specifically binding triiodothyronine and thyroxine. The Journal of Clinical Endocrinology & Metabolism, 32(3), 299-308. Retrieved from [Link]
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Carayanniotis, G., & Rao, V. P. (1997). Thyroxine-Binding Antibodies Inhibit T Cell Recognition of a Pathogenic Thyroglobulin Epitope. PubMed Central. Retrieved from [Link]
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Al-Jabri, A. A., Al-Belushi, M. S., & Nsanze, H. (2016). Correlation of thyroid antibodies with TSH, T3 and T4 hormones in patients diagnosed with autoimmune thyroid disorders. Journal of Taibah University Medical Sciences, 11(4), 347-351. Retrieved from [Link]
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Fröhlich, E., & Wahl, R. (2017). Thyroid Autoimmunity: Role of Anti-thyroid Antibodies in Thyroid and Extra-Thyroidal Diseases. PubMed Central, 8, 521. Retrieved from [Link]
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A Comparative Guide to Protected Thyronine Derivatives in Synthesis: An Application Scientist's Perspective
Introduction: The Synthetic Challenge of Thyronine
In the landscape of peptide synthesis and drug development, the incorporation of modified amino acids is a critical strategy for modulating biological activity, stability, and conformation. L-thyronine and its derivatives, such as the thyroid hormones thyroxine (T4) and triiodothyronine (T3), are particularly significant due to their profound physiological roles.[1][2][3] However, their synthesis, especially their incorporation into peptide chains, presents unique challenges. The bulky, sterically hindered nature of the di-iodinated diphenyl ether side chain can significantly impede coupling reactions, leading to lower yields and the formation of deletion sequences.[4]
This guide provides an in-depth comparison of the most common Nα-protected L-thyronine derivatives, with a primary focus on tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present comparative data to guide researchers in selecting the optimal derivative for their specific synthetic goals.
The Principle of Orthogonal Protection in Peptide Synthesis
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the concept of orthogonal protection .[5][6] This principle dictates that multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others.[7][8] This allows for the selective deprotection of the Nα-amino group for chain elongation while side-chain protecting groups and the resin linker remain intact until the final cleavage step.[7][9] The two dominant orthogonal schemes in SPPS are the Boc/Bzl and Fmoc/tBu strategies.[5][10]
Boc-L-Thyronine: The Classic Workhorse
The Boc group is a cornerstone of peptide synthesis, historically preceding the widespread adoption of the Fmoc strategy.[11] It is attached to the Nα-amine via reaction with di-tert-butyl dicarbonate (Boc anhydride).[12][13] The key feature of the Boc strategy is its reliance on acid for deprotection.[14][15]
Mechanism and Experimental Considerations
Protection: The amine acts as a nucleophile, attacking a carbonyl of the Boc anhydride. The resulting intermediate collapses, releasing CO₂, t-butoxide, and the protected amine.[12]
Deprotection: The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), often diluted in dichloromethane (DCM).[12][16] The acid protonates the carbonyl oxygen, leading to the elimination of a stable tert-butyl cation and carbamic acid, which rapidly decarboxylates to liberate the free amine as an ammonium salt.[12]
Causality Behind Experimental Choices:
-
Deprotection Reagent: 25-50% TFA in DCM is standard. The highly acidic environment effectively cleaves the Boc group.[17]
-
Neutralization: Following deprotection, the resulting N-terminal ammonium salt must be neutralized, typically with a hindered base like N,N-diisopropylethylamine (DIPEA), before the next coupling step can occur.[11]
-
Aggregation: For hydrophobic sequences, the protonated state of the peptide chain after TFA treatment can disrupt intermolecular hydrogen bonds, reducing aggregation and improving subsequent coupling efficiency. This makes the Boc strategy particularly effective for synthesizing challenging hydrophobic peptides.[18]
-
Side-Chain Protection: The Boc/Bzl strategy is considered "quasi-orthogonal" because both the Nα-Boc and side-chain benzyl (Bzl) groups are removed by acid, but at different strengths. Nα-Boc is labile to TFA, while Bzl groups require a much stronger acid, typically hazardous hydrogen fluoride (HF), for cleavage.[7][15][17]
Key Strengths and Weaknesses of this compound
Strengths:
-
Reduced Aggregation: The protonated state of the peptide after deprotection often leads to higher crude purity and yields for hydrophobic sequences compared to the Fmoc strategy.[4]
-
Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.
-
Mature Technology: The Boc strategy is a well-established method with extensive process validation data, making it a reliable choice for large-scale synthesis.
Weaknesses:
-
Harsh Deprotection: Repetitive exposure to TFA can degrade acid-sensitive residues and linkers.
-
Hazardous Final Cleavage: The requirement for HF for final cleavage from the resin and removal of side-chain protecting groups is a significant drawback. HF is highly toxic, corrosive, and requires specialized, expensive laboratory equipment.[4][15][18]
-
Side Reactions: The tert-butyl cation generated during deprotection can alkylate sensitive side chains like tryptophan and tyrosine if scavengers are not used.[19]
Fmoc-L-Thyronine: The Modern Standard
The Fmoc/tBu strategy has become the dominant approach in modern SPPS, largely due to its milder reaction conditions and enhanced safety profile.[10] The Fmoc group is introduced using reagents like Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride.
Mechanism and Experimental Considerations
Protection: The Nα-amine is acylated with an activated Fmoc derivative.
Deprotection: The Fmoc group is cleaved under non-acidic, basic conditions.[20] A secondary amine, most commonly 20% piperidine in DMF, abstracts the acidic proton on the fluorene ring system.[21][22] This initiates a β-elimination reaction, releasing the free amine and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct.[20][21]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 11. peptide.com [peptide.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 19. peptide.com [peptide.com]
- 20. genscript.com [genscript.com]
- 21. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. renyi.hu [renyi.hu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-L-thyronine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Boc-L-thyronine. As a protected amino acid and a halogenated organic compound derived from a potent thyroid hormone, this compound necessitates a rigorous and informed disposal strategy. This document moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring that laboratory professionals can manage this waste stream with confidence, scientific integrity, and environmental stewardship.
Hazard Identification and Core Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This compound (N-(tert-Butyloxy)carbonyl-L-thyroxine) is the N-protected form of L-thyroxine (T4), a critical thyroid hormone.[1][2] Its structure contains four iodine atoms, classifying it as a halogenated organic compound .[3]
While some safety data sheets (SDS) may not classify the Boc-protected form as hazardous, the parent compound, L-thyroxine, is known to cause specific target organ toxicity with repeated exposure, affecting the thyroid, cardiovascular system, and kidneys.[4] Given its derivation from a biologically active hormone, a precautionary approach is mandatory to mitigate potential endocrine-disrupting effects on the environment.[5][6][7]
Thermal decomposition can lead to the release of hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen iodide.[8]
Data Summary: this compound Profile
| Property | Value | Source(s) |
| Molecular Formula | C20H19I4NO6 | [1][2] |
| Molecular Weight | 877.0 g/mol | [1][2] |
| Appearance | White to off-white powder | [9] |
| Primary Classification | Halogenated Organic Compound; Protected Amino Acid | [3] |
| Known Hazards | Potential for target organ toxicity; May cause respiratory irritation.[1][4] | |
| Decomposition Hazards | Releases toxic fumes (NOx, CO, CO2, Hydrogen Iodide) upon burning.[8] | |
| Environmental Concern | Potential endocrine disruptor due to its thyroxine backbone.[5][7] |
The Core Directive: Segregation as Halogenated Organic Waste
The presence of carbon-halogen bonds is the single most critical factor for determining the disposal pathway for this compound.[10][11]
-
Causality of Segregation : Halogenated organic wastes cannot be mixed with standard non-halogenated organic solvents.[3] The reason is rooted in their thermal decomposition. The incineration of halogenated compounds requires specialized facilities equipped with high-temperature kilns and "scrubbers" (caustic scrubbers) to neutralize the acidic gases (like hydrogen iodide) that are produced.[12] Improper incineration can lead to the formation of dioxins and other persistent organic pollutants.
-
Regulatory Framework : The U.S. Environmental Protection Agency (EPA) and similar international bodies have strict regulations for the treatment of halogenated organic compounds.[10][11][12] Disposing of this waste through the wrong stream is a serious compliance violation.
Therefore, all waste streams containing this compound—including pure compound, solutions, and contaminated labware—must be designated as "Halogenated Organic Waste."
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste from the point of generation to final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the following:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Gloves : Chemical-resistant nitrile gloves. Inspect for tears before use and change immediately if contamination occurs.[4]
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : When handling the powder form, work within a chemical fume hood to prevent inhalation of airborne particles.[13]
Step 2: Waste Segregation and Collection
Proper segregation at the source is critical. Never mix halogenated waste with non-halogenated waste.[3]
-
Solid Waste :
-
Collect unused or expired this compound powder in its original container or a new, clean, and sealable container designated for solid chemical waste.[4][14]
-
All contaminated disposables, such as weighing papers, pipette tips, and gloves, must be collected in the same designated solid hazardous waste container.[15]
-
-
Liquid Waste :
-
If this compound is dissolved in a solvent, the entire solution is considered halogenated organic waste.
-
Collect this liquid waste in a dedicated, clearly labeled container for "Halogenated Organic Liquid Waste." [3]
-
Ensure the container is compatible with the solvent used and is properly sealed to prevent leaks or evaporation.
-
Step 3: Containerization and Labeling
Accurate labeling prevents dangerous chemical mixing and ensures compliant disposal.[15]
-
Select the Correct Container : Use containers provided by your institution's Environmental Health and Safety (EHS) department, typically color-coded or specifically designated for halogenated organics.[3]
-
Label Immediately : Affix a hazardous waste label to the container before adding any waste.
-
Complete the Label : The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added.
-
Step 4: Spill Management
In the event of a spill, act promptly to contain and clean the material.
-
Alert Personnel : Inform others in the immediate area.
-
Control Dust : For dry powder spills, do not sweep with a dry brush, as this can create dust.[16] Gently cover the spill with a damp paper towel or use a vacuum cleaner equipped with a HEPA filter.
-
Contain and Collect : Carefully scoop the spilled material and any contaminated cleaning materials into your designated solid halogenated waste container.[16]
-
Decontaminate : Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.
Step 5: Storage and Final Disposal
-
Interim Storage : Store sealed waste containers in a designated satellite accumulation area within the lab. This area should be secure, well-ventilated, and away from incompatible materials.[16]
-
Coordinate Pickup : Contact your institution's EHS department to schedule a pickup.[13] Do not allow waste to accumulate beyond regulatory time limits. Only licensed hazardous waste professionals should transport and perform the final disposal.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for making correct disposal decisions for this compound waste.
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. bucknell.edu [bucknell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The impact of environmental factors and contaminants on thyroid function and disease from fetal to adult life: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Emerging Environmental Risk Factors in Thyroid Cancer: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyroid Carcinoma: A Review for 25 Years of Environmental Risk Factors Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of Boc-L-thyronine: A Practical Guide to Personal Protective Equipment
As a Senior Application Scientist, my objective extends beyond providing high-quality reagents; it's about empowering your research with the knowledge to succeed safely and efficiently. Boc-L-thyronine, a key building block in synthetic chemistry, particularly for peptide synthesis and drug development, requires careful handling. While not acutely toxic, its classification as an irritant and its structural relation to thyroid hormones necessitate a robust safety protocol. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Risk: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This foundational knowledge informs every subsequent safety decision.
This compound is classified as an irritant. The primary routes of exposure and associated hazards are:
-
Skin Contact: Causes skin irritation (H315).[1]
-
Eye Contact: Causes serious eye irritation (H319).[1]
-
Inhalation: May cause respiratory irritation (H335), particularly as a fine powder.[1][2]
While the tert-butyloxycarbonyl (Boc) protecting group generally reduces the biological activity of the parent molecule, it is crucial to remember that L-thyronine is a potent thyroid hormone. The parent compound, L-thyroxine, is known to cause damage to the thyroid, cardiovascular system, and kidneys through prolonged or repeated exposure.[3] Therefore, minimizing exposure to this compound is a critical precautionary measure to prevent any unforeseen physiological effects.
The Core Principle: Engineering Controls First
Personal Protective Equipment is the final line of defense. The primary method for safe handling of powdered chemicals like this compound involves robust engineering controls. All operations that may generate dust—including weighing, transferring, and preparing solutions—should be conducted within a certified chemical fume hood.[4] A properly functioning fume hood protects the user by drawing airborne particles away from the breathing zone.[4] For weighing procedures, consider placing the balance inside the hood or using a tare method where the container is sealed before being moved to a benchtop balance.[5]
Essential PPE for Handling this compound
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing & Aliquoting Powder | Safety Goggles | Nitrile Gloves | Lab Coat | Required if outside a fume hood (N95/FFP2 minimum) |
| Preparing Solutions (in a fume hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| Reaction Work-up & Purification | Safety Goggles or Face Shield (if splash risk) | Nitrile Gloves | Lab Coat | Not typically required |
| Cleaning Spills (Powder) | Safety Goggles | Heavy-duty Nitrile Gloves | Lab Coat | Required (N95/FFP2 minimum) |
A Step-by-Step Guide to PPE Selection & Use
The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.
Caption: Decision workflow for selecting appropriate PPE for this compound.
Operational Plan: From Set-up to Disposal
A safe experiment is a well-planned one. Follow this procedural guidance for handling this compound.
Preparation and Handling
-
Designate an Area: Clearly mark a specific area for handling this compound, preferably within a fume hood.[5] Cover the work surface with absorbent bench paper.[6]
-
Assemble Equipment: Before handling the powder, ensure all necessary equipment (spatulas, weigh boats, solvents, vortex mixer) is within the designated area to minimize movement.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves as per the workflow diagram. Inspect gloves for any signs of damage before use.[7]
-
Handle Powder: When weighing, use a micro-spatula to transfer small amounts of powder to avoid creating dust clouds.[6] Keep the stock container closed whenever it is not in use.[6]
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed powder slowly to prevent splashing.
Emergency Procedures
Even with meticulous planning, accidents can happen. Be prepared to act swiftly.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek prompt medical attention.[7][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[8] Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Spill Cleanup: For small powder spills, do not use a dry cloth or compressed air.[2] Carefully cover the spill with a damp paper towel to avoid generating dust, then gently wipe it up. Alternatively, use a HEPA-filtered vacuum.[6] Place all contaminated materials into a sealed bag for disposal.
Waste Disposal and Decontamination
Proper disposal is a critical component of the chemical handling lifecycle.
-
Chemical Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, bench paper) and solutions must be disposed of as hazardous chemical waste.[2] Place these materials in a clearly labeled, sealed waste container.
-
Decontamination: After completing your work, wipe down the designated handling area (fume hood surface), balance, and any equipment used with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection. Always wash your hands thoroughly with soap and water after removing PPE.[2]
By integrating these safety protocols into your daily laboratory practice, you create a self-validating system of protection. This expert-guided approach ensures that your focus remains on achieving groundbreaking results, backed by a foundation of unwavering safety and scientific integrity.
References
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational and Environmental Safety Office. Provides best practices for handling powdered chemical hazards. [Link]
-
Safety Data Sheet (SDS) - Boc - L - thyroxine. Anaspec, Inc. Provides safety information for a closely related compound, Boc-L-thyroxine. [Link]
-
Safe Weighing of Toxic Powders: Lab Safety Guidelines. Medical College of Wisconsin Environmental Health and Safety. Discusses exposure risks and proper handling techniques for toxic powders. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Provides general rules for safe laboratory practices. [Link]
-
LABORATORY SAFETY. University of New England. Details general laboratory safety practices, including ventilation and PPE. [Link]
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- 4. une.edu [une.edu]
- 5. safety.duke.edu [safety.duke.edu]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
